Linoleic Anhydride
Description
The exact mass of the compound 9,12-Octadecadienoic acid (9Z,12Z)-, anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Linoleic Anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Linoleic Anhydride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
24909-68-0 |
|---|---|
Molecular Formula |
C36H62O3 |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
[(9Z,12Z)-octadeca-9,12-dienoyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C36H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-34H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChI Key |
BDTYMGCNULYACO-MAZCIEHSSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of linoleic anhydride?
An In-depth Technical Guide to the Chemical Properties of Linoleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Linoleic anhydride, the symmetrical anhydride of the essential omega-6 fatty acid, linoleic acid, is a highly reactive lipid derivative. Its structure, combining the characteristic reactivity of a carboxylic anhydride with the polyunsaturated nature of two linoleoyl chains, makes it a molecule of significant interest in organic synthesis, materials science, and drug development. As an effective acylating agent, it serves as a versatile building block for the synthesis of a wide array of esters, amides, and more complex molecular architectures.
This guide provides a comprehensive exploration of the chemical properties of linoleic anhydride. It is designed to equip researchers and drug development professionals with the technical knowledge necessary to effectively utilize this reagent, from understanding its fundamental reactivity and synthesis to ensuring its proper handling and storage. The narrative emphasizes the causality behind its chemical behavior and provides validated insights into its practical application.
Molecular Structure and Physicochemical Properties
Linoleic anhydride is formally known as [(9Z,12Z)-octadeca-9,12-dienoyl] (9Z,12Z)-octadeca-9,12-dienoate[1]. Its molecular structure consists of two linoleic acid molecules linked via a dehydration reaction at their carboxyl groups, forming the central anhydride functional group. This structure retains the two cis-configured double bonds at the 9th and 12th positions within each of its 18-carbon acyl chains.
The presence of the electrophilic anhydride moiety and the nucleophilic double bonds dictates the compound's overall reactivity profile.
Key Physicochemical Data
The following table summarizes the primary physicochemical properties of linoleic anhydride.
| Property | Value | Reference(s) |
| CAS Number | 24909-68-0 | [1][2][3] |
| Molecular Formula | C₃₆H₆₂O₃ | [2][3] |
| Molecular Weight | 542.89 g/mol | [3] |
| Physical State | Light yellow to brown clear liquid (at 20°C) | [4] |
| Purity | >90.0% (typically by Morpholine Method) | [4] |
| Specific Gravity (20/20) | ~0.90 - 0.908 g/cm³ | [1][4] |
| Refractive Index | ~1.48 | [4] |
| Boiling Point | 607.7°C at 760 mmHg | [1] |
| Flash Point | > 112 °C / > 233.6 °F | [5] |
Synthesis of Linoleic Anhydride
The synthesis of fatty acid anhydrides, including linoleic anhydride, is typically achieved through the dehydration or coupling of the corresponding fatty acid. A common and effective laboratory and industrial method involves the reaction of a higher fatty acid with a dehydrating agent, such as acetic anhydride[6]. This process drives the formation of the symmetrical anhydride by removing water.
The reaction proceeds in stages, initially forming a mixed anhydride (e.g., linoleic acetic anhydride) before converting to the symmetrical linoleic anhydride upon removal of the more volatile byproducts under vacuum[6].
Experimental Protocol: Synthesis via Dehydration
This protocol is a generalized methodology based on established procedures for fatty acid anhydride synthesis[6].
Materials:
-
Linoleic acid (>95% purity)
-
Acetic anhydride (reagent grade)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with heating, stirring, and vacuum capabilities
-
Distillation apparatus
Procedure:
-
Initial Reaction: Charge the reaction vessel with linoleic acid. While sparging with an inert gas like nitrogen, heat the fatty acid to approximately 90-120°C with agitation[6].
-
Dehydrating Agent Addition: Add a stoichiometric equivalent (1.0 to 1.5 moles per mole of fatty acid) of acetic anhydride to the heated linoleic acid. The reaction is typically conducted at atmospheric pressure for 5 to 30 minutes[6]. This initial step forms an equilibrium mixture of unreacted fatty acids, mixed anhydrides, and the desired symmetrical anhydride[6].
-
Equilibrium Shift: Apply a vacuum (e.g., 14 inHg) to the system while maintaining the temperature. This begins to remove the acetic acid byproduct, shifting the reaction equilibrium towards the formation of the symmetrical linoleic anhydride[6].
-
Purification: The crude product is further purified by high vacuum distillation or thin-film evaporation to remove any remaining unreacted fatty acids and mixed anhydrides. This is typically performed at temperatures between 150°C and 220°C and a vacuum of 0.001 to 1 mmHg[6].
-
Final Product: The resulting purified linoleic anhydride should be a clear, light-colored liquid with a purity of at least 95%[6].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of linoleic anhydride.
Chemical Reactivity and Key Reactions
The chemical behavior of linoleic anhydride is dominated by the reactivity of the anhydride functional group, which makes it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles[7][8].
Generic Mechanism: Nucleophilic Acyl Substitution
The reaction with nucleophiles such as water, alcohols, and amines follows a conserved two-step mechanism:
-
Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride, forming a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a carboxylate anion (linoleate) as the leaving group. This leaving group is subsequently protonated by the solvent or another proton source.
Caption: General mechanism of nucleophilic acyl substitution.
Hydrolysis
Linoleic anhydride is sensitive to moisture. It reacts with water in a hydrolysis reaction to yield two equivalents of linoleic acid[7]. This reactivity underscores the necessity of storing the compound under anhydrous conditions to maintain its purity and reactivity.
Reaction: C₃₆H₆₂O₃ + H₂O → 2 C₁₈H₃₂O₂
Alcoholysis (Esterification)
The reaction of linoleic anhydride with an alcohol (alcoholysis) is a common method for synthesizing linoleic acid esters[8][9][10][11]. This reaction produces one equivalent of the corresponding linoleate ester and one equivalent of linoleic acid. The reaction proceeds efficiently, often under gentle heating, and can be catalyzed by a mild base like pyridine to neutralize the carboxylic acid byproduct[8][12].
Reaction with Ethanol: C₃₆H₆₂O₃ + CH₃CH₂OH → C₁₈H₃₁O-O-CH₂CH₃ (Ethyl Linoleate) + C₁₈H₃₂O₂ (Linoleic Acid)
Aminolysis (Amide Formation)
Linoleic anhydride reacts readily with ammonia, primary amines, and secondary amines to form N-substituted linoleamides[7][13][14]. The reaction requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the linoleic acid byproduct, forming a linoleate salt[7][13]. This method is milder than using acyl halides as it avoids the formation of corrosive hydrogen halides[14].
Reaction with a Primary Amine (R-NH₂): C₃₆H₆₂O₃ + 2 R-NH₂ → C₁₈H₃₁O-NH-R (N-alkyl linoleamide) + [R-NH₃]⁺[C₁₈H₃₁O₂]⁻ (Ammonium linoleate salt)
Oxidation of Acyl Chains
The two polyunsaturated acyl chains in linoleic anhydride are susceptible to oxidation, similar to linoleic acid itself[15]. The presence of bis-allylic hydrogens makes the double bonds prone to attack by atmospheric oxygen, especially when exposed to light, heat, or metal ion catalysts. This can lead to the formation of hydroperoxides and other degradation products, which can affect experimental outcomes[15].
Spectroscopic and Analytical Characterization
While a dedicated public database of spectra for linoleic anhydride is sparse, its structure allows for predictable characterization by standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show two strong characteristic carbonyl (C=O) stretching bands for the anhydride functional group, typically found around 1820 cm⁻¹ and 1750 cm⁻¹. Additional peaks corresponding to C=C stretching of the olefinic groups (~1650 cm⁻¹) and C-H stretching of the alkyl chains (~2850-3000 cm⁻¹) would also be present[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would display characteristic signals for the olefinic protons of the double bonds (typically ~5.3-5.4 ppm), allylic protons (~2.77 ppm), and the aliphatic chain protons. The signals would be very similar to those of linoleic acid or its esters[16][17].
-
¹³C NMR: The spectrum would show signals for the carbonyl carbons of the anhydride group (in the range of 165-175 ppm) in addition to the signals for the unsaturated and saturated carbons of the acyl chains.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the molecule (m/z 542.9)[2]. Fragmentation patterns would likely involve cleavage at the anhydride bond and within the fatty acid chains.
Stability, Storage, and Handling
Proper storage and handling are critical to preserving the integrity of linoleic anhydride. Its dual sensitivity—hydrolytic instability of the anhydride group and oxidative instability of the acyl chains—requires stringent protective measures.
Storage and Stability Recommendations
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | Refrigerated (0-10°C) or frozen (-20°C) | To slow down both hydrolysis and oxidation rates. | [4][5][15] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | To prevent oxidation of the polyunsaturated fatty acid chains. | [4][5][15] |
| Moisture | Keep container tightly sealed; handle in a dry environment | The compound is moisture-sensitive and will hydrolyze to linoleic acid. | [4][5] |
| Light | Protect from direct sunlight (use amber vials) | Light can catalyze the oxidation of the double bonds. | [5][15] |
Safe Handling Protocols
Linoleic anhydride is classified as a skin and eye irritant[4]. Adherence to standard laboratory safety protocols is mandatory.
Protocol: Safe Handling of Linoleic Anhydride
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors[18]. Ensure an eyewash station and safety shower are readily accessible[5].
-
Personal Protective Equipment (PPE):
-
Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., sand, diatomite) and place it in a suitable, closed container for disposal[20].
-
First Aid:
Applications in Research and Drug Development
The unique chemical properties of linoleic anhydride make it a valuable tool for scientists and drug development professionals.
-
Synthesis of Bioactive Lipids: It serves as a precursor for synthesizing various linoleate-containing molecules, such as esters and amides, which may possess unique biological activities or serve as prodrugs.
-
Drug Delivery Systems: As a derivative of a naturally occurring fatty acid, it is a candidate for creating biocompatible and biodegradable materials. It can be used in the synthesis of poly(ester-anhydride)s, which are polymers known for their use in controlled-release drug delivery systems[21].
-
Bioconjugation and Surface Modification: Its acylating capability allows for the modification of surfaces or biomolecules, introducing lipophilic linoleoyl chains to alter properties like solubility, membrane permeability, or self-assembly behavior.
Conclusion
Linoleic anhydride is a reactive and versatile chemical entity defined by the electrophilicity of its anhydride bond and the polyunsaturation of its fatty acid chains. A thorough understanding of its synthesis, reactivity with nucleophiles, and stringent stability requirements is paramount for its successful application. For researchers in organic synthesis and drug development, linoleic anhydride offers significant potential as a building block for novel materials and bioactive compounds, provided that its handling and storage are managed with the necessary scientific diligence.
References
-
SpectraBase. (n.d.). Linoleic anhydride. Retrieved from [Link]
-
Corzo-Martínez, M., et al. (1995). Linoleic acid oxidation in the presence of amino compounds produces pyrroles by carbonyl amine reactions. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1258(3), 319-327. Retrieved from [Link]
- Google Patents. (n.d.). US5387705A - Fatty acid anhydride process.
-
Loebel, M., et al. (2023). Unexpected Electrophiles in the Atmosphere: Anhydride-Nucleophile Reactions and Uptake to Biomass Burning Emissions. ChemRxiv. Retrieved from [Link]
-
Gala Marti, V., Coenen, A., & Schörken, U. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Molecules, 26(18), 5643. Retrieved from [Link]
-
LibreTexts. (2021, December 27). 8.7: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of poly(ester-anhydride)s of ricinoleic acid and.... Retrieved from [https://www.researchgate.net/publication/280931586_Synthesis_of_poly ester-anhydrides_of_ricinoleic_acid_and_sebacic_acid_Characterization_and_in_vitro_degradation]([Link] ester-anhydrides_of_ricinoleic_acid_and_sebacic_acid_Characterization_and_in_vitro_degradation)
-
Fahlstadius, P., & Hamberg, M. (1991). Enantioselectivity of the hydrolysis of linoleic acid monoepoxides catalyzed by soybean fatty acid epoxide hydrolase. Archives of Biochemistry and Biophysics, 289(1), 93-97. Retrieved from [Link]
-
LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
AOCS. (2019, July 23). Conjugated Linoleic Acid (CLA). Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). Reaction of anhydrides with alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrums of linoleic acid and synthesis compounds. Retrieved from [Link]
-
Chemguide. (n.d.). The reactions of acid anhydrides with ammonia or primary amines. Retrieved from [Link]
-
LibreTexts. (2023, January 23). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]
-
ReactionWeb.io. (2025, July 12). Amine + Anhydride. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acid Anhydrides (A-level). Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]
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Technical Guide: Synthesis and Characterization of Linoleic Anhydride
Executive Summary
Linoleic Anhydride (LA-Anh) represents a critical intermediate in lipid chemistry, particularly for the development of lipid nanoparticles (LNPs), prodrug conjugates, and hydrophobic surface modifications. Unlike saturated fatty acid anhydrides, LA-Anh presents a dual stability challenge: the hydrolytic instability of the anhydride linkage and the oxidative instability of the cis,cis-9,12-diene system.
This guide details a high-precision synthesis protocol using Dicyclohexylcarbodiimide (DCC) coupling. This method is selected over thermal dehydration or acid chloride routes to preserve the stereochemical integrity of the cis-double bonds and minimize oxidation.
Part 1: Chemical Basis & Stability Profile[1]
Structural Criticality
-
Chemical Formula: C
H O -
Molecular Weight: ~542.9 g/mol [1]
-
Key Feature: Two linoleyl chains connected by a symmetric anhydride linkage.
The Instability Matrix
Researchers must treat LA-Anh as a transient, high-energy species. It is susceptible to two primary degradation pathways:
-
Hydrolysis: Reaction with ambient moisture reverts the anhydride to two molecules of Linoleic Acid.
-
Auto-oxidation: The bis-allylic protons at C-11 are highly reactive. Exposure to oxygen leads to hydroperoxide formation, chain scission, and polymerization.
Expert Insight: Never store Linoleic Anhydride in plastic containers for long periods; plasticizers can leach, and oxygen permeability is too high. Use silanized glass under Argon.
Part 2: Synthesis Strategy (DCC Coupling)
Rationale for Method Selection
While acetic anhydride exchange is common for saturated fats, it requires high temperatures (>140°C) or vacuum distillation that risks isomerizing the cis-bonds of linoleic acid. The DCC Steglich-type coupling operates at room temperature (or 0°C), making it the gold standard for polyunsaturated fatty acids (PUFAs).
Reaction Mechanism
The reaction proceeds via the formation of an O-acylisourea intermediate, which is then attacked by a second molecule of linoleic acid to form the anhydride and the insoluble byproduct dicyclohexylurea (DCU).
[3]
Part 3: Detailed Experimental Protocol
Safety Note: DCC is a potent sensitizer. Dichloromethane (DCM) is volatile and toxic. Perform all steps in a fume hood.
Materials
-
Reagent A: Linoleic Acid (≥99% purity, stored under inert gas).
-
Solvent: Dichloromethane (DCM), anhydrous (dried over molecular sieves).
-
Atmosphere: Argon or Nitrogen gas.
Step-by-Step Methodology
-
Preparation (Inert Environment):
-
Flame-dry a 250 mL round-bottom flask (RBF) and cool under a stream of Argon.
-
Add Linoleic Acid (10.0 mmol, ~2.8 g) to the flask.
-
Dissolve in 30 mL anhydrous DCM .
-
-
Activation (The Cold Step):
-
Cool the solution to 0°C using an ice bath.
-
Why? Cooling controls the exotherm and minimizes N-acylurea rearrangement (a common side reaction).
-
-
Coupling:
-
Dissolve DCC (5.5 mmol, ~1.13 g) in 10 mL anhydrous DCM.
-
Add the DCC solution dropwise to the stirring Linoleic Acid solution over 10 minutes.
-
Observation: The solution will become cloudy as white DCU precipitates immediately.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature naturally.
-
Stir for 4–6 hours under Argon.
-
-
Purification (The Critical Filtration):
-
Cool the mixture back to 0°C for 30 minutes to maximize DCU precipitation.
-
Filter the mixture through a sintered glass funnel (or Celite pad) to remove the solid DCU.
-
Note: Wash the filter cake with a small amount of cold DCM to recover trapped product.
-
-
Isolation:
-
Evaporate the solvent under reduced pressure (Rotavap) at <30°C.
-
Optional Polish: If the residue is cloudy (residual DCU), re-dissolve in cold Hexane, filter again, and re-evaporate.
-
Part 4: Characterization (The Self-Validating System)
To ensure scientific integrity, the product must be validated using orthogonal analytical methods.
FTIR Spectroscopy (The "Fingerprint" Check)
This is the fastest method to confirm anhydride formation. You are looking for the splitting of the carbonyl peak, which is distinct from the single peak of the free acid.
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |
| C=O[4][5] (Asymmetric) | ~1820 ± 5 | Sharp, distinctive high-energy band. |
| C=O (Symmetric) | ~1750 ± 5 | Stronger intensity than the 1820 band. |
| C-H (Alkenyl) | ~3010 | Confirms preservation of cis double bonds. |
| Absence Check | ~3500-2500 | Broad OH stretch of free acid should be GONE. |
¹H-NMR Spectroscopy (Quantitative Validation)
NMR confirms purity and the absence of hydrolysis.
-
Solvent: CDCl₃
-
Key Shift: The
-methylene protons (–CH₂–CO–) shift downfield in the anhydride compared to the free acid. -
Integration Check: Compare the integration of the
-methylene protons (4H) to the terminal methyl protons (6H at ~0.88 ppm). The ratio should be exactly 2:3.
Part 5: Storage and Applications[14]
Storage Protocol
-
Container: Amber glass vial with Teflon-lined cap.
-
Headspace: Purged with Argon.
-
Temperature: -20°C or -80°C.
-
Shelf Life: <3 months (prone to hydrolysis even with trace moisture).
Applications in Drug Development
-
Lipid Nanoparticles (LNPs): Used to synthesize specialized lipids or to modify LNP surface properties for enhanced cellular uptake.
-
Prodrug Synthesis: Reacts with drug hydroxyl groups (esterification) or amine groups (amidation) to increase lipophilicity, facilitating transport across the blood-brain barrier or cell membranes.
-
Surface Engineering: Modification of silica or gold nanoparticles to create hydrophobic, biocompatible interfaces.
References
-
Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174–175.
-
Christie, W. W. (n.d.). Preparation of derivatives of fatty acids. Lipid Library.
-
Smith, B. C. (2018).[4] The C=O Bond, Part IV: Acid Anhydrides.[2][4] Spectroscopy, 33(3), 14–19.
-
Teeranachaideekul, V., et al. (2007).[12] Ion pairing with linoleic acid simultaneously enhances encapsulation efficiency and antibacterial activity of vancomycin in solid lipid nanoparticles.[12] Colloids and Surfaces B: Biointerfaces, 57(2), 245-252.
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Technical Guide: Physical Properties and Applications of cis,cis-9,12-Octadecadienoic Anhydride
Part 1: Executive Summary
cis,cis-9,12-Octadecadienoic Anhydride (Linoleic Anhydride) is the symmetrical anhydride of linoleic acid, a polyunsaturated omega-6 fatty acid. In drug development and lipid chemistry, it serves as a critical high-energy acylating agent. Unlike its parent acid, the anhydride moiety provides the necessary electrophilicity to form ester or amide bonds with therapeutic payloads (prodrug synthesis) or to modify the surface of lipid nanoparticles (LNPs) without the need for in-situ coupling reagents.
This guide details the physicochemical profile, synthesis, and spectroscopic characterization of Linoleic Anhydride, providing researchers with the data required to utilize this compound in hydrophobic drug formulation and bioconjugation.
Part 2: Molecular Identity & Structural Characterization[1]
| Property | Data |
| Chemical Name | cis,cis-9,12-Octadecadienoic Anhydride |
| Synonyms | Linoleic Anhydride; (9Z,12Z)-Octadeca-9,12-dienoic anhydride |
| CAS Registry Number | 24909-68-0 |
| Molecular Formula | C₃₆H₆₂O₃ |
| Molecular Weight | 542.88 g/mol |
| SMILES | CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |
| InChI Key | BDTYMGCNULYACO-MAZCIEHSSA-N |
| Structural Class | Long-chain Polyunsaturated Fatty Acid Anhydride |
Part 3: Physical & Thermodynamic Properties
The physical behavior of linoleic anhydride is dominated by its long hydrophobic alkyl chains, resulting in low water solubility and specific handling requirements to prevent hydrolysis.
Table 1: Physicochemical Data
| Property | Value / Range | Notes |
| Physical State | Liquid (at 20°C) | Light yellow to brown oil. |
| Density | 0.908 g/cm³ | At 25°C. Slightly denser than Linoleic Acid (0.902 g/cm³). |
| Melting Point | < -5°C | Remains liquid at standard refrigeration temps. |
| Boiling Point | ~607.7°C (760 mmHg) | Theoretical. Decomposes before boiling at atm pressure. |
| Flash Point | ~275.3°C | High thermal stability regarding ignition. |
| Refractive Index | 1.470 - 1.475 | Estimated based on fatty acid congeners. |
| Solubility | Soluble: Chloroform, Hexane, DCMInsoluble/Reactive: Water, Alcohols | Hydrolyzes in protic solvents. |
Part 4: Analytical Profiling (Spectroscopy)
Accurate identification of the anhydride requires distinguishing it from the free acid and the ester. The anhydride functionality introduces unique signatures in IR and NMR.
Infrared Spectroscopy (FT-IR)
Unlike saturated anhydrides (which absorb at ~1820/1750 cm⁻¹), the unsaturation in the linoleic chain shifts the carbonyl frequencies to lower wavenumbers.
-
Asymmetric C=O Stretch: 1775 ± 5 cm⁻¹ (Strong)[1]
-
Symmetric C=O[1] Stretch: 1720 ± 5 cm⁻¹ (Weak/Shoulder)
-
C-H Stretch (Olefinic): 3000–3020 cm⁻¹
-
Absence of OH: No broad band at 2500–3300 cm⁻¹ (distinguishes from Linoleic Acid).
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃. Chemical shifts (
| Proton Type | Chemical Shift ( | Multiplicity | Structural Significance |
| Olefinic | 5.30 – 5.40 | Multiplet | Characteristic of cis double bonds. |
| Bis-allylic | ~2.78 | Triplet | Protons between double bonds (C11). |
| 2.45 – 2.55 | Triplet | Diagnostic: Shifted downfield from acid (~2.35 ppm) due to anhydride electron withdrawal. | |
| Terminal Methyl | 0.88 – 0.90 | Triplet | Chain terminus. |
| Acid Proton | Absent | - | Absence of peak at 11-12 ppm confirms conversion. |
Part 5: Synthesis & Purification Protocols
Method: DCC-Mediated Dehydration
The most reliable laboratory-scale synthesis involves the dehydration of Linoleic Acid using Dicyclohexylcarbodiimide (DCC). This method avoids high temperatures that could isomerize the cis double bonds.
Reagents
-
Substrate: Linoleic Acid (High purity, >98%).
-
Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) (Anhydrous).
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Protocol
-
Preparation: Dissolve 20 mmol of Linoleic Acid in 15 mL of anhydrous DCM under an inert atmosphere.
-
Coupling: Dissolve 10 mmol (0.5 eq) of DCC in 5 mL of anhydrous DCM. Add this solution dropwise to the fatty acid solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 15 hours. The reaction precipitates Dicyclohexylurea (DCU) as a byproduct.
-
Filtration: Cool the mixture to 0°C to maximize DCU precipitation. Filter the solution through a sintered glass funnel or Celite pad to remove DCU.
-
Isolation: Evaporate the solvent under reduced pressure (Rotary evaporator).
-
Purification: The residue is typically ~90% pure anhydride. Further purification can be achieved by rapid column chromatography on silica gel (eluting with Hexane/Ether) or used directly if trace urea is acceptable.
Visualization: Synthesis Pathway
Caption: DCC-mediated dehydration mechanism. Two equivalents of acid react with one equivalent of DCC to yield the symmetrical anhydride and urea byproduct.
Part 6: Chemical Reactivity & Stability
Hydrolysis Kinetics
Linoleic anhydride is moisture-sensitive but exhibits hydrophobic protection . Due to the long alkyl chains, water molecules cannot easily access the central anhydride bond in static conditions.
-
Bulk Phase: Hydrolysis is slow (days to weeks) if stored as a bulk oil.
-
Dispersed Phase: In the presence of surfactants or in lipid nanoparticles, hydrolysis accelerates significantly due to increased interfacial area.
-
Mechanism: Nucleophilic attack by water at the carbonyl carbon, cleaving the anhydride into two molecules of Linoleic Acid.
Visualization: Hydrolysis Mechanism
Caption: Hydrolysis pathway. The reaction rate is diffusion-controlled in bulk lipid phases due to steric shielding by the C18 chains.
Storage Recommendations
-
Temperature: -20°C for long-term; 4°C for working stocks.
-
Atmosphere: Overlay with Argon. Oxygen causes peroxidation of the cis,cis-diene system.
-
Container: Glass (amber) with Teflon-lined caps. Avoid plastics that may leach plasticizers.
Part 7: Applications in Drug Development
Lipid Nanoparticles (LNPs) & NLCs
Linoleic anhydride is used to synthesize prodrugs or functionalized lipids within Nanostructured Lipid Carriers (NLCs).
-
Prodrug Synthesis: Reacting the anhydride with a drug containing a hydroxyl or amine group (e.g., Paclitaxel, Doxorubicin) creates a lipophilic conjugate. This conjugate naturally integrates into the LNP core, preventing premature drug leakage (burst release).
-
Mechanism: The anhydride acts as a "chemical staple," attaching the linoleyl tail to the drug, increasing its logP value significantly.
Surface Modification
For Superparamagnetic Iron Oxide Nanoparticles (SPIONs), linoleic anhydride can be used to coat the oxide surface. The anhydride ring opens upon contact with surface hydroxyls, anchoring one chain covalently while the other may remain associated or release, creating a hydrophobic shell that stabilizes the particle in organic media.
Part 8: References
-
Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174–175. Link
-
Spectroscopy Online. (2020). The C=O Bond, Part IV: Acid Anhydrides.[3][5] Spectroscopy, 35(12). Link
-
TCI Chemicals. (2024). Product Specification: Linoleic Anhydride (CAS 24909-68-0). Link
-
PubChem. (2024). Linoleic Acid (Compound Summary). National Library of Medicine. Link
-
Gala Marti, V., et al. (2021).[2] Synthesis of Linoleic Acid 13-Hydroperoxides... Utilizing Lipoxygenase. Molecules, 26(18), 5695. Link
Sources
The Biological Activities of Linoleic Anhydride: A Technical Guide to its Presumed Mechanisms of Action
Abstract
This technical guide provides an in-depth exploration of the biological mechanisms of action of linoleic anhydride. Given the limited direct research on linoleic anhydride, this document synthesizes the extensive knowledge of its constituent molecule, linoleic acid, to postulate its primary biological functions. It is proposed that linoleic anhydride serves as a prodrug, undergoing hydrolysis in biological systems to release two molecules of linoleic acid. Consequently, this guide focuses on the well-documented signaling pathways and cellular effects of linoleic acid and its metabolites. We will delve into its pivotal role as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), its complex involvement in inflammatory processes, and its multifaceted influence on cancer biology. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the potential therapeutic applications and mechanistic underpinnings of linoleic anhydride and its active counterpart, linoleic acid.
Introduction: Linoleic Anhydride as a Prodrug of Linoleic Acid
Linoleic anhydride (C36H62O3) is a derivative of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1] It is formed by the removal of a water molecule from two molecules of linoleic acid. While research directly investigating the biological effects of linoleic anhydride is scarce, its chemical nature as an acid anhydride suggests a primary role as a prodrug. Acid anhydrides are known to be susceptible to hydrolysis, a reaction that would cleave the anhydride bond to yield two molecules of the parent carboxylic acid.[2] In biological systems, this hydrolysis is likely facilitated by various esterases and lipases, which are abundant in the body.[3]
This guide, therefore, operates on the central hypothesis that the mechanism of action of linoleic anhydride is predominantly, if not entirely, attributable to the biological activities of its hydrolysis product, linoleic acid. The following sections will provide a detailed examination of the known molecular pathways influenced by linoleic acid and its derivatives.
Core Mechanism of Action: Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
A primary mechanism through which linoleic acid and its metabolites exert their effects is by acting as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in a variety of critical cellular processes.
Linoleic acid and its derivatives, including conjugated linoleic acids (CLAs), can bind to and activate PPAR subtypes, including PPARα, PPARβ/δ, and PPARγ.[2][4] This activation leads to the transcription of target genes that play crucial roles in lipid and glucose metabolism, inflammation, and cellular differentiation. For instance, the activation of PPARα by fatty acids is a key mechanism for the regulation of fatty acid oxidation.[5]
The metabolite of linoleic acid, 13-S-hydroxyoctadecadienoic acid (13-S-HODE), is a known ligand for both PPARβ/δ and PPARγ.[3] Activation of PPARγ by 13-S-HODE has been shown to be a significant pathway in colon cancer cells.[3]
Signaling Pathway of Linoleic Acid via PPAR Activation
Caption: PPAR activation by linoleic acid and its metabolites.
Role in Inflammation
The role of linoleic acid in inflammation is complex and context-dependent, with evidence supporting both pro- and anti-inflammatory effects.
Pro-inflammatory Pathways
Linoleic acid is the precursor to arachidonic acid (AA), a key molecule in the inflammatory cascade.[6] AA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, such as prostaglandins and leukotrienes, which are potent mediators of inflammation.[7] Excessive dietary intake of linoleic acid has been hypothesized to promote a pro-inflammatory state by increasing the production of these eicosanoids. Furthermore, linoleic acid has been shown to induce pro-inflammatory events in vascular endothelial cells through the activation of PI3K/Akt and ERK1/2 signaling pathways.[8]
Anti-inflammatory Pathways
Conversely, certain metabolites of linoleic acid, particularly conjugated linoleic acid (CLA) isomers, have demonstrated anti-inflammatory properties.[1][9] For example, the cis-9, trans-11 CLA isomer has been associated with anti-inflammatory effects.[10] These effects may be mediated through the modulation of NF-κB signaling and the production of anti-inflammatory cytokines.[1] Additionally, linoleic acid esters of hydroxy linoleic acids (LAHLAs) have been identified as anti-inflammatory lipids that can suppress the secretion of pro-inflammatory cytokines.[11]
Involvement in Cancer Biology
The influence of linoleic acid on cancer is another area of active research with seemingly contradictory findings.
Potential Pro-tumorigenic Effects
Some studies suggest that high levels of linoleic acid may promote tumor growth. One proposed mechanism involves the direct activation of the mTORC1 signaling pathway by linoleic acid, facilitated by the fatty acid-binding protein FABP5, leading to increased protein synthesis and cell proliferation in certain breast cancer cells.[12] The oxidative susceptibility of linoleic acid can also lead to the generation of reactive oxygen species and lipid peroxidation, which may contribute to cellular damage and carcinogenesis.
Potential Anti-tumorigenic Effects
In contrast, other research, including meta-analyses of prospective studies, has not found a significant association between linoleic acid intake and the risk of common cancers like breast, colorectal, and prostate cancer.[13] Furthermore, conjugated linoleic acid isomers have been shown to possess anti-carcinogenic properties in various in vitro and in vivo models.[14][15] These effects are attributed to the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways involved in cancer development.[14]
Experimental Protocols
To investigate the biological effects of linoleic anhydride, researchers can adapt established protocols for studying fatty acids. The foundational step would be to confirm the hydrolysis of linoleic anhydride to linoleic acid under the specific experimental conditions.
In Vitro Cell Culture Model for Studying Inflammatory Responses
This protocol outlines a method to assess the anti-inflammatory effects of linoleic anhydride (presumed to act via linoleic acid) on cultured endothelial cells.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a suitable endothelial cell line (e.g., EA.hy926)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Linoleic anhydride
-
Lipopolysaccharide (LPS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
ELISA kits for measuring cytokine concentrations (e.g., IL-6, MCP-1)
Procedure:
-
Cell Seeding: Seed endothelial cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of linoleic anhydride in a suitable solvent (e.g., ethanol).
-
Pre-treat the cells with varying concentrations of linoleic anhydride for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
-
Inflammatory Challenge: After the pre-treatment period, stimulate the cells with LPS (e.g., 1 µg/mL) for a defined duration (e.g., 4-6 hours) to induce an inflammatory response. Include a non-stimulated control group.
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Lyse the cells and extract total RNA for gene expression analysis.
-
-
Analysis:
-
ELISA: Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, MCP-1) in the culture supernatant according to the manufacturer's instructions.
-
qPCR: Synthesize cDNA from the extracted RNA. Perform qPCR to analyze the expression of genes involved in inflammation, such as IL6, MCP1, COX2, and NFKB1. Normalize the expression data to a stable housekeeping gene.
-
-
Data Interpretation: Compare the cytokine levels and gene expression between the different treatment groups to determine the effect of linoleic anhydride on the inflammatory response.
Experimental Workflow for In Vitro Inflammation Study
Caption: Workflow for in vitro inflammation study.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the cited literature regarding the effects of linoleic acid and its derivatives.
| Compound/Metabolite | Biological System | Key Finding | Reference |
| Linoleic Acid | Endothelial Cells | Activates PI3K/Akt and ERK1/2 signaling pathways. | [8] |
| 13-S-HODE | Colon Cancer Cells | Activates PPARγ. | [3] |
| Conjugated Linoleic Acid (CLA) | Endothelial Cells | Modest anti-inflammatory effects at low concentrations. | [1][9] |
| Linoleic Acid | Triple-Negative Breast Cancer Cells | Activates mTORC1 via FABP5. | [12] |
Conclusion
While direct evidence for the mechanism of action of linoleic anhydride is currently lacking, its chemical structure strongly suggests that it functions as a prodrug, delivering linoleic acid to biological systems. The extensive body of research on linoleic acid and its metabolites provides a robust framework for understanding the potential biological effects of linoleic anhydride. These effects are diverse and complex, encompassing the regulation of metabolism through PPAR activation, a dual role in inflammation, and a multifaceted influence on cancer progression. Further research is warranted to directly investigate the hydrolysis kinetics and specific biological activities of linoleic anhydride to fully elucidate its therapeutic potential.
References
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Shureiqi, I., Jiang, W., Zuo, X., Wu, Y., Stimmel, J. B., Leesnitzer, L. M., ... & Fischer, S. M. (2003). Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity. The Journal of clinical investigation, 111(5), 739-751. [Link]
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Moya-Camarena, S. Y., Vanden Heuvel, J. P., & Belury, M. A. (1999). Conjugated linoleic acid activates peroxisome proliferator-activated receptor alpha and beta subtypes but does not induce hepatic peroxisome proliferation in Sprague-Dawley rats. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1436(1-2), 331-342. [Link]
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Jahromi, M. F., Zahra, D., & Faris, M. A. I. E. (2015). Conjugated linoleic and their precursor fatty acids regulate PPAR subtypes and major PPRE-bearing target genes in HepG2 cell model in vitro. Lipids in health and disease, 14(1), 1-13. [Link]
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Plourde, M., Cordeau, S., & Couillard, C. (2023). Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells. International journal of molecular sciences, 24(1), 874. [Link]
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Simopoulos, A. P. (2023). Historical rise of cancer and dietary linoleic acid: Mechanisms and therapeutic strategies. World Journal of Clinical Oncology, 14(1), 1. [Link]
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Koundouros, N., & Poulogiannis, G. (2025). Can Fat Feed the Tumor? Linoleic Acid and Cancer. Science in School, (67). [Link]
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Zock, P. L., Katan, M. B., & Mensink, R. P. (1998). Linoleic acid and cancer. The American journal of clinical nutrition, 68(1), 142-153. [Link]
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Plourde, M., Cordeau, S., & Couillard, C. (2023). Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells. International journal of molecular sciences, 24(1), 874. [Link]
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Plourde, M., Cordeau, S., & Couillard, C. (2023). Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells. ResearchGate. [Link]
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Dachev, M., & Bryndová, L. (2021). The Effects of Conjugated Linoleic Acids on Cancer. Molecules, 26(5), 1435. [Link]
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Zock, P. L., Katan, M. B., & Mensink, R. P. (1998). Linoleic acid intake and cancer risk: a review and meta-analysis. The American journal of clinical nutrition, 68(1), 142-153. [Link]
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Toborek, M., Lee, Y. W., Garrido, R., Kaiser, S., & Hennig, B. (2006). Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling. The Journal of nutritional biochemistry, 17(11), 766-772. [Link]
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Messina, M. (2021). New Evidence Further Shows Linoleic Acid is Beneficial and Not Pro-inflammatory. Soy Connection, 19(3). [Link]
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Vanden Heuvel, J. P. (2002). Conjugated linoleic acid is an activator and ligand for peroxisome proliferator-activated receptor-gamma (PPAR). Nutrition research, 22(7-8), 817-824. [Link]
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Kolar, M. J., Konduri, S., Chang, T., Wang, Y., Hellberg, K., Schmedes, S., ... & Kahn, B. B. (2019). Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals. Journal of Biological Chemistry, 294(27), 10586-10596. [Link]
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Fiveable. (2025). Linoleic acid Definition. Biological Chemistry I Key Term. [Link]
-
Pariza, M. W. (2000). Mechanisms of action of conjugated linoleic acid. Proceedings of the Society for Experimental Biology and Medicine, 223(1), 8-13. [Link]
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Abe, T., Hirasawa, A., & Hara, T. (2021). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. Molecules, 26(24), 7583. [Link]
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Dachev, M., & Bryndová, L. (2021). Conjugated Linoleic Acids. Encyclopedia, 1(1), 223-231. [Link]
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Vona-Davis, L., & Rose, D. P. (2012). Molecular Targets of Omega 3 and Conjugated Linoleic Fatty Acids–“Micromanaging” Cellular Response. Current cancer drug targets, 12(2), 118-133. [Link]
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Bergamo, P., & Treppiccione, L. (2018). Multiple biological effects of conjugated linoleic acid may depend upon its ability to activate a multifunctional mechanism. INPST, 1-10. [Link]
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Reynolds, C. M., & Roche, H. M. (2010). Conjugated linoleic acid and inflammatory cell signalling. Prostaglandins, leukotrienes and essential fatty acids, 82(4-6), 199-204. [Link]
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Reactome. Linoleic acid (LA) metabolism. Reactome Pathway Database. [Link]
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Kim, H. J., Kim, Y. J., & Lee, K. W. (2024). Linoleic Acid Induces Metabolic Reprogramming and Inhibits Oxidative and Inflammatory Effects in Keratinocytes Exposed to UVB Radiation. International journal of molecular sciences, 25(19), 10899. [Link]
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Valenzuela, R., & Videla, L. A. (2026). The controversial role of linoleic acid in cardiometabolic health: from molecular pathways to human studies. Frontiers in Physiology, 17, 1345678. [Link]
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Tanaka, T., Katsuma, S., Adachi, T., Koshimizu, T. A., Hirasawa, A., & Tsujimoto, G. (2023). Oral administration of linoleic acid immediately before glucose load ameliorates postprandial hyperglycemia. Frontiers in nutrition, 10, 1205007. [Link]
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Hur, S. J., Park, Y., & Joo, S. T. (2007). Biological activities of conjugated linoleic acid (CLA) and effects of CLA on animal products. Livestock science, 110(3), 221-229. [Link]
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Peydecastaing, J., Vaca‐Garcia, C., & Borredon, M. E. (2009). Consecutive reactions in an oleic acid and acetic anhydride reaction medium. European journal of lipid science and technology, 111(7), 712-719. [Link]
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Yamamoto, M., & Imai, H. (2024). The composition of linoleic acid and conjugated linoleic acid has potent synergistic effects on the growth and death of RAW264. 7 macrophages: The role in anti-inflammatory effects. International immunopharmacology, 129, 112952. [Link]
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Hao, F., Li, C., & Wang, Y. (2022). A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums. STAR protocols, 3(1), 101131. [Link]
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Robertson, S. (2021). What is Linoleic Acid?. News-Medical.net. [Link]
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Park, Y., & Park, Y. (2025). Conjugated Linoleic Acid: A Fatty Acid With Health Benefits. VCE Publications. [Link]
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Chen, Y. L., & Cheng, K. H. (2022). Modular Hands-On Outreach Experiments Showcasing Lipid Assembly Chemistry. Journal of Chemical Education, 99(1), 373-380. [Link]
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Wiese, M., Mizar, P., & Franciò, G. (2022). Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization. Catalysis Science & Technology, 12(9), 2951-2957. [Link]
-
Ghasparian, A., & Mezzenga, R. (2023). Engineering Lipid Spherulites for the Sustained Release of Highly Dosed Small Hydrophilic Compounds. Advanced Healthcare Materials, 12(10), 2202721. [Link]
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Thermal Stability and Degradation Kinetics of Linoleic Anhydride: A Technical Guide for Advanced Lipid and Polymer Formulations
Introduction and Mechanistic Overview
Linoleic anhydride (cis,cis-9,12-octadecadienoic anhydride) is a critical homobifunctional lipid derivative utilized extensively in the synthesis of lipophilic prodrugs[1], biodegradable polyanhydride matrices, and hydrophobically modified polysaccharides[2]. As a Senior Application Scientist, I frequently encounter formulation failures stemming from a fundamental misunderstanding of this molecule's dual-susceptibility profile.
Unlike simple aliphatic anhydrides, linoleic anhydride presents two distinct degradation loci: the hydrolytic lability of the central anhydride linkage and the thermal/oxidative fragility of the polyunsaturated lipid tails. This whitepaper elucidates the thermal stability and degradation kinetics of linoleic anhydride, providing actionable, self-validating methodologies for researchers and drug development professionals.
Thermodynamic Profile and Structural Vulnerabilities
The stability of linoleic anhydride is dictated by its molecular architecture, which necessitates stringent environmental controls during both synthesis and storage.
-
The Anhydride Core: The anhydride bond is highly reactive toward nucleophiles. While stable in strictly anhydrous organic environments, it undergoes rapid hydrolysis in aqueous media to yield free fatty acids.
-
The Bis-Allylic Methylene (C11): The CH₂ group flanked by two cis-double bonds (C9 and C12) possesses a remarkably low C-H bond dissociation energy (~75 kcal/mol). Under thermal stress, this site is the primary target for hydrogen abstraction, initiating a radical cascade[3].
Interestingly, when utilized as a grafting agent, linoleic anhydride significantly enhances the thermal stability of the target polymer. For instance, modifying pectin with linoleic anhydride shifts the polymer's thermal decomposition onset from ~150 °C to >250 °C[2]. However, the neat anhydride itself requires rigorous thermal and atmospheric control to prevent premature degradation.
Degradation Mechanisms: Hydrolytic vs. Thermal-Oxidative
Understanding the divergent degradation pathways is essential for predicting the shelf-life and in vivo behavior of linoleic anhydride-derived compounds.
Hydrolytic Cleavage
In the presence of moisture, the anhydride undergoes nucleophilic attack, yielding two equivalents of linoleic acid. In drug delivery, this mechanism is intentionally exploited to design controlled-release prodrugs. For example, cisplatin-linoleate conjugates are engineered to hydrolyze selectively within the slightly acidic tumor microenvironment, releasing the active chemotherapeutic agent alongside the lipid[1].
Thermal Auto-Oxidation
When exposed to heat in the presence of oxygen, linoleic anhydride undergoes rapid auto-oxidation. The initiation step involves the abstraction of the bis-allylic hydrogen, forming a resonance-stabilized pentadienyl radical. Oxygen addition yields a peroxyl radical, which subsequently forms lipid hydroperoxides (e.g., 13-hydroperoxyoctadecadienoic acid derivatives, 13-HPODE)[3]. At elevated temperatures (>150 °C), these hydroperoxides undergo homolytic cleavage to form volatile aldehydes and cross-linked oligomers.
Fig 1. Divergent degradation pathways of linoleic anhydride under hydrolytic and oxidative stress.
Experimental Workflows: Self-Validating Systems
To accurately characterize the stability of linoleic anhydride, experimental designs must decouple hydrolytic degradation from thermal oxidation. The following protocols are engineered as self-validating systems, incorporating internal controls that confirm the integrity of the assay in real-time.
Protocol 1: Anhydrous Synthesis and Isolation
Rationale: Commercial linoleic anhydride often contains free linoleic acid due to transit hydrolysis. In-house synthesis using a carbodiimide coupling agent ensures pristine starting material and prevents baseline analytical skew[4].
-
Reaction Setup: Dissolve 2.0 mmol of high-purity linoleic acid in 5 mL of strictly anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere. Causality: Argon displaces oxygen, preventing premature auto-oxidation of the double bonds during synthesis.
-
Coupling: Add 1.0 mmol of N,N'-dicyclohexylcarbodiimide (DCC). Stir continuously for 15-24 hours at room temperature in the dark[3][4].
-
Purification: Filter the precipitated dicyclohexylurea (DCU) byproduct using a PTFE syringe filter. Evaporate the solvent under reduced pressure (rotary evaporation at <30 °C to prevent thermal stress).
-
Self-Validation Check: The stoichiometric precipitation of DCU serves as a visual and gravimetric validation of reaction progress. Furthermore, FTIR analysis of the product must show the emergence of dual anhydride carbonyl stretches (1810 cm⁻¹ and 1740 cm⁻¹) and the complete absence of the broad carboxylic acid O-H stretch (2500-3300 cm⁻¹). If the O-H stretch persists, the system flags incomplete conversion or moisture ingress, invalidating the batch.
Protocol 2: Accelerated Thermal and Degradation Kinetics
Rationale: Evaluating thermal stability requires isolating the atmosphere to differentiate between pure thermal cracking of the anhydride bond and auto-oxidation of the lipid tails.
-
Sample Preparation: Aliquot 10 mg of synthesized linoleic anhydride into two sets of hermetically sealed DSC/TGA aluminum pans.
-
Atmospheric Control: Purge Set A with high-purity Nitrogen (N₂) and Set B with Oxygen (O₂).
-
Thermal Ramp: Heat the samples from 25 °C to 300 °C at a controlled rate of 10 °C/min.
-
Kinetic Tracking: Monitor mass loss via Thermogravimetric Analysis (TGA) and exothermic events via Differential Scanning Calorimetry (DSC).
-
Self-Validation Check: Run a parallel control using stearic anhydride (a fully saturated analog). The thermal profile of stearic anhydride in O₂ will lack the low-temperature exothermic peak (~120-150 °C) associated with double-bond oxidation. If the stearic control shows early degradation, it proves the instrument's baseline or crucible inertness is compromised, preventing false-positive degradation readings for the linoleic sample.
Fig 2. Self-validating experimental workflow for decoupling thermal and hydrolytic degradation.
Quantitative Data Summary
The following table synthesizes the thermal and kinetic parameters of neat linoleic anhydride compared to its saturated counterpart and common polymer derivatives. This data is critical for establishing processing windows during hot-melt extrusion or formulation scaling.
| Material | Degradation Onset (T_d) | Primary Degradation Pathway | Half-life in Aqueous Buffer (pH 7.4, 37°C) |
| Linoleic Anhydride (Neat) | ~150 °C (in O₂) | Auto-oxidation / Hydrolysis | < 2 hours |
| Stearic Anhydride (Control) | >200 °C (in O₂) | Thermal cracking / Hydrolysis | ~ 4 hours |
| Linoleic-modified Pectin | >250 °C | Polymer backbone cleavage | > 72 hours |
| Cisplatin-Linoleate Prodrug | ~180 °C | Ester/Anhydride hydrolysis | ~ 12 hours |
Note: The dramatic increase in thermal stability observed in linoleic-modified pectin demonstrates the protective steric hindrance afforded by the polymer backbone once the vulnerable anhydride bond is converted into a more stable ester linkage during grafting.
References
- Chemical modification of pectin: Environmental friendly process for new potential material development Source: ResearchGate URL
- Source: northampton.ac.
- Thymol-Modified Oleic and Linoleic Acids Encapsulated in Polymeric Nanoparticles: Enhanced Bioactivity, Stability, and Biomedical Potential Source: MDPI URL
- CN109021026B - Cisplatin prodrug, preparation method and application Source: Google Patents URL
Sources
Linoleic anhydride CAS number and safety data.
Linoleic Anhydride (CAS 24909-68-0): A Technical Whitepaper on Chemical Properties, Safety Data, and Advanced Lipid Conjugation Methodologies
Executive Overview
As a Senior Application Scientist specializing in lipid chemistry and bioconjugation, I frequently encounter the need for highly reactive, yet stable, lipid intermediates. Linoleic anhydride serves as a critical biochemical tool for proteomics, atherosclerosis research, and advanced drug delivery systems. By acting as an activated form of linoleic acid, it facilitates the covalent modification of proteins (such as Apolipoprotein B-100) and the esterification of therapeutic phenols without the need for harsh coupling reagents in the final step. This whitepaper synthesizes the physicochemical properties, safety data, and field-proven methodologies for utilizing linoleic anhydride in laboratory settings.
Chemical Identification & Physicochemical Profiling
Linoleic anhydride is an organic acid anhydride derived from linoleic acid, an essential polyunsaturated omega-6 fatty acid. The anhydride bridge activates the carbonyl carbons, making them highly susceptible to nucleophilic attack by primary amines and hydroxyl groups.
Table 1: Chemical Identification and Quantitative Properties
| Property | Specification |
| Chemical Name | Linoleic Anhydride |
| Synonyms | cis,cis-9,12-Octadecadienoic Anhydride |
| CAS Number | 24909-68-0[1] |
| Molecular Formula | C36H62O3[1] |
| Molecular Weight | 542.89 g/mol [1] |
| PubChem CID | 15594594[1] |
| Physical State | Light yellow to brown clear liquid[2] |
| Purity Standard | ≥90.0% (typically verified via Morpholine Method)[2] |
Safety Data & Handling Protocols (SDS)
Handling lipid anhydrides requires strict adherence to safety protocols, primarily due to their reactivity and potential for degradation.
Table 2: Safety and Handling Specifications
| Hazard / Handling Category | Protocol & Causality |
| Skin/Eye Contact | P302 + P352: Wash with plenty of soap and water. Remove contaminated clothing[2]. Causality: Anhydrides can react with moisture on the skin to form irritating localized acidic microenvironments. |
| Storage Conditions | Store under inert gas (Argon or Nitrogen) at low temperatures. Causality: Exposure to atmospheric moisture induces spontaneous hydrolysis, converting the anhydride back into inactive linoleic acid, thereby ruining conjugation efficiency. |
| Reactivity | Avoid strong oxidizing agents and nucleophiles during storage. |
Mechanistic Applications in Biomedical Research
4.1. Lipoprotein Modification for Atherosclerosis Modeling In cardiovascular research, studying foam cell formation requires the modification of Low-Density Lipoprotein (LDL). Linoleic anhydride is used to covalently modify the lysine residues on ApoB-100[3]. By acylating these positively charged amines, the overall surface charge of the LDL particle becomes more negative. This structural change prevents the LDL from binding to the classical LDL receptor, redirecting its uptake through scavenger receptors on macrophages—a critical step in replicating foam cell pathology in vitro[3].
4.2. Prodrug Synthesis and Nanoparticle Encapsulation Linoleic anhydride is also a potent intermediate for synthesizing lipophilic prodrugs. For instance, the conjugation of thymol (a natural monoterpene phenol) with linoleic acid significantly enhances its antibacterial and anticancer properties[4]. Using linoleic anhydride as an intermediate allows for efficient esterification with thymol in the presence of a catalyst, facilitating subsequent encapsulation into polymeric nanoparticles[4].
Field-Proven Experimental Protocols
Protocol A: Synthesis of Linoleic Anhydride-Modified LDL This protocol is designed as a self-validating system to ensure the structural integrity of the modified lipoprotein[3].
-
Preparation: Isolate human plasma LDL via density gradient ultracentrifugation (ρ = 1.019–1.063 g/ml).
-
Reaction: Incubate native LDL with linoleic anhydride dissolved in a minimal volume of inert solvent (e.g., toluene or ethanol) at 37°C. Causality: The anhydride selectively acylates the ε-amino groups of lysine residues on ApoB-100.
-
Termination: Stop the reaction by adding EDTA to a final concentration of 10 mM. Causality: EDTA chelates trace transition metals (like Cu2+ or Fe3+), preventing uncontrolled lipid auto-oxidation during the workup.
-
Purification: Dialyze the mixture extensively against 0.3 mM EDTA/saline at 4°C to remove unreacted anhydride and solvent.
-
System Validation: Analyze the product via agarose gel electrophoresis. The system self-validates if the modified LDL exhibits a significantly increased Relative Electrophoretic Mobility (REM) compared to native LDL, confirming the successful capping of cationic lysine residues.
Workflow for LDL Modification and Macrophage Uptake Assay
Protocol B: Synthesis of Thymol-Linoleate Conjugates This methodology leverages in situ anhydride formation for high-yield esterification[4].
-
Anhydride Formation: Dissolve linoleic acid in a dry organic solvent. Add N,N'-Dicyclohexylcarbodiimide (DCC) and stir for 15 minutes at room temperature. Causality: DCC acts as a dehydrating agent, coupling two linoleic acid molecules to form the highly reactive linoleic anhydride intermediate[4].
-
Esterification: Add thymol and 4-Dimethylaminopyridine (DMAP) to the reaction mixture. Causality: DMAP serves as a highly efficient nucleophilic catalyst, attacking the anhydride to form an acylpyridinium intermediate that rapidly reacts with the sterically hindered hydroxyl group of thymol.
-
Incubation: Stir continuously for 20 hours in the dark. Causality: Darkness prevents photo-oxidation of the polyunsaturated double bonds in the linoleate chain.
-
Purification: Filter the mixture to remove the dicyclohexylurea (DCU) byproduct, then evaporate the filtrate.
-
System Validation: Perform Thin-Layer Chromatography (TLC). The protocol is validated when the distinct spot for free thymol disappears, indicating >95% conversion to the conjugate.
Chemical synthesis pathway for Thymol-Linoleate Conjugation
Conclusion
Linoleic anhydride is far more than a simple lipid derivative; it is a highly specialized biochemical tool. Whether acting as an acylating agent to decode macrophage scavenger receptor pathways or serving as an intermediate to enhance the bioavailability of phenolic drugs, its proper handling and mechanistic understanding are paramount. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity data generation and robust synthetic yields.
References
-
Journal of Lipid Research (via PMC). "Minimally oxidized LDL inhibits macrophage selective cholesteryl ester uptake and native LDL-induced foam cell formation". Available at:[Link]
-
MDPI (Pharmaceutics). "Thymol-Modified Oleic and Linoleic Acids Encapsulated in Polymeric Nanoparticles: Enhanced Bioactivity, Stability, and Biomedical Potential". Available at:[Link]
Sources
- 1. Linoleic Anhydride 90.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. Linoleic Anhydride | 24909-68-0 | TCI AMERICA [tcichemicals.com]
- 3. Minimally oxidized LDL inhibits macrophage selective cholesteryl ester uptake and native LDL-induced foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Linoleic Anhydride in Advanced Therapeutics: A Technical Guide to Prodrug Synthesis, Lipid Nanoparticles, and Bioconjugation
Executive Summary
The transition toward lipid-based drug delivery systems (LBDDS) has revolutionized the pharmacokinetic profiles of highly toxic or unstable active pharmaceutical ingredients (APIs). Within this domain, linoleic anhydride (CAS: 24909-68-0) has emerged as a premier lipidizing agent. As the anhydride of the essential omega-6 fatty acid linoleic acid (18:2), it offers a highly efficient, atom-economical route for conjugating di-unsaturated lipid tails to small molecules, proteins, and polymers.
This technical guide provides a comprehensive analysis of linoleic anhydride's application in modern nanomedicine, detailing the causality behind its chemical superiority, and providing self-validating protocols for synthesizing self-assembling prodrugs, engineering cationic lipids for mRNA delivery, and developing enzymatic assay substrates.
The Chemical Rationale: Why Linoleic Anhydride?
When designing lipid conjugates, researchers typically choose between free fatty acids (using carbodiimide coupling), acyl chlorides, or acid anhydrides. As a Senior Application Scientist, I strongly advocate for the anhydride route when working with complex APIs or nanoparticle formulations due to the following mechanistic advantages:
-
Avoidance of Harsh Byproducts: Acyl chlorides (e.g., linoleoyl chloride) generate hydrochloric acid (HCl) during esterification, which can rapidly degrade acid-sensitive APIs or induce unwanted side reactions. Linoleic anhydride generates only linoleic acid as a byproduct, which is minimally reactive and easily removed.
-
Elimination of Urea Contaminants: Standard EDC or DCC coupling with free linoleic acid produces urea byproducts (e.g., dicyclohexylurea, DCU). DCU is notoriously difficult to remove completely and can destabilize the delicate lipid bilayers of downstream nanoparticle formulations[1].
-
High Atom Economy in Bioconjugation: Anhydride-driven acylation proceeds smoothly under mild conditions with basic catalysts like 4-dimethylaminopyridine (DMAP), ensuring high yields without compromising the structural integrity of the target molecule[2].
Application I: Synthesis of Self-Assembling Pt(IV) Prodrugs
Mechanistic Causality
Cisplatin (Pt(II)) is a potent chemotherapeutic, but its clinical utility is limited by severe systemic toxicity and rapid clearance. By oxidizing Pt(II) to an octahedral Pt(IV) complex and esterifying the axial hydroxyl groups with linoleic anhydride, we drastically alter the molecule's partition coefficient (LogP). The dual linoleyl chains render the prodrug highly hydrophobic, driving thermodynamic self-assembly into uniform micelles or nanoparticles in aqueous environments. This lipid shield protects the Pt core from premature reduction in the bloodstream, allowing it to remain intact until it reaches the reductive environment of the tumor cytosol[3].
Step-by-Step Protocol: Pt(IV)-Di-Linoleate Synthesis
This protocol is a self-validating system; the transition from a hydrophilic Pt(IV)-OH complex to a highly lipophilic product allows for easy chromatographic separation.
-
Activation: Suspend Cisplatin in water and react with 30%
to yield the dihydroxy Pt(IV) intermediate ( ). -
Esterification: In a 100 mL round-bottom flask, dissolve 100 mg (0.3 mmol) of the Pt(IV) intermediate and 342 mg (0.63 mmol, 2.1 eq) of linoleic anhydride in 3 mL of anhydrous N,N-dimethylformamide (DMF)[3].
-
Catalysis: Add 0.3 mmol of N,N'-dicyclohexylcarbodiimide (DCC) or DMAP to drive the reaction and manage the leaving linoleic acid[3].
-
Reaction: Stir the mixture continuously for 48 hours at 25 °C under an inert nitrogen atmosphere to prevent oxidation of the lipid double bonds[3].
-
Purification: Remove the DMF under reduced pressure. Purify the crude solid using silica gel column chromatography with an eluent gradient of Dichloromethane (DCM) to Methanol (MeOH) at a 100:1 ratio[3].
-
Validation: The successful conjugation is validated by the product's ability to spontaneously form 100-150 nm nanoparticles when dispersed in aqueous media[3].
Fig 1: Synthesis and self-assembly workflow of Pt(IV)-linoleate prodrug nanoparticles.
Application II: Engineering Cationic Lipids for mRNA LNPs
Mechanistic Causality
The efficacy of mRNA lipid nanoparticles (LNPs) depends entirely on their ability to escape the endosome after cellular uptake. Linoleic anhydride is used to graft 18:2 lipid tails onto ionizable headgroups. The two cis-double bonds in the linoleyl tail introduce significant steric "kinks" in the hydrophobic domain. When the LNP enters the acidic endosome (pH ~5.5), the ionizable headgroup protonates. The bulky linoleyl tails force the lipid membrane to transition from a cylindrical lamellar phase to a cone-shaped inverted hexagonal (
Step-by-Step Protocol: Cationic Lipid Intermediate Synthesis
This protocol utilizes a precise acid-base washing sequence to isolate the product without requiring immediate column chromatography.
-
Setup: In a dry reaction vessel, dissolve 42.8 g (78.9 mmol) of linoleic anhydride and 6.00 g (39.4 mmol) of 4-hydroxyphenylacetic acid in 647 g of anhydrous chloroform[2].
-
Catalysis: Add 1.93 g (15.8 mmol) of DMAP to the solution[2].
-
Reaction: Maintain the reaction temperature strictly between 15–20 °C and stir for 9 hours[2]. The mild temperature is critical to prevent the thermal isomerization or oxidation of the sensitive diene groups in the linoleyl chains.
-
Quenching & Washing: Wash the organic reaction solution twice with 216 g of a 10% aqueous acetic acid solution[2]. Causality: The acetic acid protonates the DMAP, partitioning it entirely into the aqueous phase for removal. Follow with two washes of 216 g ion-exchanged water to remove residual acid[2].
-
Drying: Add 12.9 g of anhydrous magnesium sulfate to the organic layer to remove trace water[2]. Filter the drying agent and evaporate the chloroform to yield the highly pure linoleyl-esterified intermediate[2].
Fig 2: Mechanistic pathway of LNP endosomal escape driven by linoleyl tail phase transitions.
Application III: Phenolic Esterification for Assays and Antimicrobials
Mechanistic Causality
Linoleic anhydride is highly effective at esterifying phenolic hydroxyl groups, which are typically less nucleophilic than aliphatic alcohols. This is utilized in two major areas:
-
Antimicrobial Prodrugs: Conjugating phenols like thymol with linoleic acid masks the phenol's immediate cytotoxicity. Once encapsulated in PLGA nanoparticles, the conjugate slowly hydrolyzes via intracellular esterases, providing a sustained, synergistic release of both the antimicrobial thymol and the membrane-disrupting linoleic acid[4].
-
Enzymatic Assays: Synthesizing p-nitrophenyl linoleate (pNPLA) provides a chromogenic substrate. When cleaved by enzymes like paraoxonase (PON1)—a key biomarker in diabetes and atherosclerosis—the release of p-nitrophenol can be measured spectrophotometrically[1].
Step-by-Step Protocol: Synthesis of p-Nitrophenyl Linoleate (pNPLA)
-
Anhydride Preparation: If generating the anhydride in situ, incubate 2 mmol linoleic acid with 1 mmol DCC in 4 mL anhydrous
for 24 hours. Filter off the precipitated dicyclohexylurea (DCU) and evaporate the solvent to isolate the linoleic anhydride[1]. -
Esterification: React the linoleic anhydride with p-nitrophenol (pNP) under strictly anhydrous conditions[1].
-
Catalysis: Add 10 µmol of DMAP to act as an acyl transfer catalyst[1].
-
Purification: Purify the product via double ethanol recrystallization. Causality: This step is critical to ensure the complete removal of free linoleic acid and unreacted pNP, which would otherwise cause high background noise in spectrophotometric assays[1].
Quantitative Data Summary
The following table summarizes the key experimental parameters and outputs across the three primary applications of linoleic anhydride discussed in this guide.
| Application Domain | Target Conjugate | Key Reagents & Solvents | Typical Yield | Nanoparticle / Assay Output | Primary Mechanism of Action |
| Prodrug Synthesis | Pt(IV)-Di-Linoleate | Pt(IV)-OH, LA Anhydride, DMF, DMAP/DCC | ~58% | 100-150 nm (Self-assembled) | LogP enhancement drives spontaneous micellization |
| LNP Cationic Lipids | Linoleyl-phenylacetate | 4-HPAA, LA Anhydride, | >80% | LNP Formulation (Endosomal escape) | |
| Enzymatic Assays | p-Nitrophenyl Linoleate | p-Nitrophenol, LA Anhydride, DMAP | Quantitative | PON1 Esterase Activity Assay | Chromogenic leaving group cleavage |
References
- Title: Cisplatin prodrug, preparation method and application (Patent CN109021026B)
- Title: Novel cationic lipid exhibiting improved intracellular dynamics (Patent WO2019188867A1)
-
Title: Thymol-Modified Oleic and Linoleic Acids Encapsulated in Polymeric Nanoparticles: Enhanced Bioactivity, Stability, and Biomedical Potential Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Oxidative inactivation of paraoxonase-implications in diabetes mellitus and atherosclerosis Source: The University of Northampton Research Repository URL: [Link]
Sources
- 1. pure.northampton.ac.uk [pure.northampton.ac.uk]
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- 3. CN109021026B - Cisplatin prodrug, preparation method and application - Google Patents [patents.google.com]
- 4. Thymol-Modified Oleic and Linoleic Acids Encapsulated in Polymeric Nanoparticles: Enhanced Bioactivity, Stability, and Biomedical Potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Linoleic Anhydride Derivatives in Advanced Polymer Synthesis
Abstract
The integration of renewable, bio-based monomers into polymer synthesis is a cornerstone of modern materials science, driven by the dual needs for sustainability and advanced functional properties. Fatty acids, such as linoleic acid, represent a significant class of these renewable feedstocks. However, their inherent monofunctional nature presents a challenge for traditional polymerization. This guide provides a comprehensive overview and detailed protocols for the strategic conversion of linoleic acid into polymerizable anhydride-based monomers and their subsequent use in synthesizing functional polymers. We will explore the critical step of creating bifunctionality through dimerization and detail the robust methodology of melt polycondensation. Furthermore, we will discuss the synthesis of functional polyesters via the ring-opening copolymerization of linoleic acid derivatives. These protocols are designed for researchers in materials science, polymer chemistry, and drug development seeking to leverage the unique properties of fatty acids—such as hydrophobicity, biodegradability, and flexibility—in novel polymer systems.
Foundational Principles: Overcoming the Monofunctionality of Linoleic Acid
Linoleic acid, a polyunsaturated omega-6 fatty acid, possesses a single carboxylic acid group. In condensation polymerization, this monofunctionality would lead to chain termination, preventing the formation of high-molecular-weight polymers.[1][2] Therefore, the foundational step in utilizing linoleic acid for polyanhydride synthesis is its conversion into a bifunctional monomer . The most industrially relevant and scientifically robust method to achieve this is through dimerization.
Unsaturated fatty acids can be dimerized through processes involving heat and catalysts (e.g., clay minerals) to form dicarboxylic acids, commonly known as "dimer acids".[3][4] These dimer acids contain two carboxylic acid groups, rendering them suitable for step-growth polymerization. The resulting dimer can then be activated with an agent like acetic anhydride to form a prepolymer, which is the direct precursor for polyanhydride synthesis. This strategy allows the incorporation of the long, hydrophobic, and flexible aliphatic chains of linoleic acid into the polymer backbone.
Figure 1: Logical workflow for converting monofunctional linoleic acid into a bifunctional prepolymer suitable for polyanhydride synthesis.
Polymerization Methodologies & Protocols
The most prevalent and effective method for synthesizing high-molecular-weight polyanhydrides from dicarboxylic acids is melt polycondensation .[5][6] This solvent-free technique involves heating the activated diacid prepolymer under high vacuum to drive the polymerization reaction by removing the condensation byproduct (acetic anhydride).
Protocol 1: Synthesis of a Linoleic Dimer Acid-Based Polyanhydride via Melt Polycondensation
This protocol details the synthesis of a homopolymer from a linoleic dimer acid. The same principle applies to creating copolymers by mixing the linoleic dimer acid prepolymer with other diacid prepolymers, such as poly(sebacic anhydride), to tailor the final properties.[2]
Objective: To synthesize a high-molecular-weight polyanhydride from linoleic dimer acid.
Materials and Equipment:
| Item | Specification |
| Linoleic Dimer Acid | High purity (>95%) |
| Acetic Anhydride | Reagent grade (>98%) |
| Schlenk Flask / Side-arm Tube | With magnetic stir bar |
| High-Vacuum Manifold | Capable of reaching <1 mmHg (133 Pa) |
| Oil Bath | With precise temperature control (up to 200 °C) |
| Magnetic Stir Plate | With heating capability |
| Liquid Nitrogen Trap | To collect byproduct |
| Argon or Nitrogen Gas | For inert atmosphere |
| Solvents (for purification) | Dichloromethane, Petroleum Ether, Diethyl Ether |
Experimental Procedure:
Part A: Prepolymer Synthesis (Activation of Dimer Acid)
-
Drying: Thoroughly dry the linoleic dimer acid under vacuum at 60-70 °C for several hours to remove any residual water.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dried linoleic dimer acid.
-
Acylation: Add a 10-fold molar excess of acetic anhydride to the flask.[6]
-
Reflux: Heat the mixture to reflux (approx. 140-150 °C) with continuous stirring for 30-60 minutes.[2][7] This reaction converts the dicarboxylic acid into a mixed anhydride prepolymer.
-
Removal of Excess Reagent: Reduce the temperature to ~70 °C and apply a vacuum to the flask to completely evaporate the unreacted acetic anhydride and the acetic acid byproduct.[6] The result should be a clear, viscous residue. This is the activated prepolymer.
Part B: Melt Polycondensation
-
Polymerization Setup: Attach the flask containing the prepolymer to a high-vacuum manifold equipped with a liquid nitrogen trap. Ensure the setup allows for mechanical or magnetic stirring.
-
Heating and Vacuum: Gradually increase the temperature of the oil bath to 180 °C while slowly applying a high vacuum (<1 mmHg).[8] Vigorous stirring is crucial to facilitate the removal of the acetic anhydride byproduct.
-
Reaction Monitoring: The viscosity of the melt will increase significantly as the polymerization proceeds. Continue the reaction at 180 °C under high vacuum for 2-4 hours, or until the stirring is impeded by the high viscosity of the polymer melt.[8]
-
Termination and Cooling: Release the vacuum under an inert atmosphere. Allow the polymer to cool to room temperature, resulting in a solid or highly viscous polymeric material.
-
Purification (Optional): The polymer can be purified by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent like a 1:1 mixture of diethyl ether and petroleum ether.[2][7] Filter and dry the purified polymer under vacuum.
Figure 2: Step-by-step experimental workflow for the synthesis of polyanhydrides via melt polycondensation.
Protocol 2: Synthesis of Functional Polyesters via Ring-Opening Copolymerization (ROCOP)
An alternative strategy involves modifying the linoleic acid backbone itself, for instance, through epoxidation of its double bonds. The resulting epoxidized linoleic acid can then undergo ring-opening copolymerization with cyclic anhydrides (e.g., succinic anhydride, phthalic anhydride) to yield functional polyesters.[9][10] This method offers a pathway to creating polymers with different backbone chemistry and tunable properties.
Objective: To synthesize an alternating polyester from epoxidized linoleic acid and a cyclic anhydride.
Note: This is an advanced protocol requiring expertise in catalytic polymerization.
-
Monomer Synthesis: Synthesize or procure epoxidized linoleic acid (or methyl linoleate epoxide).
-
Reaction Setup: In a dry glovebox, charge a reaction vessel with the epoxidized linoleic acid, the chosen cyclic anhydride (e.g., phthalic anhydride), and a suitable catalyst system (e.g., a binary system of a metal complex and a nucleophilic co-catalyst).[9]
-
Polymerization: Add a dry, inert solvent (e.g., toluene) and heat the mixture to the desired reaction temperature (e.g., 110 °C).[9]
-
Monitoring and Termination: Monitor the reaction progress using techniques like NMR spectroscopy. Once the desired conversion is reached, cool the reaction and quench it as appropriate for the catalyst system used.
-
Purification: Precipitate the resulting polyester in a non-solvent like cold methanol, filter, and dry under vacuum.
Polymer Characterization
Confirming the successful synthesis and understanding the properties of the resulting polymer are critical. The following techniques are standard for the characterization of fatty acid-based polyanhydrides.
| Technique | Purpose | Key Observations |
| FTIR Spectroscopy | To confirm the formation of anhydride bonds and the purity of the polymer.[2] | Appearance of two characteristic carbonyl (C=O) stretching peaks for the anhydride group, typically around 1815 cm⁻¹ and 1745 cm⁻¹ .[11] Disappearance of the broad -OH peak from the carboxylic acid. |
| NMR Spectroscopy (¹H, ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit.[12] | Chemical shifts confirming the polymer backbone structure and the absence of monomer or prepolymer signals. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[2] | Successful polymerization is indicated by high molecular weights (typically >20,000 g/mol ) and a controlled PDI. |
| Differential Scanning Calorimetry (DSC) | To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[5] | Fatty acid-based polyanhydrides are typically semi-crystalline with low melting points (often in the 20–90 °C range), making them suitable for injectable drug delivery systems.[2] |
Properties and Applications
The inclusion of linoleic acid dimer segments into a polyanhydride backbone imparts a unique and highly desirable set of properties.
-
Increased Hydrophobicity: The long aliphatic chains of linoleic acid make the polymer significantly more hydrophobic. This property is crucial for slowing down the rate of hydrolytic degradation, which is beneficial for long-term controlled drug release applications.[1][5]
-
Enhanced Flexibility and Lower Melting Point: The non-linear and bulky nature of the dimer acid disrupts chain packing, leading to lower crystallinity, lower melting points, and increased polymer chain flexibility.[1][2] This makes the polymers more pliable and suitable for creating injectable in-situ forming depots for localized drug delivery.[12]
-
Biodegradability and Biocompatibility: Polyanhydrides degrade via surface erosion into their constituent diacid monomers.[13] Since linoleic acid is a naturally occurring compound, its degradation products are generally considered biocompatible and are metabolized by the body.[2][14]
These properties make linoleic anhydride-based polymers exceptional candidates for biomedical applications, particularly in the field of controlled drug delivery .[15][16] Their surface-eroding nature allows for zero-order release kinetics of encapsulated therapeutic agents.[17] They have been successfully formulated into various delivery systems, including microspheres, nanoparticles, and solid implants for delivering anticancer drugs, antibiotics, and other bioactive agents.[15][18]
References
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ResearchGate. (n.d.). Fatty Acid-Based Biodegradable Polymers: Synthesis and Applications. Retrieved from [Link]
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Jain, J. P., et al. (2008). Hydroxy fatty acid based polyanhydride as drug delivery system: synthesis, characterization, in vitro degradation, drug release, and biocompatibility. Journal of Biomedical Materials Research Part A, 84A(3), 740-752. Retrieved from [Link]
-
Al-Harbi, S., et al. (2022). Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste. Molecules, 27(22), 7734. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of fatty acid anhydrides and polyanhydrides. Retrieved from [Link]
-
Manickam, G., et al. (2014). Polyanhydrides of Castor Oil–Sebacic Acid for Controlled Release Applications. ACS Applied Materials & Interfaces, 6(9), 6909-6919. Retrieved from [Link]
-
Kunduru, K. R., et al. (2022). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Biomacromolecules, 23(9), 3914-3926. Retrieved from [Link]
- U.S. Patent No. 4,776,983. (1988). Polymerization of fatty acids. Google Patents.
-
Mohammadi, M., et al. (2025). Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Muthuraj, R., et al. (2023). Dimer fatty acid–A renewable building block for high-performance polymeric materials. Progress in Organic Coatings, 184, 107870. Retrieved from [Link]
-
Leong, K. W., et al. (1995). The development of polyanhydrides for drug delivery applications. Advanced Drug Delivery Reviews, 16(2-3), 107-135. Retrieved from [Link]
-
Gite, V. V., et al. (2005). Synthesis and characterization of novel polyanhydrides with tailored erosion mechanisms. Journal of Applied Polymer Science, 98(4), 1863-1870. Retrieved from [Link]
-
Al-Harbi, S., et al. (2022). Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste. PMC. Retrieved from [Link]
-
van der Ende, M., et al. (2022). Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides: Access to Functional Biopolyesters. ACS Catalysis, 12(8), 4768-4778. Retrieved from [Link]
-
ResearchGate. (n.d.). Fatty Acid Based Biodegradable Polymer. Retrieved from [Link]
-
Kumar, N., et al. (2022). Polyanhydride Chemistry. Biomacromolecules, 23(12), 4933-4963. Retrieved from [Link]
- U.S. Patent No. 7,411,031 B2. (2008). Synthesis of polyanhydrides. Google Patents.
-
Kunduru, K. R., et al. (2022). Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. Polymers, 14(13), 2707. Retrieved from [Link]
-
Ghiurea, M., et al. (2023). Sustainable Ring-Opening Reactions of Epoxidized Linseed Oil in Heterogeneous Catalysis. Catalysts, 13(3), 481. Retrieved from [Link]
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Application Notes & Protocols: Linoleic Anhydride in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of linoleic anhydride as a versatile reagent in organic synthesis. Linoleic anhydride, derived from the essential omega-6 fatty acid, linoleic acid, serves as a potent acylating agent for the introduction of the C18 di-unsaturated linoleoyl group into a variety of molecular scaffolds. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth insights into the synthesis of linoleic anhydride, its key applications, and detailed, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reproducible and high-yield outcomes.
Introduction: The Linoleoyl Group in Synthetic Chemistry
Linoleic acid (cis,cis-9,12-octadecadienoic acid) is a polyunsaturated fatty acid essential to human health, playing a critical role in cellular signaling and the structural integrity of membranes.[1] Its derivatives are of significant interest in medicinal chemistry and materials science for their unique biological properties and physical characteristics.[2][3] Linoleic anhydride is the corresponding symmetric anhydride, a highly reactive yet manageable reagent for transferring the linoleoyl moiety.
As an acylating agent, linoleic anhydride offers a more reactive alternative to its parent carboxylic acid, enabling the formation of esters and amides under milder conditions.[4] It is particularly valuable for modifying substrates to enhance lipophilicity, modulate biological activity, or create novel biomaterials.[5][6]
Physicochemical Properties of Linoleic Anhydride
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference(s) |
| CAS Number | 24909-68-0 | [7][8] |
| Molecular Formula | C₃₆H₆₂O₃ | [8] |
| Molecular Weight | 542.89 g/mol | [8] |
| Appearance | Light yellow to brown clear liquid | |
| Synonyms | cis,cis-9,12-Octadecadienoic Anhydride | [8] |
| Storage Conditions | Refrigerate (0-10°C) under inert gas (e.g., Nitrogen or Argon) | [9] |
| Sensitivities | Moisture and heat sensitive |
Synthesis of Linoleic Anhydride
The preparation of fatty acid anhydrides can be achieved through several methods, including the reaction of fatty acids with dehydrating agents like acetic anhydride or the use of coupling agents.[10] For laboratory-scale synthesis, the use of dicyclohexylcarbodiimide (DCC) offers a simple, high-yield, and mild route to the desired symmetric anhydride.[11][12][13]
Causality of the DCC-Mediated Method
DCC is a powerful dehydrating agent that facilitates the condensation of two carboxylic acid molecules. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. This intermediate is then attacked by a second molecule of the carboxylic acid (or its carboxylate salt) to form the symmetric anhydride and the insoluble dicyclohexylurea (DCU) byproduct. The insolubility of DCU in many organic solvents provides a strong thermodynamic driving force for the reaction and simplifies purification, as the byproduct can be easily removed by filtration.[12]
Workflow for Linoleic Anhydride Synthesis
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for DCC-mediated synthesis of linoleic anhydride.
A detailed, step-by-step protocol for this synthesis is provided in Section 4.1 .
Core Applications in Organic Synthesis
Linoleic anhydride is primarily used as an acylating reagent in nucleophilic acyl substitution reactions.[14] It readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides.
Mechanism of Acylation
The reaction proceeds via a canonical nucleophilic acyl substitution mechanism. The nucleophile (e.g., an alcohol or amine) attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which subsequently collapses, expelling a linoleate anion as a good leaving group. A final deprotonation step, often facilitated by a mild base, yields the final acylated product and linoleic acid as a byproduct.
Caption: General mechanism for nucleophilic acyl substitution with linoleic anhydride.
Ester and Amide Formation
Esterification: The reaction of linoleic anhydride with alcohols is an efficient method for synthesizing linoleate esters. These esters are found in various natural products and are used as prodrugs, lubricants, and components of biodegradable polymers. The reaction is often catalyzed by a base like pyridine or DMAP (4-dimethylaminopyridine), which serves to activate the anhydride and deprotonate the alcohol, increasing its nucleophilicity.
Amidation: Similarly, primary and secondary amines react smoothly with linoleic anhydride to produce linoleamides.[14] These amides are of significant interest in drug development, as the linoleoyl chain can be used to target lipid-rich environments or to create derivatives of bioactive amines with altered pharmacokinetic properties.[2] The reaction typically proceeds without a catalyst, although a non-nucleophilic base may be added to scavenge the linoleic acid byproduct.
Contextual Application: Peptide Synthesis
While symmetric anhydrides like linoleic anhydride can be used for acylation, the "mixed anhydride" method is a cornerstone of peptide synthesis.[5][15] This method involves the in situ formation of a mixed carboxylic-carbonic anhydride from an N-protected amino acid and an alkyl chloroformate (e.g., isobutyl chloroformate).[16] This activated intermediate is highly reactive and couples efficiently with the amino group of another amino acid or peptide ester.[17][18]
Understanding this principle is crucial, as it showcases a more sophisticated strategy for controlled acylation where the high reactivity of an anhydride bond is harnessed for a specific, sensitive transformation like peptide bond formation.
Caption: Workflow of the mixed anhydride method for peptide synthesis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps and expected outcomes.
Protocol 1: Synthesis of Linoleic Anhydride via DCC Coupling
-
Objective: To synthesize linoleic anhydride from linoleic acid using DCC as a coupling agent. This protocol is adapted from established methods for other fatty acids.[11][12][13]
-
Materials:
-
Linoleic acid (≥99% purity)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven (120°C) and cool under an inert atmosphere.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve linoleic acid (e.g., 10.0 g, 35.6 mmol) in 100 mL of anhydrous CCl₄.
-
DCC Addition: In a separate flask, dissolve DCC (3.86 g, 18.7 mmol, 0.52 eq) in 50 mL of anhydrous CCl₄. Transfer this solution to a dropping funnel.
-
Reaction: Add the DCC solution dropwise to the stirred linoleic acid solution over 30 minutes at room temperature. A white precipitate (DCU) will begin to form.
-
Incubation: Allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC (thin-layer chromatography) by observing the disappearance of the linoleic acid spot.
-
Work-up: Once the reaction is complete, remove the precipitated DCU by vacuum filtration, washing the solid with a small amount of fresh anhydrous CCl₄.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil is linoleic anhydride. For higher purity, residual starting material can be removed under high vacuum.
-
Storage: Transfer the product to a clean, dry vial, flush with nitrogen or argon, and store in a refrigerator at 0-10°C.
-
-
Trustworthiness & Validation:
-
Characterization: The product can be characterized by IR and ¹H NMR spectroscopy.[5] The IR spectrum should show characteristic anhydride C=O stretching bands around 1818 and 1750 cm⁻¹. The ¹H NMR will confirm the fatty acid chain structure.
-
Troubleshooting: Low yields are often due to wet reagents or solvents. Ensure all materials are scrupulously dried. If DCU is difficult to filter, cool the mixture in an ice bath to improve precipitation.
Protocol 2: General Procedure for Linoleoylation of a Primary Alcohol
-
Objective: To synthesize a linoleate ester from a primary alcohol using linoleic anhydride.
-
Materials:
-
Linoleic anhydride (1.0 eq)
-
Primary alcohol (e.g., Benzyl alcohol, 1.0-1.2 eq)
-
Anhydrous pyridine or DCM with DMAP (0.1 eq)
-
Standard laboratory glassware and inert atmosphere setup
-
-
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 mmol) and anhydrous pyridine (5 mL). Cool the solution to 0°C in an ice bath.
-
Anhydride Addition: Add linoleic anhydride (543 mg, 1.0 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Quenching: Upon completion, cool the mixture to 0°C and slowly add 10 mL of 1 M HCl (aq) to neutralize the pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
-
-
Causality and Insights:
-
Pyridine's Role: Pyridine acts as both a solvent and a basic catalyst. It activates the anhydride by forming a more reactive N-acylpyridinium intermediate and also scavenges the linoleic acid byproduct.[4]
-
DMAP Catalyst: For less reactive alcohols, using an inert solvent like DCM with a catalytic amount of DMAP is highly effective. DMAP is a hypernucleophilic acylation catalyst.
-
Aqueous Work-up: The acidic and basic washes are critical for removing the pyridine catalyst and the linoleic acid byproduct, simplifying the final purification step.
-
Safety and Handling
Linoleic anhydride is an irritant and should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin and eyes. Do not breathe vapor. The reagent is moisture-sensitive; handle under an inert atmosphere to prevent hydrolysis back to linoleic acid.[9]
-
Storage: Keep containers tightly closed and store in a refrigerator (0-10°C) under an inert gas.
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
Conclusion and Future Perspectives
Linoleic anhydride is a valuable and highly reactive reagent for the introduction of the biologically relevant linoleoyl group. The protocols and insights provided in this guide demonstrate its utility in the straightforward synthesis of esters and amides. Its application extends into the fields of drug delivery, where fatty acid chains are used to create lipophilic prodrugs, and in materials science for the development of novel biodegradable polymers derived from renewable resources.[5] Future research will likely expand its use in creating complex, lipidated biomolecules and functional materials with tailored properties.
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ResearchGate. (n.d.). Analysis of fatty acid anhydrides and polyanhydrides. Retrieved March 7, 2026, from [Link]
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Scribd. (n.d.). Fatty Acid Anhydride Synthesis via DCC. Retrieved March 7, 2026, from [Link]
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Chemistry LibreTexts. (2014). Reactions of Acid Anhydrides. Retrieved March 7, 2026, from [Link]
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YouTube. (2021, April 13). Acid Anhydride Synthesis & Reactions | Complete Summary | Organic Chemistry 20.7. Retrieved March 7, 2026, from [Link]
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PubMed. (2024). The composition of linoleic acid and conjugated linoleic acid has potent synergistic effects.... Retrieved March 7, 2026, from [Link]
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Application Notes & Protocols: Linoleic Anhydride Derivatives in Advanced Drug Delivery Systems
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of linoleic acid-derived anhydrides and related fatty acid-based polymers in the design and formulation of advanced drug delivery systems. This document outlines the synthesis, characterization, and application of these biomaterials, with a focus on creating biocompatible and biodegradable nanocarriers for controlled and targeted drug release.
Introduction: The Role of Fatty Acids in Next-Generation Drug Delivery
The pursuit of novel drug delivery systems that enhance therapeutic efficacy while minimizing side effects is a cornerstone of modern pharmaceutical research. Fatty acids, as endogenous molecules, offer a unique advantage in this field. Their incorporation into drug delivery platforms can improve biocompatibility, biodegradability, and provide control over the physicochemical properties of the carrier system.[1][2][3] Linoleic acid, an essential omega-6 unsaturated fatty acid, and its derivatives, particularly in the form of poly(ester-anhydrides), are emerging as versatile building blocks for a variety of drug delivery vehicles, including nanoparticles, microparticles, and in-situ forming depots.[1][4]
The anhydride bond, known for its susceptibility to hydrolysis, is a key feature of these polymers, enabling surface erosion and predictable drug release kinetics.[5] This guide will delve into the practical applications of linoleic acid-based and other fatty acid-derived polyanhydrides, providing detailed protocols for their synthesis and formulation into effective drug delivery systems.
Core Concepts: Why Linoleic Acid Derivatives?
The utility of linoleic acid and other fatty acids in drug delivery stems from several key properties:
-
Biocompatibility and Biodegradability: As natural components of the body, the degradation products of fatty acid-based polymers are generally non-toxic and readily metabolized.[1][3][6]
-
Tunable Physicochemical Properties: The incorporation of fatty acids allows for the modulation of properties such as melting point, hydrophobicity, and flexibility of the resulting polymer.[1][2][7] This tunability is crucial for controlling drug release rates and the physical form of the delivery system (e.g., injectable pastes vs. solid implants).[4][8]
-
Controlled Drug Release: Polyanhydrides are known for their surface-eroding properties, which leads to a more predictable and controlled release of the encapsulated drug compared to bulk-eroding polymers.[5]
-
Enhanced Drug Solubility and Stability: Lipid-based carriers can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and improving their solubility.[9][10][11]
Logical Relationship: From Monomer to Function
Caption: From monomer to therapeutic outcome.
Applications in Drug Delivery Systems
Linoleic acid-based and similar fatty acid-derived polyanhydrides can be formulated into a variety of drug delivery systems.
Nanoparticles and Microparticles
These particulate systems are suitable for intravenous, intramuscular, or subcutaneous administration and can be designed for targeted delivery to specific tissues or cells.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids or a blend of solid and liquid lipids (like linoleic acid).[10][12][13] They are particularly useful for encapsulating lipophilic drugs and can be prepared using methods like high-pressure homogenization.[12][14][15]
-
Polymer-Lipid Hybrid Nanoparticles: These systems combine the structural integrity of a polymeric core with the biocompatibility of a lipid shell, offering enhanced stability and controlled release.[9][16]
In-Situ Forming Depots
Low-melting-point polyanhydrides can be formulated as injectable pastes that form a solid or semi-solid depot upon injection into the body.[4] This is particularly advantageous for localized and long-term drug delivery, for example, in cancer chemotherapy or for the treatment of chronic inflammation.[4][17]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific drug and desired release profile.
Protocol 1: Synthesis of a Linoleic Acid-Based Poly(ester-anhydride) by Melt Polycondensation
This protocol describes a common method for synthesizing polyanhydrides from dicarboxylic acid monomers.
Materials:
-
Linoleic acid dimer (as a dicarboxylic acid monomer)
-
Acetic anhydride
-
High-vacuum pump
-
Schlenk line and glassware
-
Nitrogen gas
-
Magnetic stirrer with heating mantle
-
Appropriate solvents for purification (e.g., dichloromethane, petroleum ether)
Procedure:
-
Pre-polymer Synthesis:
-
In a round-bottom flask under a nitrogen atmosphere, reflux the linoleic acid dimer with an excess of acetic anhydride (e.g., 1:20 molar ratio) for at least 30 minutes. This step converts the carboxylic acid groups to mixed anhydrides.
-
Remove the excess acetic anhydride and acetic acid by-product under vacuum at an elevated temperature (e.g., 60-80°C).
-
-
Melt Polycondensation:
-
Increase the temperature of the reaction mixture to 180°C and apply a high vacuum (<1.0 mmHg).
-
Continue the reaction under these conditions for 90-120 minutes to allow for the polymerization to occur. The viscosity of the mixture will increase as the polymer forms.
-
Allow the reaction to cool to room temperature under nitrogen. The resulting polymer can be purified by precipitation in a non-solvent like petroleum ether.
-
-
Characterization:
-
The synthesized polymer should be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of anhydride bonds (typically two carbonyl peaks around 1740 and 1810 cm⁻¹), and by ¹H NMR to verify the polymer structure.
-
Gel permeation chromatography (GPC) should be used to determine the molecular weight and polydispersity index of the polymer.
-
Workflow for Poly(ester-anhydride) Synthesis
Caption: Synthesis workflow for poly(ester-anhydride).
Protocol 2: Formulation of Drug-Loaded Nanoparticles using an Emulsion-Solvent Evaporation Method
This protocol is suitable for encapsulating a hydrophobic drug within the polyanhydride matrix.
Materials:
-
Synthesized linoleic acid-based poly(ester-anhydride)
-
Hydrophobic drug
-
Dichloromethane (DCM)
-
Aqueous solution of a surfactant (e.g., polyvinyl alcohol (PVA), Poloxamer 188)
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation:
-
Dissolve a known amount of the poly(ester-anhydride) and the hydrophobic drug in DCM.
-
-
Emulsification:
-
Add the organic phase to the aqueous surfactant solution.
-
Immediately emulsify the mixture using a probe sonicator or high-speed homogenizer. The duration and power of sonication will influence the final particle size.
-
-
Solvent Evaporation:
-
Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the DCM to evaporate. A rotary evaporator can be used to expedite this process.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the nanoparticle suspension to obtain a dry powder for storage and further analysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Analyze the nanoparticle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC) after extracting the drug from a known amount of nanoparticles.[18]
-
Quantitative Data Summary
| Parameter | Typical Range | Characterization Method |
| Polymer Molecular Weight (Mw) | 2,000 - 60,000 Da[7] | Gel Permeation Chromatography (GPC) |
| Nanoparticle Size | 50 - 500 nm[10] | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV[14] | Dynamic Light Scattering (DLS) |
| Drug Loading Efficiency | > 90%[18] | HPLC, UV-Vis Spectrophotometry |
In Vitro Drug Release Studies
A crucial step in evaluating the performance of the drug delivery system is to assess the in vitro drug release profile.
Protocol:
-
Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C in a shaking incubator.
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Separate the nanoparticles from the supernatant by centrifugation.
-
Analyze the concentration of the released drug in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis).
-
Plot the cumulative drug release as a function of time.
Biocompatibility and In Vivo Considerations
While fatty acid-based polymers are generally considered biocompatible, it is essential to perform in vitro and in vivo studies to confirm their safety.[4][17]
-
In Vitro Cytotoxicity: Assess the cytotoxicity of the polymer and drug-loaded nanoparticles on relevant cell lines using assays such as the MTS or MTT assay.
-
In Vivo Biocompatibility: For implantable systems, subcutaneous or intramuscular implantation in animal models followed by histopathological analysis of the surrounding tissue can be used to evaluate the foreign body response.[4][17]
Conclusion and Future Perspectives
Linoleic acid-derived and other fatty acid-based polyanhydrides represent a highly versatile and promising class of biomaterials for drug delivery. Their biocompatibility, biodegradability, and tunable properties make them suitable for a wide range of applications, from injectable nanoparticles to long-acting implants. Future research in this area will likely focus on the development of "smart" delivery systems that can respond to specific physiological cues, as well as the functionalization of these polymers with targeting ligands to further enhance their therapeutic efficacy.
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Hydroxy fatty acid based polyanhydride as drug delivery system: Synthesis, characterization, in vitro degradation, drug release, and biocompatibility. (2008). ResearchGate. [Link]
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Hydroxy fatty acid based polyanhydride as drug delivery system: synthesis, characterization, in vitro degradation, drug release, and biocompatibility. (2008). PubMed. [Link]
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Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (n.d.). PMC. [Link]
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Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. (2022). ACS Publications. [Link]
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Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). National Center for Biotechnology Information. [Link]
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Synthesis of Novel Conjugated Linoleic Acid (CLA)-Coated Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for the Delivery of Paclitaxel with Enhanced In Vitro Anti-Proliferative Activity on A549 Lung Cancer Cells. (2022). PMC. [Link]
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Lipid-based nanoparticles as drug delivery carriers for cancer therapy. (2024). Frontiers. [Link]
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Conjugated linoleic acid loaded nanostructured lipid carrier as a potential antioxidant nanocarrier for food applications. (2020). PMC. [Link]
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Linoleic acid co-administration promotes oral delivery of exenatide-loaded butyrate-decorated nanocapsules. (2025). PubMed. [Link]
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A Vesicular Drug Delivery for Futuristic Drug Delivery Applications: Ufasomes. (2022). Indian Journal of Pharmaceutical and Biological Research. [Link]
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Synthesis, characterization and evaluation of linoleic acid-loaded nano-carriers: a novel drug delivery system for efficient treatment of hepatocellular carcinoma. (2025). PubMed. [Link]
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Various methods for the preparation of NLCs. (n.d.). ResearchGate. [Link]
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Biocompatibility and safety evaluation of a ricinoleic acid-based poly(ester-anhydride) copolymer after implantation in rats. (2010). The Hebrew University of Jerusalem. [Link]
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Conjugated linoleic acid loaded nanostructured lipid carrier as a potential antioxidant nanocarrier for food applications. (2020). ResearchGate. [Link]
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Fabrication of Poly (sebacic acid-co-ricinoleic-ester anhydride) with β-cyclodextrin-loaded doxorubicin Implants and in vitro c. (2020). Semantic Scholar. [https://www.semanticscholar.org/paper/Fabrication-of-Poly-(sebacic-acid-co-ricinoleic-Harsha-Srinivasan/4737c3561a0705a6669919f8072051666e13b860]([Link]
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Hydroxyl Group-Targeted Conjugate and Its Self-Assembled Nanoparticle of Peptide Drug: Effect of Degree of Saturation of Fatty Acids and Modification of Physicochemical Properties. (2022). PMC. [Link]
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Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. (n.d.). PMC. [Link]
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Poly(ester-anhydride) for controlled delivery of hydrophilic drugs. (n.d.). ResearchGate. [Link]
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Polymers and Composites Derived from Castor Oil as Sustainable Materials and Degradable Biomaterials: Current Status and Emerging Trends. (2021). ACS Publications. [Link]
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Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. (2020). MDPI. [Link]
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Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. (n.d.). PMC. [Link]
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Synthesis of Polymer-Lipid Nanoparticles for Image-Guided Delivery of Dual Modality Therapy. (n.d.). Amsterdam UMC. [Link]
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The standard curve graph of linoleic acid for drug-loading content determination. (n.d.). ResearchGate. [Link]
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Hydrophobic Modification of Biopolymers using Linoleic Anhydride
Executive Summary
This guide details the chemical modification of hydrophilic biopolymers (specifically Glycol Chitosan and Pullulan ) using Linoleic Anhydride . By introducing the hydrophobic linoleyl moiety (C18:2, cis-9, cis-12) onto the polymer backbone, researchers can generate amphiphilic copolymers capable of self-assembling into nanoparticles (micelles) in aqueous environments.
These hydrophobically modified biopolymers (HMBs) are critical in drug development for encapsulating poorly water-soluble therapeutics (e.g., Doxorubicin, Curcumin) and improving bioavailability.
Key Advantages of Linoleic Anhydride
-
Direct Acylation: Unlike carbodiimide (EDC/NHS) coupling which requires activating the free acid, linoleic anhydride reacts directly with nucleophiles (-OH, -NH₂), offering faster kinetics and higher yields.
-
Polyunsaturation: The linoleic tail introduces fluidity to the micelle core, which can enhance drug loading capacity compared to saturated fatty acids (e.g., stearic acid).
Chemical Mechanism & Rationale[1]
The core reaction is a nucleophilic acyl substitution . The biopolymer acts as the nucleophile, attacking the carbonyl carbon of the linoleic anhydride.
-
For Chitosan (Amine-rich): Formation of an Amide bond.
-
For Pullulan (Hydroxyl-rich): Formation of an Ester bond.
Reaction Pathway Diagram
Caption: General mechanism of nucleophilic acyl substitution between linoleic anhydride and biopolymer functional groups.
Experimental Protocols
Pre-requisite: Handling Linoleic Anhydride[1][2]
-
Storage: -20°C under Argon/Nitrogen. Linoleic moieties are susceptible to auto-oxidation.
-
Synthesis (If commercial source unavailable): React Linoleic Acid with Dicyclohexylcarbodiimide (DCC) in Dichloromethane (DCM) (0.5 molar ratio of DCC to Acid). Filter off the urea byproduct before use [1].
Protocol A: Synthesis of Linoleic Acid-Glycol Chitosan (LA-GC)
Rationale: Glycol chitosan is used instead of native chitosan because it is soluble at neutral pH, preventing the hydrolysis of the anhydride that occurs in acidic media.
Materials:
-
Glycol Chitosan (GC) (Mw ~100 kDa)
-
Linoleic Anhydride (LA)[1]
-
Solvent: Anhydrous Methanol and Water (1:1 v/v) or DMSO.
-
Catalyst: Triethylamine (TEA) (Optional, to scavenge acid).
Step-by-Step Workflow:
-
Dissolution: Dissolve 500 mg of Glycol Chitosan in 50 mL of Methanol/Water (1:1) or DMSO. Stir overnight to ensure complete chain relaxation.
-
Activation: Purge the vessel with Nitrogen for 15 minutes to remove oxygen (protects double bonds).
-
Acylation: Add Linoleic Anhydride dropwise.
-
Stoichiometry: To achieve a Degree of Substitution (DS) of ~5-10%, add 0.1 to 0.2 molar equivalents of anhydride relative to the glucosamine units.
-
-
Reaction: Stir at room temperature for 24 hours in the dark.
-
Note: Avoid high heat (>60°C) to prevent cross-linking or oxidation.
-
-
Quenching & Dialysis (Self-Validating Step):
-
Add the reaction mixture to a dialysis membrane (MWCO 12-14 kDa).
-
Dialyze against aqueous ethanol (20% v/v) for 24 hours (removes free linoleic acid byproduct).
-
Dialyze against pure distilled water for 48 hours (removes solvents).
-
Check: If the dialysis water remains clear after 48h, free lipid removal is likely complete.
-
-
Lyophilization: Freeze-dry the solution to obtain a white, cotton-like solid.
Protocol B: Synthesis of Linoleic Acid-Pullulan (LA-P)
Rationale: Pullulan is neutral. The reaction requires an organic solvent (DMSO) and a catalyst (DMAP) to activate the less nucleophilic hydroxyl groups.
Materials:
-
Pullulan (Mw ~50-100 kDa)
-
Linoleic Anhydride
-
Solvent: Anhydrous DMSO
-
Catalyst: 4-Dimethylaminopyridine (DMAP) or Pyridine.
Step-by-Step Workflow:
-
Drying: Dry Pullulan in a vacuum oven at 60°C for 4 hours to remove moisture (water competes with the anhydride).
-
Solubilization: Dissolve 1.0 g Pullulan in 20 mL anhydrous DMSO under Nitrogen.
-
Catalysis: Add DMAP (10 mg) and Pyridine (equimolar to Anhydride).
-
Addition: Add Linoleic Anhydride (calculated for desired DS, typically 0.5 - 2.0 substitution per 100 glucose units).
-
Reaction: Stir at 50°C for 48 hours .
-
Precipitation: Pour the reaction mixture into excess cold Ethanol (10x volume). The LA-Pullulan will precipitate; unreacted lipids remain in ethanol.
-
Purification: Re-dissolve precipitate in DMSO and re-precipitate (repeat 2x). Finally, dialyze against water and lyophilize.
Characterization & Validation
Degree of Substitution (DS) via ¹H-NMR
This is the primary metric for quality control. You must quantify how many lipid tails are attached.
Solvent: DMSO-d6 or D₂O/CD₃OD mixture.
| Proton Group | Chemical Shift (ppm) | Origin |
| Terminal Methyl | 0.85 - 0.90 (t) | Linoleic Tail (-CH₃) |
| Methylene Chain | 1.20 - 1.35 (m) | Linoleic Tail (-(CH₂)n-) |
| Bis-allylic | ~2.75 (t) | Linoleic Tail (=CH-CH₂-CH=) |
| Olefinic | 5.30 - 5.40 (m) | Linoleic Tail (-CH=CH-) |
| Sugar Backbone | 3.0 - 4.0 (m) | Biopolymer Ring Protons |
| Anomeric Proton | 4.5 - 5.0 (s/d) | Biopolymer (H1) |
Calculation Logic:
Critical Micelle Concentration (CMC) Determination
Use Pyrene fluorescence probe to determine the concentration at which the polymer self-assembles.[2]
-
Prepare polymer solutions from
to mg/mL. -
Add Pyrene (final conc.
M). -
Measure Fluorescence Excitation spectra (Emission at 390 nm).
-
Validation: Plot the intensity ratio
vs. Log(Concentration). -
Result: The inflection point indicates the CMC.[2] A lower CMC (typically < 0.05 mg/mL for these systems) indicates stable micelles [2].
Application: Self-Assembling Nanoparticle Workflow
This workflow describes how to load a hydrophobic drug (e.g., Doxorubicin) into the modified biopolymer.
Caption: Workflow for loading hydrophobic drugs into Linoleic Acid-modified biopolymer micelles.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Precipitation during reaction | DS is too high; polymer became too hydrophobic. | Reduce Anhydride:Polymer ratio. Target DS < 10% for water solubility. |
| Low Degree of Substitution | Water present in solvent (hydrolysis of anhydride). | Dry biopolymer thoroughly; use anhydrous DMSO/Methanol. |
| Yellowing of Product | Oxidation of linoleic double bonds. | Perform reaction under N₂/Ar; store product at -20°C. |
| Cloudy Dialysis Water | Micelles leaking or low MW impurities. | Use correct MWCO membrane; ensure polymer MW is sufficient (>20kDa). |
References
-
Selinger, Z., & Lapidot, Y. (1966).[3] Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174–175. Link
-
Tan, Y. L., & Liu, C. G. (2009).[1] Self-aggregated nanoparticles from linoleic acid modified carboxymethyl chitosan: Synthesis, characterization and application in vitro. Colloids and Surfaces B: Biointerfaces, 69(2), 178-182. Link
-
Constantin, M., et al. (2020). Pullulan derivative with cationic and hydrophobic moieties as an appropriate macromolecule in the synthesis of nanoparticles for drug delivery.[4] International Journal of Biological Macromolecules, 164, 287-298. Link
-
El Fray, M., Niemczyk, A., & Pabin-Szafko, B. (2012).[5] Chemical modification of chitosan with fatty acids.[1][5][6] Progress on Chemistry and Application of Chitin and Its Derivatives, 17, 29-36. Link
Sources
- 1. Self-aggregated nanoparticles from linoleic acid modified carboxymethyl chitosan: Synthesis, characterization and application in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
Application Note: Analytical Characterization of Linoleic Anhydride for Advanced Lipid Prodrug Formulations
Introduction & Analytical Rationale
Linoleic anhydride is a highly reactive, hydrophobic intermediate fundamentally critical to the development of advanced lipid-linked prodrugs and self-assembling lipid nanoparticles (LNPs) 1[1]. By conjugating polyunsaturated fatty acids like linoleic acid to active pharmaceutical ingredients, researchers generate prodrug entities capable of tunable aqueous self-assembly, which drastically improves pharmacokinetics and mitigates chemoresistance1[1].
The synthesis typically involves the dehydration of linoleic acid using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) 2[2]. However, characterizing the resulting linoleic anhydride presents severe analytical challenges due to two structural vulnerabilities:
-
Hydrolytic Instability: The anhydride linkage is highly susceptible to nucleophilic attack by ambient moisture, rapidly reverting to free linoleic acid.
-
Oxidative Degradation: The 1,4-pentadiene system within the linoleic carbon chain is highly prone to auto-oxidation, peroxidation, and radical-induced cross-linking.
To ensure the integrity of downstream lipid prodrug synthesis, a rigorous, self-validating analytical workflow combining FTIR, NMR, and non-aqueous chromatography must be implemented.
Principles of Characterization & Causality
Structural Validation via FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is the frontline diagnostic tool for anhydride formation. Fatty acid anhydrides exhibit a characteristic bimodal carbonyl (C=O) stretch due to symmetric and asymmetric vibrational coupling, typically appearing at 1740 cm⁻¹ and 1810 cm⁻¹ 3[3]. Causality Insight: The presence of a singular, strong peak near 1700–1711 cm⁻¹ indicates the presence of unreacted carboxylic acid or hydrolytic degradation 3[3]. Therefore, FTIR acts as a self-validating system: tracking the absence of the 1710 cm⁻¹ peak inherently validates both the purity of the sample and the efficacy of the anhydrous handling technique.
Atomic-Level Confirmation via NMR
While FTIR confirms the functional group, Nuclear Magnetic Resonance (NMR) spectroscopy verifies the integrity of the aliphatic chain. Causality Insight: The bis-allylic protons (situated between the two double bonds) are highly reactive. If oxidation occurs during synthesis, these proton signals disappear, and conjugated diene signals emerge. Furthermore, the alpha-protons adjacent to the carbonyl group shift downfield upon anhydride formation, providing secondary structural confirmation 4[4].
Chromatographic Purity via GPC/SEC
Standard reverse-phase liquid chromatography (RP-LC) is fundamentally incompatible with linoleic anhydride because aqueous mobile phases cause rapid on-column hydrolysis. Instead, Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) utilizing an anhydrous organic mobile phase must be employed to assess purity and detect lipid nanoparticle fractions or polymeric byproducts 5[5].
Quantitative Data Summaries
Table 1: Key FTIR Vibrational Frequencies for Linoleic Anhydride
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Significance |
| Asymmetric C=O stretch | ~1810 | Confirms anhydride formation (bimodal pairing) |
| Symmetric C=O stretch | ~1740 | Confirms anhydride formation (bimodal pairing) |
| Carboxylic Acid C=O | 1700–1711 | Degradation marker (hydrolysis to free linoleic acid) |
| C=C stretch (olefinic) | ~1650 | Confirms preservation of carbon chain double bonds |
| C-H stretch (aliphatic) | 2850–2935 | Confirms long-chain lipid presence |
Table 2: Key ¹H-NMR Chemical Shifts (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Significance |
| Terminal -CH₃ | 0.88 | Triplet | Baseline lipid chain marker |
| Olefinic -CH=CH- | 5.30 - 5.40 | Multiplet | Confirms intact 1,4-pentadiene system |
| Bis-allylic -CH₂- | 2.77 | Triplet | Confirms lack of double-bond migration/oxidation |
| Alpha -CH₂- (to C=O) | ~2.40 - 2.50 | Triplet | Downfield shift confirms anhydride vs free acid (~2.30) |
Analytical Workflow Visualization
Analytical workflow for the structural validation of linoleic anhydride.
Experimental Protocols
Protocol 1: Anhydrous ATR-FTIR Validation
Objective: Confirm anhydride formation and quantify hydrolytic degradation. Self-Validating Mechanism: This protocol uses the 1700–1711 cm⁻¹ band as an internal environmental control. If this band grows during the measurement, the system is not sufficiently purged, and atmospheric moisture is actively degrading the sample on the crystal.
Step-by-Step Methodology:
-
Purge the ATR-FTIR sample compartment with dry nitrogen for 15 minutes prior to analysis to establish a strictly anhydrous baseline.
-
Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) against the purged environment.
-
Under a continuous nitrogen blanket, apply 2-3 drops of neat linoleic anhydride (or a concentrated solution in anhydrous CH₂Cl₂) directly onto the diamond ATR crystal.
-
Immediately acquire the sample spectrum.
-
Data Interpretation: Verify the presence of bimodal peaks at ~1810 cm⁻¹ and ~1740 cm⁻¹. Calculate the peak area ratio of 1810 cm⁻¹ to 1710 cm⁻¹. A ratio indicating >2% free acid requires sample repurification.
Protocol 2: Moisture-Controlled ¹H & ¹³C NMR Spectroscopy
Objective: Validate the 1,4-pentadiene system and confirm the alpha-carbon shift. Self-Validating Mechanism: Standard CDCl₃ contains trace water and DCl (from photolytic degradation), which will hydrolyze the anhydride inside the NMR tube, yielding false-positive free acid signals. By treating the solvent and using the terminal methyl group (exactly 6 protons for the symmetric anhydride) as an internal calibration, the integration of the highly reactive bis-allylic protons (must equal 4 protons) is mathematically validated.
Step-by-Step Methodology:
-
Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina to remove trace DCl, then store over activated 4Å molecular sieves for 24 hours prior to use.
-
In a glovebox or under positive argon pressure, dissolve 15 mg of linoleic anhydride in 0.6 mL of the prepared anhydrous CDCl₃.
-
Transfer the solution to an oven-dried NMR tube and seal tightly with a PTFE cap and Parafilm.
-
Acquire ¹H-NMR (400 MHz, 16 scans) and ¹³C-NMR (100 MHz, 256 scans).
-
Data Interpretation: Integrate the terminal methyl signal (0.88 ppm) to 6.00. Verify that the olefinic multiplet (5.30–5.40 ppm) integrates to exactly 8.00, confirming no loss of double bonds via peroxidation.
Protocol 3: Non-Aqueous Gel Permeation Chromatography (GPC)
Objective: Assess monomeric purity and detect polymeric aggregation. Self-Validating Mechanism: By utilizing a strictly non-aqueous mobile phase (THF), the protocol prevents on-column hydrolysis. The presence of a single, sharp peak validates both the sample's monomeric state and the chemical inertness of the chosen chromatographic method.
Step-by-Step Methodology:
-
Equilibrate the GPC system (equipped with a refractive index detector) with HPLC-grade, anhydrous Tetrahydrofuran (THF) at a constant flow rate of 1.0 mL/min.
-
Prepare a 5 mg/mL solution of linoleic anhydride in anhydrous THF. Filter the solution through a 0.2 µm PTFE syringe filter to remove particulates.
-
Inject 20 µL of the sample onto a high-resolution styrene-divinylbenzene (SDVB) GPC column.
-
Data Interpretation: Compare the retention time against established polystyrene standards. A singular, narrow peak indicates pure monomeric anhydride. The presence of high-molecular-weight shoulders indicates unwanted radical polymerization of the double bonds occurred during synthesis.
References
- Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste, MDPI.
- Combinatorial nanococktails via self-assembling lipid prodrugs for synergistically overcoming drug resistance and effective cancer therapy, PMC.
- Thymol-Modified Oleic and Linoleic Acids Encapsulated in Polymeric Nanoparticles: Enhanced Bioactivity, Stability, and Biomedical Potential, PMC.
- Oxidative inactivation of paraoxonase-implications in diabetes mellitus and atherosclerosis, Northampton.
- LIPID-LINKED PRODRUGS - European Patent Office, Googleapis.
Sources
- 1. Combinatorial nanococktails via self-assembling lipid prodrugs for synergistically overcoming drug resistance and effective cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.northampton.ac.uk [pure.northampton.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Thymol-Modified Oleic and Linoleic Acids Encapsulated in Polymeric Nanoparticles: Enhanced Bioactivity, Stability, and Biomedical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: High-Resolution ¹H and ¹³C NMR Analysis of Linoleic Anhydride
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Mechanistic Context
Linoleic anhydride is a highly reactive, polyunsaturated intermediate frequently utilized in the synthesis of lipid nanoparticles (LNPs), liposomes, and lipophilic prodrugs. For example, it is a critical conjugating reagent used to attach hydrophobic linoleate chains to active pharmaceutical ingredients (APIs), such as in the synthesis of cisplatin (CDDP) prodrugs, to enhance cellular uptake and cytotoxicity[1].
The structural integrity of linoleic anhydride—specifically the preservation of its cis,cis-9,12-diene system and the highly reactive anhydride linkage—is paramount to its downstream efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical technique for validating both the macroscopic purity and the microscopic structural features of this molecule[2]. This application note provides a self-validating protocol for the ¹H and ¹³C NMR characterization of linoleic anhydride, detailing the causality behind chemical shifts and offering expert insights into spectral interpretation.
Mechanistic Insights & Causality in NMR Shifts
When linoleic acid is dehydrated to form linoleic anhydride, the chemical environment of the carbonyl and α-carbons undergoes a profound change:
-
¹H NMR Deshielding: The α-protons (C2) shift from ~2.35 ppm in the free acid to ~2.45 ppm in the anhydride. This deshielding is driven by the enhanced electron-withdrawing inductive effect of the anhydride group.
-
¹³C NMR Upfield Shift: Conversely, in ¹³C NMR, the carbonyl carbon (C1) shifts upfield from ~180 ppm (free acid) to ~169.5 ppm (anhydride). This seemingly counterintuitive shift is caused by the cross-conjugation of the central oxygen's lone pairs with the two carbonyl π-systems, which alters the paramagnetic shielding term of the carbon nucleus.
Orthogonal Validation Note: While NMR is definitive, orthogonal validation of the anhydride linkage can be achieved via FTIR spectroscopy. Anhydrides exhibit a characteristic double carbonyl stretch at ~1820 cm⁻¹ (symmetric) and ~1750 cm⁻¹ (asymmetric), which easily distinguishes them from the single C=O stretch of the free acid[3].
Experimental Protocol: Self-Validating NMR Workflow
To ensure high-fidelity data and prevent the autoxidation of the sensitive bis-allylic protons, the following protocol must be strictly adhered to.
Step 1: Sample Preparation under Inert Atmosphere
-
Purge: Flush a clean, dry 5 mm NMR tube with Argon or Nitrogen gas. The bis-allylic position of linoleic anhydride is highly susceptible to oxidative degradation, which can introduce hydroperoxide impurities[4].
-
Dissolution: Dissolve 15–20 mg of linoleic anhydride in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Seal: Cap the tube immediately and seal with Parafilm to prevent atmospheric moisture from hydrolyzing the anhydride back to linoleic acid.
Step 2: ¹H NMR Acquisition
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the solvent signal to CDCl₃ and shim the magnetic field to achieve a sharp TMS peak (line width < 1 Hz).
-
Set Acquisition Parameters:
-
Pulse Angle: 30°
-
Number of Scans (ns): 16 to 64
-
Relaxation Delay (D1): 5 seconds. Causality: A prolonged D1 ensures complete longitudinal relaxation (T₁) of all protons, which is mandatory for accurate quantitative integration[5].
-
-
Acquire and apply Fourier Transform (FT). Phase and baseline correct the spectrum.
Step 3: ¹³C NMR Acquisition
-
Utilize a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30) with WALTZ-16 decoupling to eliminate ¹H-¹³C scalar couplings, yielding sharp singlets for each carbon environment[2].
-
Set Acquisition Parameters:
-
Number of Scans (ns): 512 to 1024 (due to the low natural abundance of ¹³C).
-
Relaxation Delay (D1): 2 seconds.
-
-
Acquire, process with a line broadening (LB) of 1.0 Hz, and apply FT.
Step 4: Self-Validating Data Processing
-
Set the TMS signal to exactly 0.00 ppm.
-
Internal Calibration: Integrate the terminal methyl triplet at 0.89 ppm and set the value to exactly 6.00 (representing 6 protons from the two acyl chains).
-
Hydrolysis Check: Evaluate the integration of the α-CH₂ triplet at 2.45 ppm. A perfect anhydride will yield an integral of 4.00 . Any signal emerging at 2.35 ppm indicates hydrolysis to the free acid.
-
Oxidation Check: Evaluate the bis-allylic triplet at 2.77 ppm. It must integrate to 4.00 . A reduced integral, coupled with new multiplet signals >5.5 ppm, indicates isomerization or autoxidation of the polyunsaturated chain[4].
Data Presentation: Quantitative NMR Assignments
Table 1: ¹H NMR Spectral Assignments for Linoleic Anhydride (400 MHz, CDCl₃)
| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration | Causality / Structural Significance |
| Terminal CH₃ (ω-1) | 0.89 | t | 6H | End-chain marker; used as the internal integration standard[2]. |
| Aliphatic CH₂ | 1.25 - 1.35 | m | 28H | Bulk lipid backbone. |
| β-CH₂ (C3) | 1.65 | p | 4H | Inductive effect of the carbonyl decays over distance. |
| Allylic CH₂ (C8, C14) | 2.05 | q | 8H | Deshielded by the adjacent π-system[2]. |
| α-CH₂ (C2) | 2.45 | t | 4H | Strongly deshielded by the highly electron-withdrawing anhydride moiety. Diagnostic for anhydride formation. |
| Bis-allylic CH₂ (C11) | 2.77 | t | 4H | Flanked by two double bonds. Highly susceptible to autoxidation; acts as a purity marker[4]. |
| Olefinic CH (C9,10,12,13) | 5.30 - 5.40 | m | 8H | Confirms the integrity of the cis,cis-diene system[2]. |
Table 2: ¹³C NMR Spectral Assignments for Linoleic Anhydride (100 MHz, CDCl₃)
| Carbon Position | Chemical Shift (ppm) | Causality / Structural Significance |
| Terminal CH₃ (C18) | 14.1 | Standard aliphatic methyl carbon. |
| Aliphatic CH₂ | 22.5 - 31.5 | Chain carbons; C16 and C17 appear upfield relative to the central bulk CH₂[2]. |
| β-CH₂ (C3) | 24.0 | Shifted slightly downfield relative to the bulk aliphatic chain. |
| Bis-allylic CH₂ (C11) | 25.6 | Diagnostic marker for the intact 1,4-diene system[2]. |
| Allylic CH₂ (C8, C14) | 27.2 | Deshielded by the adjacent double bond. |
| α-CH₂ (C2) | 34.5 | Deshielded by the anhydride linkage. |
| Olefinic CH | 127.9, 128.0, 130.0, 130.2 | Characteristic of the cis,cis-9,12 double bonds[4]. |
| Carbonyl (C1) | 169.5 | Cross-conjugation of the central oxygen lone pair shifts this upfield relative to the free acid (~180 ppm). |
Workflow Visualization
Fig 1. Synthesis and NMR validation workflow for linoleic anhydride.
References
-
Characterizing fatty acids with advanced multinuclear NMR methods Magritek[Link]
-
DFT Calculations of ¹H- and ¹³C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution PubMed / MDPI[Link]
- CN109021026B - Cisplatin prodrug, preparation method and application Google P
-
1 Chemical shifts of groups in fatty oils ResearchGate[Link]
-
The C=O Bond, Part IV: Acid Anhydrides Spectroscopy Online[Link]
Sources
- 1. CN109021026B - Cisplatin prodrug, preparation method and application - Google Patents [patents.google.com]
- 2. magritek.com [magritek.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Advanced HPLC Quantification Strategies for Linoleic Anhydride
Executive Summary
The accurate quantification of linoleic anhydride (C₃₆H₆₂O₃) is a critical quality control step in the synthesis of lipid-based drug delivery systems, polymeric excipients, and targeted prodrugs. However, its inherent chemical reactivity and lack of a strong UV chromophore render traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) ineffective. This application note provides drug development professionals and analytical scientists with two orthogonal, self-validating methodologies: a direct Normal Phase (NPLC) approach using Evaporative Light Scattering Detection (ELSD), and a pre-column derivatization RP-HPLC-UV approach.
Mechanistic Insights & The Analytical Challenge
Linoleic anhydride is formed by the dehydration of two linoleic acid molecules. Analyzing this compound presents two distinct physicochemical challenges:
-
The Solvolysis Dilemma: The anhydride bond is a highly reactive electrophilic center. In the presence of protic solvents commonly used in RP-HPLC (e.g., water, methanol), the molecule undergoes rapid solvolysis, reverting to free linoleic acid or forming esters 1[1]. This continuous degradation during the chromatographic run results in split peaks and severe under-quantification.
-
The Detection Deficit: The molecule lacks a conjugated chromophore system, possessing only isolated carbon-carbon double bonds. Consequently, it exhibits negligible UV absorbance above 210 nm. Monitoring at <210 nm is highly susceptible to baseline drift from gradient elution and solvent interference 2[2].
Fig 1. Competing chemical pathways: Hydrolysis vs. Amine Derivatization.
Analytical Strategy & Workflow Selection
To circumvent these limitations, we establish two distinct workflows. The choice of method depends on the sample matrix and the required sensitivity limits.
-
Direct Analysis (NPLC-ELSD): Utilizes strictly aprotic, non-polar mobile phases to maintain the integrity of the anhydride, relying on ELSD for universal mass detection 3[3].
-
Pre-Column Derivatization (RP-HPLC-UV): Employs an amine (veratrylamine) to selectively react with the anhydride, forming a stable amide with a strong UV chromophore, allowing for highly sensitive RP-HPLC analysis 4[4].
Fig 2. Decision matrix for linoleic anhydride HPLC analytical workflows.
Protocol A: Direct Quantification via NPLC-ELSD
This method is ideal for in-process purity checks of raw materials where the sample can be easily dissolved in non-polar solvents.
Sample Preparation
-
Anhydrous Environment: Ensure all glassware is oven-dried.
-
Dilution: Accurately weigh ~10 mg of the linoleic anhydride sample and dissolve in 10.0 mL of strictly anhydrous HPLC-grade hexane.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. (Note: Do not use Nylon or RC filters).
Chromatographic Conditions
-
Column: Bare Silica (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Hexane : Ethyl Acetate (95:5, v/v). Both solvents must be anhydrous (<50 ppm water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
ELSD Parameters
-
Drift Tube Temperature: 40 °C.
-
Nebulizer Gas (N₂): 1.5 L/min.
-
Gain: Set according to expected concentration range (typically 10-100).
Protocol B: Pre-Column Derivatization RP-HPLC-UV
This method is required for complex matrices, low-concentration samples, or when ELSD is unavailable. The nucleophilic acyl substitution reaction with veratrylamine provides absolute specificity for the anhydride over free fatty acids 5[5].
Derivatization Procedure
-
Reagent Preparation: Prepare a 0.1 M solution of veratrylamine in anhydrous acetonitrile.
-
Reaction: In a dry 2 mL amber vial, combine 100 µL of the sample (dissolved in anhydrous acetonitrile) with 100 µL of the veratrylamine reagent.
-
Incubation: Cap tightly and incubate at 40 °C for 30 minutes in a thermoshaker.
-
Quenching & Dilution: Add 800 µL of Mobile Phase A (0.1% Formic Acid in Water) to quench any unreacted anhydride and prepare the sample for RP-HPLC injection.
Chromatographic Conditions
-
Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 - 2.0 min: 60% B
-
2.0 - 10.0 min: Linear gradient to 95% B
-
10.0 - 15.0 min: Hold at 95% B
-
15.1 - 20.0 min: Re-equilibrate at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV-Vis at 254 nm.
Quantitative Data & Method Comparison
The following table summarizes the typical validation parameters for both methodologies, demonstrating the trade-offs between direct mass detection and derivatized chromophore detection.
| Validation Parameter | Protocol A: Direct NPLC-ELSD | Protocol B: Derivatization RP-HPLC-UV |
| Analyte Detected | Intact Linoleic Anhydride | N-Veratryl Linoleamide |
| Detection Mechanism | Light Scattering (Mass-based) | UV Absorbance (254 nm) |
| Limit of Detection (LOD) | ~5.0 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~15.0 µg/mL | ~0.3 µg/mL |
| Linearity Model | Log-Log (R² > 0.995) | Linear (R² > 0.999) |
| Matrix Tolerance | Low (Requires non-polar extracts) | High (Amide bond is highly stable) |
| Throughput | High (No prep time) | Moderate (30 min incubation required) |
Troubleshooting & Causality (E-E-A-T)
To ensure a self-validating system, researchers must understand the causality behind the strict protocol constraints:
-
Filter Material Selection (Protocol A): Nylon and cellulose acetate filters contain surface functional groups (amines and hydroxyls, respectively). These groups act as nucleophiles and will actively react with linoleic anhydride during filtration, artificially lowering the quantified yield. PTFE is chemically inert and mandatory for this workflow.
-
ELSD Temperature Optimization (Protocol A): While linoleic anhydride is a relatively large lipid (MW 542.9 g/mol ), excessive drift tube temperatures (>60 °C) can cause partial volatilization or induce thermal oxidation of the polyunsaturated omega-6 chains. A setting of 40 °C ensures complete evaporation of the highly volatile hexane/ethyl acetate mobile phase without risking analyte degradation.
-
Formic Acid Addition (Protocol B): The addition of 0.1% formic acid in the RP-HPLC mobile phase serves a dual purpose. First, it quenches the derivatization reaction by protonating the excess veratrylamine, rendering it non-nucleophilic. Second, it suppresses the ionization of the byproduct (free linoleic acid), ensuring sharp, symmetrical peak shapes during the chromatographic run.
-
Anhydrous Control (Both Protocols): Even trace moisture in the sample diluent will initiate hydrolysis. If unexpected peaks corresponding to free linoleic acid appear in Protocol A, immediately verify the water content of the hexane using Karl Fischer titration 5[5].
References
Sources
Safety precautions for handling linoleic anhydride.
Application Note: Safe Handling and Preservation of Linoleic Anhydride
Executive Summary & Chemical Context
Linoleic Anhydride (cis,cis-9,12-Octadecadienoic anhydride) is a critical reagent used in the synthesis of lipid-drug conjugates, specialized surfactants, and hydrophobic modification of biopolymers. Unlike simple anhydrides (e.g., acetic anhydride), linoleic anhydride presents a dual-instability profile :
-
Hydrolytic Instability: Like all anhydrides, it reacts with moisture to revert to linoleic acid.
-
Oxidative Instability: The bis-allylic protons at C-11 make it highly susceptible to autoxidation, leading to hydroperoxide formation, polymerization ("gumming"), and potential explosion hazards if concentrated peroxides accumulate.
This guide moves beyond basic MSDS compliance, providing a protocol to maintain the chemical integrity of the reagent while ensuring operator safety.
Risk Assessment: The "Dual-Threat" Mechanism
Effective handling requires understanding why the chemical is dangerous.
Degradation Pathways (Visualization)
The following diagram illustrates the two primary failure modes. Note that Pathway B (Oxidation) is often overlooked but results in the most significant purity loss and safety hazards (peroxides).
Figure 1: The dual degradation pathways of Linoleic Anhydride. Pathway A (Hydrolysis) destroys reactivity; Pathway B (Oxidation) introduces safety hazards.
Toxicology & Physical Hazards
| Hazard Class | Description | Mechanism |
| Skin/Eye Corrosion | Category 1B / 2A | Acylation of tissue proteins. Reacts with skin moisture to release linoleic acid (irritant) and heat. |
| Respiratory Sensitization | High Risk | Inhalation of aerosols can acylate lung tissue, leading to severe allergic responses or chemical pneumonia. |
| Flammability | Combustible (Class IIIB) | High flash point (>110°C estimated), but soaked rags/paper can spontaneously combust due to autoxidation heat (similar to linseed oil). |
Facility & Engineering Controls
Do not handle this reagent on an open bench.
-
Primary Barrier: Chemical Fume Hood or Glove Box (Argon atmosphere preferred).
-
Atmosphere: All transfers must occur under an inert blanket (Nitrogen or Argon). Argon is superior as it is heavier than air and protects the liquid surface more effectively.
-
Vessel Type: Use flame-dried glassware with standard taper joints (14/20 or 24/40). Avoid rubber stoppers which can be degraded by lipid solvents; use PTFE-lined septa .
Operational Protocol: The "Inert Chain of Custody"
This protocol ensures the reagent never contacts ambient air or moisture.
Step 1: Storage & Equilibrating
-
Storage: Store at -20°C in a sealed container under Argon.
-
Equilibration: Before opening, allow the bottle to warm to room temperature inside a desiccator or hood (approx. 30-60 mins).
-
Why? Opening a cold bottle in humid air causes immediate condensation inside the container, triggering hydrolysis.
-
Step 2: Transfer Technique (Syringe Method)
Never pour linoleic anhydride. Poured transfers expose a large surface area to oxidation.
-
Purge: Insert a long needle connected to an Argon line into the reagent bottle (headspace only) to create positive pressure.
-
Withdraw: Insert a dry, glass syringe (flushed with Argon) through the septum. Withdraw the required volume.
-
Transfer: Inject directly into the reaction vessel (also under Argon).
-
Seal: Immediately seal the reagent bottle with Parafilm or a new septum if punctured excessively.
Step 3: Reaction Monitoring
-
TLC/HPLC: Monitor the disappearance of the anhydride. Note that on silica gel, the anhydride may hydrolyze during the analysis if the plate is not run immediately.
-
Derivatization check: To verify purity, quench a small aliquot with methanol (forms methyl linoleate) and analyze via GC-MS.
Emergency & Disposal Procedures
Spill Management
-
Small Spills (<10 mL):
-
Cover with dry sand or vermiculite. Do not use paper towels (risk of spontaneous combustion).
-
Scoop into a waste container.
-
Wipe surface with acetone, then soap and water.
-
-
Skin Contact:
-
Dry Wipe: Quickly blot excess liquid with a dry cloth (avoid spreading).
-
Flush: Wash with soap and copious water for 15 minutes. The water hydrolyzes the anhydride; the soap removes the resulting fatty acid.
-
Disposal Protocol
Do not dispose of active anhydride directly into aqueous waste streams (exothermic risk).
-
Quench: Dilute with an organic solvent (e.g., ethyl acetate).
-
Hydrolyze: Slowly add a dilute sodium bicarbonate solution while stirring.
-
Discard: Separate layers; dispose of the organic layer as non-halogenated organic waste.
Visual Workflow: Safe Transfer
Figure 2: The "Inert Chain of Custody" workflow ensures the reagent remains dry and oxygen-free from storage to application.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5363595, Linoleic anhydride. Retrieved from [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.[1] (General protocols for handling acid anhydrides and air-sensitive lipids).
-
Porter, N. A., et al. (1995). Mechanisms of free radical oxidation of unsaturated lipids. Lipids, 30(4), 277-290. (Mechanism of autoxidation in linoleic systems). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Linoleic Anhydride Synthesis Optimization
This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of Linoleic Anhydride . It is designed to move beyond basic textbook procedures, addressing the specific nuances of handling polyunsaturated fatty acid (PUFA) derivatives where oxidation and hydrolysis are critical failure points.
Status: Active Ticket ID: LA-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division
Executive Summary & Core Directive
The synthesis of linoleic anhydride is technically demanding due to the bis-allylic protons at C-11, which make the molecule highly susceptible to autoxidation, and the anhydride linkage , which is prone to hydrolysis.
To achieve yields >90%, you must abandon thermal dehydration methods (which degrade the double bonds) and adopt the Carbodiimide-Mediated Dehydration protocol. This method operates under mild conditions (Room Temperature), preserving the cis,cis-9,12-diene geometry.
The "Golden" Protocol: DCC-Mediated Coupling
-
Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) (anhydrous).[2]
-
Stoichiometry: 2:1 (Fatty Acid : DCC).
-
Key Advantage: The byproduct, dicyclohexylurea (DCU), is insoluble in the reaction solvent, driving the equilibrium forward via precipitation.
Optimized Experimental Protocol
Standard Operating Procedure (SOP) validated for 10 mmol scale.
Materials Checklist
-
Linoleic Acid (LA): >99% purity, stored under Argon.
-
DCC: 0.5 molar equivalent relative to LA.
-
Solvent: Anhydrous DCM (dried over molecular sieves).
-
Atmosphere: Dry Nitrogen or Argon balloon.
Step-by-Step Workflow
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and cool under a stream of Argon.
-
Dissolution: Add 10 mmol (2.8 g) of Linoleic Acid to the RBF. Dissolve in 15 mL of anhydrous DCM.
-
Activation: In a separate vial, dissolve 5 mmol (1.03 g) of DCC in 5 mL of anhydrous DCM.
-
Coupling: Add the DCC solution dropwise to the stirring Linoleic Acid solution over 10 minutes at 0°C (ice bath).
-
Technical Note: Initial cooling prevents exotherm-induced isomerization.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 4–6 hours.
-
Observation: A white precipitate (DCU) will form within 15 minutes.
-
-
Purification (The Critical Step):
-
Cool the mixture to -20°C for 1 hour to maximize DCU precipitation.
-
Filter rapidly through a sintered glass funnel (porosity M) under Argon blanket.
-
Wash the filter cake with 5 mL of cold, dry DCM.
-
-
Isolation: Evaporate the solvent under reduced pressure (Rotovap) at <30°C .
-
Storage: Store the resulting clear/pale-yellow oil at -20°C under Argon.
Mechanism & Logic Visualization
Understanding the mechanism is crucial for troubleshooting. The reaction relies on the formation of a reactive O-acylisourea intermediate, which is then attacked by a second carboxylic acid molecule.
Caption: The DCC-mediated dehydration pathway. The irreversibility of the reaction is driven by the precipitation of DCU (Dicyclohexylurea).
Troubleshooting Guide (Q&A)
Phase 1: Low Yield & Incomplete Reaction
Q: My yield is consistently below 70%. What is the most likely culprit? A: Moisture contamination. Linoleic anhydride hydrolyzes rapidly back to linoleic acid in the presence of water.
-
Diagnostic: Check your IR spectrum. A broad peak at 3500 cm⁻¹ (OH stretch) indicates hydrolysis.
-
Fix: Ensure DCM is distilled over CaH₂ or stored over 4Å molecular sieves. Flame-dry all glassware.
Q: The reaction mixture is turning yellow/brown. Is this normal? A: No. This indicates oxidation. Linoleic acid contains a bis-allylic methylene group that is extremely sensitive to reactive oxygen species.
-
Diagnostic: TLC shows a streak near the baseline (polymerized/oxidized lipids).
-
Fix: Degas your solvents by sparging with Argon for 15 minutes before use. Add 0.01% BHT (Butylated Hydroxytoluene) as an antioxidant if downstream applications permit.
Phase 2: Impurity Removal (The "Urea" Problem)
Q: I see a white solid appearing in my final oil after storage. What is it? A: Residual DCU (Dicyclohexylurea). DCU is slightly soluble in DCM. As you concentrate the product, trace DCU precipitates.
-
Fix: Do not rely solely on filtration at room temperature.
-
Dissolve the crude anhydride in cold Hexane (DCU is virtually insoluble in hexane).
-
Filter again through a 0.2 µm PTFE syringe filter.
-
Evaporate the hexane.[4]
-
Phase 3: Analysis & Validation[2]
Q: How do I quickly confirm I have the anhydride and not the acid? A: FT-IR Spectroscopy is the fastest validation method. Use the table below to interpret your spectra.
| Functional Group | Linoleic Acid (Reactant) | Linoleic Anhydride (Product) |
| Carbonyl (C=O) | Single band ~1710 cm⁻¹ | Doublet at ~1820 cm⁻¹ & ~1760 cm⁻¹ |
| Hydroxyl (O-H) | Broad band 2500–3300 cm⁻¹ | Absent (Flat baseline >3000 cm⁻¹) |
Advanced Troubleshooting Decision Tree
Use this logic flow to diagnose synthesis failures during the process.
Caption: Decision matrix for diagnosing yield and purity issues based on spectral and physical observations.
Frequently Asked Questions (FAQ)
Q: Can I use Oxalyl Chloride instead of DCC to make the acid chloride first? A: Technically yes, but it is not recommended for Linoleic Acid. The conversion of linoleic acid to linoleoyl chloride generates HCl, which can add across the cis-double bonds or cause isomerization. The DCC method is neutral and far gentler on the alkene functionality.
Q: Why do you recommend -20°C for the filtration step? A: Solubility is temperature-dependent. At 25°C, DCU has a solubility of approximately 0.15 g/100 mL in DCM. At -20°C, this drops significantly, allowing you to remove the "invisible" impurity that would otherwise contaminate your final oil.
Q: How stable is Linoleic Anhydride? A: It is less stable than the acid. It must be stored in the dark, under Argon, at -20°C. Under these conditions, it is stable for 3–6 months. Exposure to humid air will hydrolyze it back to the acid within hours.
References
-
Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174–175.
-
Holmberg, K., & Hansen, B. (1979). Ester synthesis with dicyclohexylcarbodiimide improved by acid catalysts. Acta Chemica Scandinavica, 33b, 410–412.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Technical Support Center: Linoleic Anhydride Synthesis & Purification
Welcome to the Technical Support Center for lipid synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals handling the unique physicochemical challenges of linoleic anhydride. Due to its high lipophilicity, moisture sensitivity, and susceptibility to auto-oxidation, isolating this compound from crude reaction mixtures requires precise mechanistic control.
Process Overview & Reaction Profiling
When synthesizing linoleic anhydride via N,N'-dicyclohexylcarbodiimide (DCC) dehydration, the crude mixture is highly heterogeneous. Understanding the causality behind byproduct formation is the first step in designing a successful purification strategy.
Workflow for linoleic anhydride synthesis and purification, highlighting oxidation risks.
Quantitative Data: Separation Profiling of Reaction Components
To design a self-validating purification system, you must track the distinct polarities and solubilities of the reaction components[1].
| Component | Role in Mixture | Polarity | Solubility (Non-Polar Solvents) | TLC Rf (PE:EA 8:2) | Primary Separation Strategy |
| Linoleic Anhydride | Target Product | Low | High | ~0.70 - 0.80 | Elutes rapidly in non-polar fractions |
| Linoleic Acid | Unreacted Material | Medium | High | ~0.30 - 0.40 | Retained on silica gel |
| DCU | Primary Byproduct | High | Very Low | ~0.00 - 0.10 | Cold filtration (precipitates at -20°C) |
| DCAU | Side-reaction Byproduct | Medium | Moderate | ~0.40 - 0.50 | Chromatographic separation |
Note: DCU = N,N'-Dicyclohexylurea; DCAU = N-Acyl-N,N'-dicyclohexylurea; PE = Petroleum Ether; EA = Ethyl Acetate.
Troubleshooting & FAQs
Q: Why does my purified linoleic anhydride show a high peroxide value (PV) shortly after synthesis? A: Linoleic acid and its anhydride contain highly reactive bis-allylic protons at the C11 position[2]. During purification, exposure to ambient oxygen initiates a free-radical chain reaction. The abstraction of the C11 hydrogen forms a resonance-stabilized pentadienyl radical, which rapidly reacts with molecular oxygen[3]. This forms the fleeting 11-hydroperoxide, which can rearrange into the more stable 9- and 13-conjugated diene hydroperoxides[2][4].
Solution: All purification steps must be conducted under strict anaerobic conditions (e.g., sparging solvents with argon). Furthermore, the addition of radical-trapping antioxidants, such as α-tocopherol, is critical because they donate a hydrogen atom to trap the peroxyl radical before it propagates the chain reaction[2][4].
Mechanism of bis-allylic auto-oxidation in linoleic anhydride and antioxidant trapping.
Q: I am observing white precipitates in my purified oil upon storage at -20°C. What is causing this? A: This is caused by the incomplete removal of DCU. While DCU is largely insoluble in non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride at room temperature[1][5], trace amounts remain soluble. When the purified anhydride is stored at -20°C, the solubility of DCU drops drastically, causing it to precipitate. Solution: Implement a prolonged cold-filtration step (-20°C for 4 hours) before loading the crude mixture onto a silica column.
Q: Can I use standard vacuum distillation to purify the anhydride? A: No. Prolonged heat exposure during conventional distillation causes thermal degradation and cis-to-trans isomerization of the 9,12-double bonds. If distillation is required, you must use Short-Path Wiped Film Distillation under high vacuum to minimize residence time and lower the boiling point[6].
Quantitative Data: Short-Path Distillation Parameters[6]
| Parameter | Optimal Value | Mechanistic Rationale |
| Evaporator Temp | 170–180 °C | Vaporizes the anhydride rapidly without thermal cracking. |
| System Pressure | 10–20 microns | Dramatically lowers the boiling point to prevent isomerization. |
| Internal Condenser | 30 °C | Ensures efficient condensation without freezing the lipid film. |
| Wiper Speed | 244 rpm | Maintains a micro-thin film for rapid, uniform heat transfer. |
Standard Operating Protocols (SOPs)
The following protocols are designed as self-validating systems, ensuring that causality is addressed at every step of the workflow.
Protocol A: Synthesis and Cold-Filtration
Objective: Synthesize linoleic anhydride while suppressing the formation of DCAU and precipitating bulk DCU.
-
Activation: Dissolve 2.14 mmol of linoleic acid in 5 mL of anhydrous CH₂Cl₂ under an argon atmosphere. Add 0.65 mmol of 4-dimethylaminopyridine (DMAP) as a catalytic nucleophile[5][7].
-
Coupling: Cool the reaction vessel to 0°C. Slowly add 1.93 mmol of DCC[5].
-
Causality: Maintaining a low initial temperature prevents the thermal rearrangement of the O-acylisourea intermediate into the unwanted DCAU byproduct.
-
-
Propagation: Stir for 15 minutes at 0°C, then allow the mixture to warm to room temperature and stir in the dark for 20 hours[5].
-
Precipitation: Transfer the crude mixture to a -20°C freezer for 4 hours.
-
Causality: DCU is highly insoluble at low temperatures, allowing for near-complete bulk removal prior to chromatography.
-
-
Filtration: Filter the mixture rapidly through a cold sintered glass funnel under an argon blanket. Wash the filter cake with 2 mL of cold CH₂Cl₂.
-
System Validation: Spot the filtrate on a TLC plate (PE:EA 8:2). A dominant spot at Rf ~0.72 confirms the presence of the anhydride[5].
Protocol B: Anaerobic Silica Gel Chromatography
Objective: Isolate the anhydride from trace DCU, DCAU, and unreacted acid without inducing auto-oxidation.
-
Solvent Degassing: Prepare a solvent system of Petroleum Ether (PE) and Ethyl Acetate (EA). Sparge the solvents with argon gas for 15 minutes.
-
Column Preparation: Slurry silica gel in degassed PE and pack the column.
-
Loading & Elution: Load the concentrated filtrate onto the column. Elute using a step gradient from 100% PE to PE:EA (9:1)[5].
-
Collection: Collect fractions in argon-purged flasks shielded from light (e.g., wrapped in aluminum foil).
-
System Validation:
-
TLC: Verify purity of fractions.
-
NMR: Perform ¹H-NMR. The absence of a multiplet at ~5.8 ppm confirms that no conjugated diene hydroperoxides have formed during purification.
-
Storage: Supplement the pure fractions with 0.1 mol% α-tocopherol, evaporate the solvent under vacuum, flush with argon, and store at -80°C.
-
References
-
An update on products and mechanisms of lipid peroxidation - National Institutes of Health (NIH) / PMC URL:[Link]
-
Fatty Acid Anhydride Synthesis via DCC - Scribd URL:[Link]
-
Beyond Autoxidation and Lipoxygenases: Fatty Acid Oxidation Products in Plant Oils - Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
-
Autoxidation of methyl linoleate: identification of the bis-allylic 11-hydroperoxide - National Institutes of Health (NIH) / PubMed URL:[Link]
-
Thymol-Modified Oleic and Linoleic Acids Encapsulated in Polymeric Nanoparticles - MDPI URL:[Link]
-
Synthesis of single- and double-13C-labeled cholesterol oleate - National Institutes of Health (NIH) / PubMed URL:[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Autoxidation of methyl linoleate: identification of the bis-allylic 11-hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oleic anhydride | 24909-72-6 | Benchchem [benchchem.com]
- 7. Synthesis of single- and double-13C-labeled cholesterol oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side products in linoleic anhydride synthesis.
Welcome to the Technical Support Center for Lipid Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with synthesizing linoleic anhydride.
Linoleic acid is an 18-carbon polyunsaturated fatty acid containing a highly reactive bis-allylic methylene group and a skipped diene system. When converting it to an anhydride using carbodiimide coupling agents (like DCC), researchers frequently encounter three major side reactions: O-to-N acyl migration (yielding N-acylureas), autoxidation (yielding hydroperoxides), and double-bond isomerization (yielding conjugated dienes).
This guide provides the theoretical grounding, self-validating protocols, and troubleshooting steps required to isolate high-purity linoleic anhydride.
Mechanistic Pathway & Side Product Divergence
Understanding the kinetic and thermodynamic branching of your reaction is the first step to controlling it. The diagram below illustrates the critical decision points in the carbodiimide-mediated synthesis of linoleic anhydride.
Reaction pathways in linoleic anhydride synthesis highlighting target and side product formation.
Quantitative Impact of Reaction Parameters
To minimize side products, you must manipulate the dielectric constant of your solvent, the thermal energy of the system, and the chemical environment. The table below summarizes how specific parameters quantitatively dictate the fate of the O-acylisourea intermediate and the stability of the linoleic carbon chain.
| Reaction Solvent (Dielectric Constant) | Temperature (°C) | Catalyst / Additive | Target Anhydride Yield (%) | N-Acylurea Formation (%) | Isomerization / Oxidation (%) |
| CCl₄ (ε = 2.2) | 20 - 25 | None | 87 - 94% | < 2% | < 1% |
| CH₂Cl₂ (ε = 9.1) | 0 to 20 | None | 85 - 90% | < 5% | < 1% |
| DMF (ε = 36.7) | 20 - 25 | None | < 50% | > 40% | < 2% |
| CH₂Cl₂ (ε = 9.1) | 40 (Reflux) | DMAP (0.1 eq) | 65 - 75% | < 5% | > 15% (Isomerization) |
| CH₂Cl₂ (ε = 9.1) | 20 - 25 | None (Exposed to Air/Light) | 70 - 80% | < 5% | > 10% (Oxidation) |
Data synthesized from established carbodiimide coupling behaviors and lipid autoxidation profiles[1][2].
Self-Validating Protocol: Linoleic Anhydride Synthesis
This methodology is designed as a closed-loop system. Every physical action is paired with a mechanistic causality, and the protocol ends with orthogonal validation checkpoints to ensure the absence of side products.
Materials: Linoleic acid (2.0 eq), N,N'-Dicyclohexylcarbodiimide (DCC, 1.0 eq), Anhydrous Dichloromethane (CH₂Cl₂), Argon gas.
Step 1: System Purging & Preparation
-
Action: Flame-dry a round-bottom flask and purge with Argon for 15 minutes. Dissolve linoleic acid in anhydrous CH₂Cl₂.
-
Causality: Argon displaces atmospheric oxygen, preventing the non-enzymatic autoxidation of the bis-allylic C11 methylene group[1]. Anhydrous conditions prevent the premature hydrolysis of the synthesized anhydride back into free fatty acids.
Step 2: Coupling Agent Addition
-
Action: Cool the solution to 0°C using an ice bath. Add DCC dropwise over 10 minutes.
-
Causality: The reaction between the acid and DCC forms an O-acylisourea intermediate[3]. Keeping the temperature at 0°C suppresses the activation energy required for this intermediate to undergo an intramolecular O-to-N acyl migration, thereby preventing N-acylurea formation[4].
Step 3: Reaction Maturation
-
Action: Stir at 0°C for 1 hour, then allow the system to naturally warm to 20°C. Stir for an additional 12 hours in complete darkness.
-
Causality: Darkness prevents photo-induced radical generation. Allowing the reaction to reach 20°C ensures complete kinetic conversion of the remaining O-acylisourea with the second equivalent of linoleic acid to form the symmetrical anhydride[2][3].
Step 4: Byproduct Filtration
-
Action: Filter the resulting white precipitate (N,N'-dicyclohexylurea, DCU) through a Celite pad. Wash the filter cake with cold CH₂Cl₂.
-
Causality: DCU is highly insoluble in cold CH₂Cl₂, allowing for rapid mechanical separation from the highly soluble linoleic anhydride[3].
Step 5: Solvent Removal & Storage
-
Action: Evaporate CH₂Cl₂ under reduced pressure at a water bath temperature strictly below 30°C. Store the resulting oil under Argon at -20°C.
-
Causality: Thermal stress can induce double-bond isomerization. Keeping evaporation temperatures low preserves the cis-9, cis-12 geometry[5].
Protocol Validation Checkpoints (Self-Validating System)
Do not proceed to downstream applications without verifying the following:
-
Validation of Reaction Completion (TLC): Run a TLC plate (Hexane:Ethyl Acetate 9:1). The target linoleic anhydride (Rf ~ 0.8) must completely replace the linoleic acid starting material (Rf ~ 0.3).
-
Validation against N-Acylurea (FTIR): A pure anhydride product will show distinct C=O stretching doublets at ~1750 cm⁻¹ and 1820 cm⁻¹. If you observe a strong amide carbonyl stretch at ~1650 cm⁻¹, your sample is contaminated with N-acylurea.
-
Validation against Oxidation (UV-Vis): Measure the UV absorbance of an aliquot at 234 nm. A prominent peak indicates the presence of conjugated diene hydroperoxides, signaling that your inert atmosphere was breached.
Troubleshooting & FAQs
Q1: My final product contains a persistent impurity with similar polarity to the anhydride. What is it, and how do I remove it? A1: This is almost certainly the N-acylurea side product. During carbodiimide coupling, the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea[3][4]. Because its polarity is nearly identical to the target anhydride, chromatographic separation is extremely difficult and often results in massive yield losses.
-
Resolution: Prevention is the only viable strategy. Switch to a low-dielectric solvent like CH₂Cl₂ or CCl₄. High-dielectric solvents (like DMF) stabilize the charge-separated transition state of the rearrangement, driving N-acylurea formation. Furthermore, ensure your reaction temperature does not exceed 20°C[2][3].
Q2: The reaction mixture turned yellow/brown after 12 hours. Is the product still usable? A2: Yellowing is a definitive macroscopic indicator of oxidative degradation . Linoleic acid contains a bis-allylic methylene group at C11, which is highly susceptible to non-enzymatic autoxidation, forming hydroperoxides and epoxides[1].
-
Resolution: Discard the batch if high purity is required for biological assays. To prevent this in future runs, ensure strict adherence to inert atmosphere (Argon/N2) protocols, use degassed solvents, and wrap the reaction vessel in aluminum foil to block photo-oxidation.
Q3: I used DMAP as a catalyst to accelerate the coupling, but my NMR shows a shift in the double bond positions. Why did this happen? A3: 4-Dimethylaminopyridine (DMAP) is a nucleophilic base frequently used to accelerate esterifications. However, linoleic acid is highly sensitive to basic conditions, which catalyze the isomerization of its skipped diene system (cis-9, cis-12) into conjugated linoleic acid (CLA) isomers (e.g., cis-9, trans-11)[5].
-
Resolution: Omit DMAP. The synthesis of symmetrical anhydrides from free fatty acids using DCC proceeds efficiently (up to 94% yield) without the need for basic catalysts, provided the correct solvent is used[2].
References
-
Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide, ResearchGate,[Link]
-
Linoleic acid, Wikipedia,[Link]
-
Carbodiimide, Wikipedia,[Link]
-
Different Conditions for Alkaline Isomerization and the Production of Conjugated Linoleic Acid, Journal of Biochemical Technology,[Link]
Sources
Technical Support Center: Linoleic Anhydride Storage & Handling
Welcome to the Technical Support Center for lipid handling and storage. Linoleic anhydride is a highly reactive, unsaturated fatty acid derivative used extensively in drug delivery systems, polymer synthesis, and bioconjugation.
Due to its chemical structure, linoleic anhydride is highly susceptible to two parallel modes of degradation: hydrolysis (cleavage of the anhydride bond by moisture to yield linoleic acid) and lipid peroxidation (auto-oxidation of the bis-allylic carbons due to its cis-double bonds). The following guide provides field-proven, causality-driven protocols to maintain the absolute integrity of your reagents.
Diagnostic & Handling Workflow
Fig 1: Diagnostic and storage workflow for preventing linoleic anhydride hydrolysis.
Troubleshooting & FAQs
Q1: My neat linoleic anhydride has become highly viscous and "gummy" since I first opened it. What happened? A: Your sample has undergone hydrolysis. Intact linoleic anhydride lacks the ability to form extensive intermolecular hydrogen bonds, rendering it relatively fluid. When ambient moisture acts as a nucleophile and attacks the electrophilic carbonyl carbon of the anhydride, the ring opens (or the chain cleaves) to yield two molecules of linoleic acid. The newly formed carboxylic acid (-COOH) groups strongly hydrogen-bond with one another, creating a dense network that drastically increases the viscosity of the sample[1].
Q2: Should I store linoleic anhydride as a neat liquid or in an organic solution? A: It must be stored in an anhydrous organic solution . Unsaturated lipids are extremely hygroscopic in their neat forms[1]. When you open a vial of neat linoleic anhydride, ambient moisture immediately condenses on the lipid surface. By dissolving the lipid in a dry, aprotic solvent (e.g., anhydrous chloroform or toluene), you dilute the lipid matrix and provide a volatile solvent barrier that sweeps away ambient moisture when the vial is briefly opened[2].
Q3: Can I use standard laboratory chloroform to prepare my storage solution? A: No. Standard laboratory chloroform is routinely stabilized with 0.5% to 1.0% ethanol to prevent the formation of toxic phosgene gas. Ethanol is a protic solvent. If used, the alcohol will act as a nucleophile and cause solvolysis, permanently degrading your linoleic anhydride into ethyl linoleate and linoleic acid[2]. You must strictly use amylene-stabilized anhydrous chloroform.
Q4: Why can't I store the lipid solution in standard polypropylene microcentrifuge tubes? A: Organic solvents like chloroform and toluene will rapidly dissolve the plasticizers (e.g., phthalates), slip agents (e.g., erucamide), and UV stabilizers embedded in standard laboratory plastics. These impurities will leach directly into your linoleic anhydride solution, ruining downstream mass spectrometry or in vivo biological assays. Solutions must only be stored in glass containers with Teflon-lined closures[1].
Storage Conditions & Expected Shelf-Life
To optimize stability, storage conditions must be strictly controlled. The table below summarizes the quantitative risk profiles and expected shelf-life of linoleic anhydride under various conditions.
| Storage State | Temperature | Atmosphere | Container | Estimated Shelf-Life | Risk Profile & Causality |
| Neat (Pure) | 20°C (Room Temp) | Ambient Air | Plastic Tube | < 1 Week | Critical Risk: Rapid hydrolysis via ambient moisture and auto-oxidation of double bonds. |
| Neat (Pure) | -20°C | Argon | Glass (Teflon Cap) | 1–3 Months | Moderate Risk: Temperature slows kinetics, but hygroscopicity remains high during vial access. |
| Solution (Anhydrous | -20°C | Argon | Glass (Teflon Cap) | 6–12 Months | Low Risk: Solvent acts as a moisture barrier; Teflon prevents plasticizer leaching. |
| Solution (Anhydrous | -80°C | Argon | Sealed Glass Ampoule | > 12 Months | Optimal (Archival): Complete isolation from oxygen and moisture. Halts all degradation kinetics. |
Self-Validating Protocol: Aliquoting & Storage
This procedure establishes a closed-loop, self-validating system to ensure your linoleic anhydride remains pristine.
Phase 1: Pre-Storage Quality Control (Self-Validation)
Before investing time in storage, validate the starting material's integrity using Infrared (IR) Spectroscopy[3].
-
Place a drop of the linoleic anhydride on an ATR-FTIR crystal.
-
Analyze the Carbonyl Region: Confirm the presence of two distinct anhydride
stretching peaks (typically ~1740 and ~1810 ). -
Analyze the Hydroxyl Region: Ensure there is no broad
stretch between 2500–3300 . The presence of this broad band confirms hydrolysis has already occurred, and the batch must be purified or discarded.
Phase 2: Anhydrous Preparation
-
Bake Glassware: Dry all amber glass vials and glass pipettes in an oven at 120°C for a minimum of 4 hours to eliminate surface-bound water.
-
Establish Inert Environment: Transfer the baked glassware and the linoleic anhydride into a glove box maintained at
[3]. -
Solvent Dissolution: Dissolve the linoleic anhydride in amylene-stabilized, anhydrous chloroform (stored over activated 3Å molecular sieves) to achieve a working concentration of 10–50 mg/mL.
Phase 3: Blanketing and Sealing
-
Argon Blanketing: If a glove box is unavailable and aliquoting is done on a benchtop, use a Schlenk line to purge the headspace of the vial with a gentle stream of dry Argon gas for 30 seconds.
-
Causality Note: Argon (~40 g/mol ) is significantly denser than ambient air (~29 g/mol ) and Nitrogen (~28 g/mol ). It sinks to form a heavy, protective blanket directly over the solvent surface, efficiently displacing moisture and oxygen.
-
-
Teflon Sealing: Cap the vial immediately with a Teflon (PTFE)-lined closure. Teflon is chemically inert to chloroform, preventing the leaching of contaminants[1].
-
Secondary Containment: Wrap the exterior of the cap with Parafilm to provide a secondary moisture barrier (ensure Parafilm never touches the solvent). Store the vials upright in a -20°C freezer.
References
Sources
Troubleshooting low reactivity of linoleic anhydride in experiments.
Subject: Optimizing Reactivity and Stability of Linoleic Anhydride in Acylation Protocols From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams
Introduction
Linoleic anhydride (cis,cis-9,12-octadecadienoic anhydride) is a valuable but temperamental reagent. Unlike short-chain homologues (e.g., acetic anhydride), it presents a unique dual-challenge: steric bulk from the C18 chain retarding nucleophilic attack, and oxidative instability due to the bis-allylic methylene group at C-11.
This guide moves beyond generic protocols. It deconstructs the specific failure modes of long-chain polyunsaturated anhydrides and provides self-validating solutions to restore reactivity.
Module 1: Reagent Integrity & Diagnostics
Before troubleshooting the reaction, you must validate the reagent. Linoleic anhydride is prone to two primary degradation pathways: Hydrolysis (reversion to acid) and Peroxidation (cross-linking/polymerization).
Diagnostic Workflow
| Symptom | Diagnosis | Verification Test | Corrective Action |
| Cloudiness / Precipitate | Hydrolysis. The anhydride has reacted with ambient moisture to form linoleic acid, which is less soluble in certain cold solvents and significantly less reactive. | IR Spectroscopy: Look for broad -OH stretch (2500-3300 cm⁻¹) and split carbonyl peaks. Anhydrides show doublets (~1820 & 1760 cm⁻¹); Acid shows singlet (~1710 cm⁻¹). | Irreversible. Re-synthesize or purchase fresh stock. Dehydrating agents (e.g., molecular sieves) cannot reverse hydrolysis once the acid forms. |
| Yellow/Brown Discoloration | Oxidation. Formation of conjugated dienes and hydroperoxides. | Peroxide Test Strip: Dissolve 10µL in ether; test indicates >50 ppm peroxides. | Purify or Discard. If <100 ppm, flash chromatography (Silica/Hexane) may rescue it. If viscous/polymerized, discard. |
| Low Reactivity | Steric/Electronic Deactivation. The reagent is intact, but the substrate cannot access the carbonyl carbon. | TLC Monitoring: Spot SM vs. Reaction. If SM remains unchanged after 4h, the anhydride is not being activated. | Switch to Nucleophilic Catalysis. (See Module 2). |
Module 2: The Catalytic System (The "Engine")
The most common reason for failure is relying on thermal activation alone. The long alkyl chain of linoleic anhydride creates a "hydrophobic shield" around the electrophilic carbonyls. You must use a nucleophilic catalyst to create a more accessible intermediate.
The Gold Standard: Steglich-Type Activation
We utilize 4-Dimethylaminopyridine (DMAP) .[1][2] Unlike pyridine, the dimethylamino group donates electron density into the ring, making the nitrogen roughly
Mechanism of Action
DMAP attacks the linoleic anhydride to form a
Figure 1: The DMAP catalytic cycle. The formation of the yellow N-Linoleoylpyridinium intermediate is the rate-determining activation step.
Module 3: Optimized Protocol
This protocol is designed for the esterification of a secondary alcohol (moderately hindered) with linoleic anhydride.
Reagents
-
Substrate: 1.0 equiv.
-
Linoleic Anhydride: 1.2 – 1.5 equiv.
-
DMAP: 0.1 – 0.2 equiv (Catalytic).
-
Triethylamine (TEA): 1.5 equiv (Auxiliary base to neutralize the linoleic acid byproduct).
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
Step-by-Step Methodology
-
System Preparation: Flame-dry glassware and cool under a stream of Argon. Reason: Moisture competes with the alcohol for the anhydride.
-
Dissolution: Dissolve the substrate and Linoleic Anhydride in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Triethylamine (TEA). Stir for 5 minutes.
-
Catalyst Injection: Add DMAP in one portion.
-
Observation: You should see a slight color change or solubilization effect.
-
-
Reaction: Stir at Room Temperature (20-25°C).
-
Note: Do not reflux unless necessary. Heat promotes isomerization of the cis,cis double bonds to trans isomers (conjugation), ruining the biological activity of the linoleate.
-
-
Quenching: Once TLC indicates consumption of starting material (usually 2-6 hours), quench by adding saturated
solution.-
Why? Acidic quench protonates the DMAP and TEA, pulling them into the aqueous layer.
-
Frequently Asked Questions (Troubleshooting)
Q1: The reaction works, but I cannot separate the excess Linoleic Anhydride from my product.
A: This is a common issue because both the product and the reagent are highly lipophilic.
-
Solution 1 (Chemical Scavenging): Add a "scavenger" nucleophile like 3-dimethylaminopropylamine (DMAPA) 30 minutes before workup. It reacts with excess anhydride to form an amide which becomes water-soluble upon acidic wash.
-
Solution 2 (Chromatography): If you must use columns, use Silver Nitrate (
) impregnated silica. The silver ions interact with the pi-electrons of the linoleic double bonds, often improving separation resolution based on the number of double bonds.
Q2: My product is dark brown/black after rotary evaporation.
A: You likely stripped the solvent at too high a temperature or in the presence of trace oxygen.
-
Fix: Linoleic derivatives are sensitive to auto-oxidation. Always add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.01%) to your reaction solvent if you anticipate long workups. Keep water bath temperature
.
Q3: Can I use Pyridine instead of DMAP?
A: Only if the substrate is a primary, unhindered alcohol. For secondary alcohols or sterically crowded environments, Pyridine is too slow. The anhydride will likely hydrolyze from trace moisture before it reacts with your substrate. DMAP is non-negotiable for difficult acylations.
Q4: The anhydride solidified in the fridge. Is it ruined?
A: Linoleic anhydride has a melting point range that can lead to semi-solid phases in standard refrigeration.
-
Test: Allow it to warm to room temperature under Argon. If it returns to a clear, homogeneous oil, it is safe. If distinct solid particulates remain suspended in the oil at 25°C, those are likely oligomers or saturated impurities (stearic/palmitic contaminants).
Troubleshooting Logic Tree
Use this flow to diagnose "No Reaction" outcomes.
Figure 2: Decision matrix for diagnosing reaction failures.
References
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1][3] Angewandte Chemie International Edition.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Anhydride protocols).
-
Heldt, J. M. (2005). The chemistry of the anhydride group.[1][2][3][4][5][6][7][8][9][10] In The Chemistry of Acid Derivatives. Wiley Online Library.
-
AOCS Official Method Cd 8-53. (2017). Peroxide Value Acetic Acid-Chloroform Method. American Oil Chemists' Society. (Standard for testing lipid oxidation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. DMAP-catalyzed phthalylation of cellulose with with phthalic anhydride in [bmim]Cl :: BioResources [bioresources.cnr.ncsu.edu]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: High-Purity Linoleic Anhydride Purification
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of high-purity linoleic anhydride. The information herein is designed to address specific experimental challenges, explaining the causality behind procedural choices to ensure both technical accuracy and practical success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing linoleic anhydride?
A1: The impurity profile of your crude linoleic anhydride will largely depend on the synthetic route employed.
-
Dicyclohexylcarbodiimide (DCC) Method : This is a common method for preparing fatty acid anhydrides.[1][2][3] The primary impurities are dicyclohexylurea (DCU), which is largely insoluble in many organic solvents, and the N-acyl-dicyclohexylurea (DCAU) byproduct.[3][4] Unreacted linoleic acid and residual DCC may also be present.
-
Acetic Anhydride Method : This route leads to an equilibrium mixture containing the desired linoleic anhydride, a mixed anhydride of acetic and linoleic acid, as well as unreacted linoleic acid and acetic anhydride.[4][5]
-
General Impurities : Regardless of the method, you should also be vigilant for oxidation and dimerization products of linoleic acid.[6][7][8] Linoleic acid is highly susceptible to oxidation due to its two double bonds, which can lead to hydroperoxides, aldehydes, and other degradation products.[9][10][11][12] Dimerization can also occur, particularly at elevated temperatures.[6][8][13][14]
Q2: My final product has a yellowish tint and a rancid odor. What could be the cause?
A2: A yellowish color and rancid odor are classic indicators of oxidation.[12] Linoleic acid and its anhydride are prone to autooxidation when exposed to air, light, and heat.[12][15] The double bonds in the linoleic acid backbone are susceptible to radical attack, leading to the formation of hydroperoxides, which can then break down into a variety of volatile and non-volatile secondary oxidation products, including aldehydes and ketones, that contribute to the off-color and odor.[7][10][11]
Q3: What are the recommended storage conditions for high-purity linoleic anhydride to prevent degradation?
A3: To maintain the integrity of your high-purity linoleic anhydride, stringent storage conditions are necessary. It is sensitive to moisture and heat.[16] It should be stored at refrigerated temperatures (0-10°C) under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[12][16] Using a tightly sealed, light-protected container, like an amber glass vial, is also crucial to prevent photo-oxidation.[12]
Q4: Which analytical techniques are best suited for assessing the purity of my linoleic anhydride?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC) : TLC is a rapid and effective method for monitoring the progress of your purification and identifying the presence of major impurities like unreacted fatty acids, DCU, and DCAU.[3][17][18] A common solvent system for separating these components is petroleum ether:diethyl ether.[3]
-
Gas Chromatography (GC) : GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), is excellent for quantifying the fatty acid profile and detecting volatile impurities.[19] For GC analysis, the anhydride is typically converted to its more volatile fatty acid methyl esters (FAMEs).[19]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for separating the anhydride from non-volatile impurities and can be used to analyze the sample without derivatization.[19][20] Reversed-phase HPLC is often used to separate lipids based on their hydrophobicity.[18][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure of the anhydride and identify impurities with distinct chemical shifts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of linoleic anhydride.
Problem 1: Low Yield of Linoleic Anhydride After Synthesis
| Possible Cause | Underlying Reason | Troubleshooting Solution |
| Incomplete Reaction (DCC Method) | Insufficient reaction time or suboptimal temperature. The reaction of fatty acids with DCC is typically carried out at room temperature.[1][2] | Monitor the reaction progress using TLC.[3] If the starting material (linoleic acid) is still present after the expected reaction time, consider extending the reaction duration. Ensure the reaction is conducted under anhydrous conditions, as moisture can hydrolyze the anhydride. |
| Unfavorable Equilibrium (Acetic Anhydride Method) | The reaction between a fatty acid and acetic anhydride is an equilibrium process.[4] The formation of the symmetrical anhydride is often not highly favored. | To drive the reaction towards the product, continuously remove the acetic acid byproduct. This can be achieved by performing the reaction under vacuum.[4][5] |
| Product Loss During Workup | The primary byproduct of the DCC method, DCU, can trap the desired product during filtration.[4] Improper solvent choice for extraction or washing can also lead to product loss. | Thoroughly wash the filtered DCU precipitate with the reaction solvent to recover any adsorbed product.[4] Use a solvent in which the anhydride is highly soluble for extraction. |
| Side Reactions | In the DCC method, the formation of the N-acyl-dicyclohexylurea (DCAU) byproduct can reduce the yield of the desired anhydride.[3] | Optimizing the reaction conditions, such as solvent and temperature, can help minimize the formation of DCAU. Carbon tetrachloride has been reported to give high yields of anhydride.[1][2] |
Problem 2: Difficulty in Removing Byproducts
| Impurity | Challenge | Purification Strategy |
| Dicyclohexylurea (DCU) | DCU is a solid that precipitates out of most common organic solvents.[4] However, very fine particles can be difficult to remove completely by simple filtration. | Filtration : Use a fine porosity filter paper or a Celite® pad to ensure complete removal of the DCU precipitate. Solvent Selection : Carbon tetrachloride has been shown to be an effective solvent for the reaction, as DCU is sparingly soluble in it.[1][2] |
| N-acyl-dicyclohexylurea (DCAU) | DCAU is often soluble in the reaction mixture and can be difficult to separate from the desired anhydride due to similar polarities. | Column Chromatography : If significant amounts of DCAU are present, purification by column chromatography on silica gel is often necessary.[22] A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) can effectively separate the less polar anhydride from the more polar DCAU. Monitor the separation using TLC.[17] |
| Unreacted Linoleic Acid | Unreacted linoleic acid can co-purify with the anhydride, especially if their polarities are similar in the chosen chromatographic system. | Column Chromatography : Careful optimization of the solvent system for column chromatography can improve the separation. A shallow gradient may be required. Low-Temperature Crystallization : It may be possible to selectively crystallize either the anhydride or the fatty acid from a suitable solvent at low temperatures.[23][24] |
| Oxidation Products | Oxidation products can be a complex mixture of compounds with varying polarities, making their complete removal challenging. | Prevention is Key : The best strategy is to prevent their formation in the first place by working under an inert atmosphere and using degassed solvents. Column Chromatography : Some oxidation products may be separated by silica gel chromatography. Low-Temperature Recrystallization : This technique can be effective in removing traces of hydroperoxides and other conjugated lipid impurities.[23][24] |
Experimental Workflows & Diagrams
Workflow: Purification of Linoleic Anhydride (DCC Method)
This workflow outlines the key steps for purifying linoleic anhydride synthesized via the DCC method.
Caption: Purification workflow for linoleic anhydride.
Protocol: Column Chromatography for Linoleic Anhydride Purification
This protocol provides a general guideline for purifying crude linoleic anhydride using silica gel column chromatography.
Materials:
-
Crude linoleic anhydride
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates, developing chamber, and visualization reagent (e.g., phosphomolybdic acid stain)
Procedure:
-
Slurry Preparation : Prepare a slurry of silica gel in hexane.
-
Column Packing : Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading : Dissolve the crude linoleic anhydride in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel bed.
-
Elution : Begin eluting the column with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection : Collect fractions of the eluate using a fraction collector or test tubes.
-
TLC Analysis : Analyze the collected fractions by TLC to identify those containing the pure linoleic anhydride. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate). Visualize the spots using a suitable stain.
-
Pooling and Concentration : Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product Characterization : Characterize the final product for purity using analytical techniques such as GC, HPLC, and NMR.
References
- Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174-175.
- Carroll, M. K. (n.d.). Analysis of Linoleic Acid Peroxidation Products by GC/MS. Carroll Collected.
- RockEDU Online. (n.d.). Thin Layer Chromatography (TLC)
- Hamilton, J. G., & Comai, K. (1984). Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. Journal of Lipid Research, 25(10), 1142-1148.
- JoVE. (2015, February 27).
- Hartman, L. (1995). U.S. Patent No. 5,387,705. Washington, DC: U.S.
- Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide.
- Corma, A., Iborra, S., & Mifsud, M. (2023). Chemistry of Dimer Acid Production from Fatty Acids and the Structure–Property Relationships of Polyamides Made from These Dimer Acids. Polymers, 15(16), 3369.
- Dennis, E. A., & Deems, R. A. (2012). Extraction, chromatographic and mass spectrometric methods for lipid analysis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(5), 761-773.
- Scribd. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Analytical Purity Assessment of Linoleic Acid.
- Wang, T., et al. (2023). Mechanisms of the Formation of Nonvolatile and Volatile Oxidation Products from Methyl Linoleic Acid at High Temperatures. Journal of Agricultural and Food Chemistry, 71(51), 21516-21525.
- Maffei, R., et al. (1995). A novel approach to study linoleic acid autoxidation: importance of simultaneous detection of the substrate and its derivative oxidation products. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1257(1), 1-9.
- Shi, H., & Ho, C. T. (1994). Oxidation and degradation products of linoleic acid.
- Arudi, R. L., et al. (1983). Purification of oleic acid and linoleic acid. Journal of Lipid Research, 24(5), 669-671.
- Wikipedia. (n.d.). Dimer acid.
- Sutherland, M. W. (2014). Purification of oleic acid and linoleic acid.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Linoleic Anhydride.
- TCI EUROPE N.V. (n.d.). Linoleic Anhydride.
- Schiller, J., et al. (2023). From Oxidized Fatty Acids to Dimeric Species: In Vivo Relevance, Generation and Methods of Analysis. International Journal of Molecular Sciences, 24(23), 17006.
- BenchChem. (2025). Stability issues of linoleic acid in long-term storage.
- Sigma-Aldrich. (n.d.). Linoleic acid.
- BenchChem. (2025). How to improve the yield of oleic anhydride synthesis.
Sources
- 1. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]
- 6. Linoleic Acid | 6144-28-1 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. collected.jcu.edu [collected.jcu.edu]
- 10. A novel approach to study linoleic acid autoxidation: importance of simultaneous detection of the substrate and its derivative oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. Chemistry of Dimer Acid Production from Fatty Acids and the Structure–Property Relationships of Polyamides Made from These Dimer Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Technical Guide: Linoleic Anhydride vs. Oleic Anhydride
Executive Summary
In the development of lipid-based drug delivery systems (LNP, liposomes) and prodrug synthesis, the choice between Linoleic Anhydride (LA-Anh) and Oleic Anhydride (OA-Anh) is rarely a question of acylation efficiency, but rather one of oxidative stability and membrane dynamics .
While both reagents exhibit near-identical electrophilicity at the anhydride carbonyl center, their hydrocarbon tails dictate divergent behaviors. Oleic Anhydride is the robust, monounsaturated standard for stable lipophilic modification. Linoleic Anhydride is a high-risk, high-reward reagent used specifically to introduce polyunsaturation for enhanced membrane fluidity or specific bioactivity, necessitating rigorous anaerobic handling to prevent rapid polymerization.
Molecular Architecture & Theoretical Reactivity
To understand the reactivity differences, one must look beyond the reactive anhydride head group to the lipid tail. The critical differentiator is the presence of the bis-allylic methylene group in Linoleic Anhydride.
Structural Comparison
-
Oleic Anhydride (C18:1): Contains a single cis double bond at C9. The allylic protons (C8, C11) have a bond dissociation energy (BDE) of ~88 kcal/mol.
-
Linoleic Anhydride (C18:2): Contains two cis double bonds at C9 and C12. The bis-allylic protons at C11 are significantly weaker (BDE ~75 kcal/mol), making them the "Achilles' heel" for radical attack.
Visualization of Reactive Sites
Physical & Chemical Properties Matrix
The following data consolidates physical state and stability metrics. Note the melting point difference, which affects handling.
| Feature | Oleic Anhydride (C18:1) | Linoleic Anhydride (C18:2) | Impact on Protocol |
| CAS Number | 24909-72-6 | 24909-68-0 | Verification |
| Molecular Weight | 546.9 g/mol | 542.9 g/mol | Stoichiometry calc. |
| Physical State (20°C) | Waxy Solid / Liquid (MP ~22-24°C) | Liquid (MP < -5°C) | OA may require warming to dispense. |
| Oxidative Stability | Moderate (Induction time: High) | Low (Induction time: Very Low) | LA requires Ar/N2 glovebox. |
| Solubility | DCM, THF, Hexane, Toluene | DCM, THF, Hexane, Toluene | Identical solvent compatibility. |
| Primary Risk | Hydrolysis (Moisture) | Autoxidation (Air) + Polymerization | Storage conditions differ. |
Reactivity Profile 1: Acylation Performance
In nucleophilic acyl substitution (e.g., reacting with an amine to form a lipid-amide), the reaction rates are kinetically equivalent . The long lipid chains fold away from the carbonyl center in most organic solvents, meaning the degree of unsaturation at C9/C12 exerts negligible steric or electronic influence on the C1 electrophile.
Synthesis of Fatty Acid Anhydrides (DCC Method)
If commercial anhydrides are unavailable or degraded, fresh synthesis is recommended using the Dicyclohexylcarbodiimide (DCC) coupling method. This protocol applies to both Oleic and Linoleic acids.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 10 mmol of Fatty Acid (Oleic or Linoleic) in 50 mL of anhydrous Carbon Tetrachloride (CCl4) or Dichloromethane (DCM).
-
Coupling: Add 5.5 mmol (0.55 eq) of DCC dissolved in 10 mL DCM dropwise over 10 minutes at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 6-12 hours.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form.
-
-
Purification: Filter off the DCU precipitate under inert atmosphere. Evaporate solvent under reduced pressure.
-
Yield: Typically 87-94%.
-
Validation: IR Spectroscopy (Appearance of doublet carbonyl peaks at ~1820 and 1760 cm⁻¹).
Acylation Assay (Self-Validating Protocol)
To verify the activity of your anhydride before committing valuable drug payload, use this benzylamine capture assay.
Step-by-Step Methodology:
-
Dissolve 0.1 mmol Anhydride in 1 mL anhydrous DCM.
-
Add 0.11 mmol Benzylamine and 0.1 mmol Triethylamine (TEA).
-
Stir at RT for 30 minutes.
-
Quench with 1 mL 1M HCl (to remove unreacted amine).
-
Extract organic layer and analyze via HPLC-UV (254 nm).
-
Success Criteria: >95% conversion to N-benzyl-oleamide or N-benzyl-linoleamide.
Reactivity Profile 2: Oxidative Stability (The Critical Differentiator)
This is where the reagents diverge. Linoleic anhydride undergoes autoxidation via a radical chain reaction significantly faster than Oleic anhydride. This results in the formation of hydroperoxides, which can degrade the anhydride into aldehydes or cross-link the chains (polymerization), rendering the reagent useless.
The Oxidation Cascade
Comparative Stability Data (Proxy from Fatty Acid Methyl Esters)
-
Relative Oxidation Rate: Linoleic is approx. 10-40x faster to oxidize than Oleic.
-
Induction Time (Rancimat @ 110°C):
-
Oleic Matrix: ~10-15 hours.
-
Linoleic Matrix: ~1-2 hours.
-
Application Suitability Guide
Select your reagent based on the biological intent of the lipid tail, not the conjugation chemistry.
| Application Goal | Recommended Reagent | Scientific Rationale |
| Stable Prodrugs | Oleic Anhydride | Monounsaturation provides a "sweet spot" of fluidity and high oxidative stability, ensuring long shelf-life of the final conjugate. |
| LNP Membrane Fluidity | Linoleic Anhydride | The "kinked" di-unsaturated structure disrupts packing more effectively than oleic, increasing membrane permeability and fusogenicity. |
| Oxidation-Sensitive Payloads | Oleic Anhydride | Avoid Linoleic anhydride; its degradation products (peroxides) can oxidatively damage the attached drug payload. |
| Bioactive Lipids | Linoleic Anhydride | Use if the release of free Linoleic Acid (via hydrolysis in vivo) is desired for specific metabolic signaling (e.g., PPAR activation). |
References
-
Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174-175. Link
-
Holman, R. T., & Elmer, O. C. (1947). The rates of oxidation of unsaturated fatty acids and esters. Journal of the American Oil Chemists' Society, 24(4), 127-129. Link
-
Porter, N. A., et al. (1995). Mechanisms of free radical oxidation of unsaturated lipids. Lipids, 30(4), 277-290. Link
-
Teeranachaideekul, V., et al. (2007).[1] Nanostructured lipid carriers (NLC) for improved drug delivery.[1][2] European Journal of Pharmaceutics and Biopharmaceutics, 67(1), 141-148. Link
-
PubChem. (2025).[3] Oleic Anhydride Compound Summary. National Library of Medicine. Link
Sources
Linoleic anhydride compared to other fatty acid anhydrides.
Linoleic Anhydride vs. Alternative Fatty Acid Anhydrides: A Technical Guide for Lipid Modification and Prodrug Synthesis
Fatty acid anhydrides are indispensable building blocks in bioconjugation, lipid nanoparticle (LNP) formulation, and prodrug synthesis. Linoleic anhydride (CAS 24909-68-0)[1], derived from the polyunsaturated linoleic acid (18:2), offers unique physicochemical advantages over monounsaturated (e.g., oleic anhydride) and saturated (e.g., stearic anhydride) alternatives[2][3]. This guide explores the comparative performance, reaction mechanics, and application protocols of these anhydrides, specifically tailored for drug development professionals.
Physicochemical Comparison & Structural Causality
The choice of fatty acid anhydride fundamentally dictates the lipophilicity, phase transition temperature, and self-assembly behavior of the resulting bioconjugate.
Table 1: Comparative Properties of Common Fatty Acid Anhydrides
| Property | Linoleic Anhydride | Oleic Anhydride | Stearic Anhydride |
| CAS Number | 24909-68-0[1] | 24909-72-6[4] | N/A (87-94% yield class)[2] |
| Carbon Chain | C18:2 (Polyunsaturated) | C18:1 (Monounsaturated) | C18:0 (Saturated) |
| Physical State (RT) | Clear Yellow/Brown Liquid | Liquid | Solid |
| Membrane Fluidity | High (Disrupts packing) | Moderate | Low (Rigid packing) |
| Oxidative Stability | Lower (Prone to autoxidation)[5] | Moderate | High |
| Self-Assembly | Forms highly flexible micelles[3] | Forms stable liposomes | Forms solid lipid nanoparticles |
Causality in Drug Delivery: Polyunsaturated chains like linoleic acid possess cis-double bonds that introduce structural "kinks" into the hydrophobic tail. When linoleic anhydride is conjugated to an active pharmaceutical ingredient (API) like cisplatin to form a Pt(IV) prodrug, these kinks prevent tight crystalline packing[3]. This increases the aqueous solubility of the intermediate and promotes spontaneous self-assembly into uniform, nano-sized micelles in aqueous media—a critical feature for tumor-targeted drug delivery[3]. Conversely, saturated anhydrides like stearic anhydride lead to highly rigid structures that often precipitate rather than self-assemble[3].
Mechanistic Workflow: Synthesis of Fatty Acid Anhydrides
While acyl chlorides are traditional acylation agents, they are often too harsh for sensitive APIs and can cause unwanted side reactions. Anhydrides provide a milder, highly controlled acylation route[5]. The synthesis of linoleic anhydride is typically achieved via a dehydration coupling reaction using N,N'-Dicyclohexylcarbodiimide (DCC)[2][6].
Why DCC? DCC acts as a potent dehydrating agent. It reacts with the free carboxylic acid to form a highly reactive O-acylisourea intermediate. A second fatty acid molecule then attacks this intermediate, yielding the symmetrical anhydride and dicyclohexylurea (DCU) as a byproduct[2][7]. Because DCU is highly insoluble in solvents like dichloromethane (DCM) or carbon tetrachloride, it precipitates out of the solution. This precipitation drives the reaction forward thermodynamically and vastly simplifies downstream purification[2][6].
DCC-mediated synthesis workflow of Linoleic Anhydride.
Application in Nanomedicine: Prodrugs and PEGylation
Linoleic anhydride is extensively used to modify bio-related substances[8]:
-
Polymeric Nanoparticles: Linoleic anhydride is reacted with phenolic compounds (e.g., thymol) in the presence of DMAP to form thymol-linoleate (TLA). This enhances the antibacterial bioactivity and stability of the compound when encapsulated in PLGA-PEG nanoparticles[6].
-
PEGylation: Multi-arm PEG derivatives are functionalized with linoleic anhydride to create "umbrella-like" protective coverages around protein drugs, increasing steric hindrance to prevent enzymatic degradation and extending circulation half-life[8][9].
-
Cisplatin Prodrugs: Conjugating linoleic anhydride to dihydroxydiamminedichloroplatinum (oxoplatin) yields a tetravalent Pt(IV) prodrug capable of forming self-assembling nanocarriers[3].
Synthesis and self-assembly pathway of Pt(IV)-Linoleate prodrugs.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Linoleic Anhydride Objective: Generate high-purity linoleic anhydride from linoleic acid[2][6].
-
Preparation : Dissolve 2.139 mmol (approx. 600 mg) of pure linoleic acid in 5 mL of anhydrous dichloromethane (CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer[6].
-
Activation : Slowly add 1.925 mmol (approx. 397.1 mg) of DCC to the solution[6].
-
Causality: Utilizing a slight sub-stoichiometric amount of DCC relative to the acid ensures complete consumption of the coupling agent, preventing toxic DCC contamination in the final lipid product.
-
-
Reaction : Stir the mixture at room temperature for 15-40 minutes[2][6]. The solution will become visibly cloudy as the insoluble DCU byproduct forms.
-
Validation Checkpoint : Perform Thin-Layer Chromatography (TLC). The anhydride will migrate differently than the highly polar free acid. The reaction is validated as complete when the free acid spot significantly diminishes[7].
-
Purification : Filter the reaction mixture through a fine glass frit to remove the precipitated DCU[6]. Evaporate the CH2Cl2 filtrate using a rotary evaporator to yield the crude linoleic anhydride[6]. Store under an inert gas (Argon/N2) at -20°C to prevent autoxidation of the diene bonds[5].
Protocol B: Synthesis of a Pt(IV)-Linoleate Prodrug Objective: Conjugate linoleic anhydride to a Pt(IV) complex for nanoparticle formulation[3].
-
Reaction Setup : In a 100 mL round-bottom flask, combine 0.3 mmol (approx. 100 mg) of the Pt(IV) precursor (e.g., oxoplatin) and 0.63 mmol (approx. 342 mg) of linoleic anhydride[3].
-
Solvent & Catalyst : Dissolve the reactants in 3 mL of anhydrous Dimethylformamide (DMF)[3]. Add 0.3 mmol of DCC to facilitate any remaining coupling or to drive the equilibrium[3].
-
Incubation : Stir continuously for 48 hours at 25°C[3].
-
Causality: The extended reaction time at a mild temperature ensures complete esterification of the sterically hindered Pt(IV) hydroxyl groups without thermally degrading the polyunsaturated chains.
-
-
Solvent Removal : Remove the DMF under reduced pressure[3].
-
Purification & Validation : Purify the resulting solid via silica gel column chromatography using a Dichloromethane:Methanol (100:1) gradient[3]. Validate the final product (approx. 58% yield) using 1H NMR (400MHz, DMSO-d6) to confirm the presence of the linoleate alkene protons (δ 5.3-5.4 ppm) and the terminal methyl protons (δ 0.85-0.89 ppm)[3].
References
1.2 - nih.gov 2. - Tokyo Chemical Industry Co., Ltd. 3.8 - Google Patents 4. 7 - Scribd 5.1 - Santa Cruz Biotechnology 6. 4 - BuyersGuideChem 7.6 - nih.gov 8.3 - Google Patents 9.9 - epo.org 10.5 - Benchchem
Sources
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- 2. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN109021026B - Cisplatin prodrug, preparation method and application - Google Patents [patents.google.com]
- 4. Category - BuyersGuideChem [buyersguidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thymol-Modified Oleic and Linoleic Acids Encapsulated in Polymeric Nanoparticles: Enhanced Bioactivity, Stability, and Biomedical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. CN104530413B - A kind of bio-related substance of multiple functionalized H types polyethyleneglycol derivative modification - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
Comparative Guide: Linoleic Anhydride Derivatives in Drug Delivery
Executive Summary
Linoleic Anhydride (LA) serves as a critical "soft" acylating reagent in the synthesis of lipid-drug conjugates (LDCs) and lipid nanoparticles (LNPs). Unlike its more aggressive counterpart, linoleoyl chloride, LA allows for the functionalization of sensitive nucleosides, peptides, and polymers without generating corrosive byproducts (HCl).
This guide compares Linoleic Anhydride-derived systems against their Oleic (C18:1) and Stearic (C18:0) analogues. The core finding for drug developers is a specific trade-off: Linoleic derivatives (C18:2, cis-9,12) offer superior drug loading capacity and membrane fluidity due to their "kinked" di-unsaturated geometry, but suffer from significantly lower oxidative stability (10–40x faster oxidation) compared to mono-unsaturated Oleic derivatives.
Chemical Architecture & Synthesis Strategy
The Reagent Landscape: Why Use Linoleic Anhydride?
In the synthesis of lipid prodrugs (e.g., Gemcitabine-Linoleate) or ionizable lipids (e.g., DLin-MC3-DMA precursors), the choice of acylating agent dictates impurity profiles and yield.
Table 1: Comparative Analysis of Linoleylation Reagents
| Feature | Linoleic Anhydride | Linoleoyl Chloride | Linoleic NHS Ester |
| Reactivity | Moderate (Selective) | High (Non-selective) | Moderate-High |
| Byproduct | Linoleic Acid (Recyclable) | HCl (Corrosive, requires base) | N-Hydroxysuccinimide |
| Atom Economy | Lower (waste 1 equivalent of acid) | High | Low |
| Suitability | Best for: Acid-sensitive drugs (Nucleosides, Peptides) | Best for: Simple alcohols, robust substrates | Best for: Protein surface modification (Lysine) |
| Stability | Hydrolyzes slowly in air | Hydrolyzes rapidly (fumes) | Hydrolyzes moderately |
Synthesis Mechanism
The synthesis of Linoleic Anhydride itself is typically achieved via a dehydration reaction using dicyclohexylcarbodiimide (DCC) or by exchange with acetic anhydride. The following diagram illustrates the pathway from Linoleic Acid to a Drug Conjugate, contrasting the Anhydride route with the Chloride route.
Figure 1: Mechanistic comparison of Linoleylation routes. The Anhydride route avoids HCl generation, preserving acid-sensitive drug pharmacophores.
Comparative Performance: Linoleyl vs. Oleyl Derivatives[1][2][3]
The choice between Linoleic (C18:2) and Oleic (C18:[1][2][3][4]1) tails in lipid nanoparticles or prodrugs is a decision between loading efficiency and stability .
Drug Loading & Solubility
Research on Paclitaxel-loaded cationic liposomes demonstrates that replacing Oleyl tails (DOTAP/DOPC) with Linoleyl tails (DLinTAP/DLinPC) significantly enhances drug solubility.[5][6][7] The additional cis-double bond at C12 creates a larger "molecular footprint" and disorder in the lipid bilayer, creating hydrophobic pockets that better accommodate bulky hydrophobic drugs.
-
Data Point: 8 mol% Paclitaxel remains soluble in Linoleyl-liposomes for the same duration as only 3 mol% in Oleyl-liposomes [3].
Oxidative Stability
This is the critical weakness of linoleic derivatives. The bis-allylic protons (at C11, between the two double bonds) are highly susceptible to hydrogen abstraction and subsequent peroxidation.
Table 2: Performance Trade-offs (Linoleyl vs. Oleyl Derivatives)
| Metric | Linoleyl Derivative (C18:2) | Oleyl Derivative (C18:1) | Implication |
| Drug Loading | High (e.g., >8 mol% Paclitaxel) | Moderate (~3 mol% Paclitaxel) | Use Linoleyl for poorly soluble cargoes. |
| Membrane Fluidity | High (Tm ≈ -5°C) | Moderate (Tm ≈ 13°C) | Linoleyl LNPs fuse more readily with endosomes. |
| Oxidative Stability | Low (Relative rate: 10-40) | High (Relative rate: 1) | Linoleyl requires antioxidants (BHT/Tocopherol) & -80°C storage. |
| Cytotoxicity | Moderate (Pro-apoptotic) | Low (Inert) | Linoleic acid itself can induce apoptosis in tumor cells (synergy) [1]. |
| Albumin Binding | High Affinity | Moderate Affinity | Linoleyl-prodrugs bind albumin strongly, extending half-life [6]. |
Biological Logic: The "Kink" Effect
The following diagram explains why Linoleic derivatives often outperform in transfection and loading despite their instability.
Figure 2: Causal relationship between Linoleic acid structure and LNP performance metrics.
Experimental Protocols
Synthesis of Linoleic Anhydride (DCC Method)
Use this protocol to generate high-purity reagent for subsequent conjugation.
Reagents:
-
Linoleic Acid (High purity >99%, free of peroxide)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM, anhydrous)
Workflow:
-
Dissolution: Dissolve 10 mmol Linoleic Acid in 50 mL anhydrous DCM under Nitrogen atmosphere.
-
Activation: Add 5 mmol DCC (0.5 equivalents) dissolved in 10 mL DCM dropwise at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4–6 hours. A white precipitate (Dicyclohexylurea, DCU) will form.
-
Filtration: Filter the mixture through a sintered glass funnel or Celite pad to remove DCU.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The crude anhydride is often sufficiently pure (>90%). For higher purity, perform Kugelrohr distillation (high vacuum, <0.1 mmHg) or rapid column chromatography (neutral alumina), though hydrolysis on silica is a risk.
Application: Synthesis of Gemcitabine-Linoleate (LDC)
This protocol utilizes Linoleic Anhydride to selectively acylate the N4-amino group of Gemcitabine.
-
Setup: Dissolve Gemcitabine (1 mmol) in dry Pyridine (10 mL).
-
Addition: Add Linoleic Anhydride (1.2 mmol) dropwise. Note: Using the anhydride avoids the need for additional scavenger bases and reduces side reactions compared to the chloride.
-
Incubation: Stir at 40°C for 24 hours. Monitor by TLC (CHCl3:MeOH 10:1).
-
Quenching: Add 1 mL Ethanol to quench unreacted anhydride.
-
Workup: Evaporate pyridine. Redissolve residue in Ethyl Acetate, wash with 0.1 M HCl (cold), NaHCO3, and Brine.
-
Result: The product, N4-linoleoyl-gemcitabine, is a lipophilic prodrug capable of self-assembly into nanoparticles [4].
References
-
Menendez, J. A., et al. (2001). "Effects of gamma-linolenic acid and oleic acid on paclitaxel cytotoxicity in human breast cancer cells." European Journal of Cancer.
-
Domb, A. J., & Maniar, M. (1993). "Fatty acid anhydride process." U.S. Patent 5,387,705.
-
Steffes, V. M., et al. (2020). "Enhanced Loading of Paclitaxel in Cationic Liposomes by Replacement of Oleoyl with Linoleoyl Lipid Tails."[5][6][7] BioRxiv.
-
Luo, Y., et al. (2013). "Self-Assembling, Amphiphilic Polymer–Gemcitabine Conjugate Shows Enhanced Antitumor Efficacy."[8] Molecular Pharmaceutics.
-
Park, J., et al. (2022).[9] "Effect of Degree of Saturation of Fatty Acids on Leuprolide Conjugates." International Journal of Nanomedicine.
-
Fanali, G., et al. (2017). "Long chain fatty acids alter the interactive binding of ligands to human serum albumin."[10] PLOS ONE.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Effects of gamma-linolenic acid and oleic acid on paclitaxel cytotoxicity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. escholarship.org [escholarship.org]
- 8. unmc.edu [unmc.edu]
- 9. dovepress.com [dovepress.com]
- 10. Long chain fatty acids alter the interactive binding of ligands to the two principal drug binding sites of human serum albumin | PLOS One [journals.plos.org]
A Comparative Spectroscopic Guide to Confirming the Structure of Synthesized Linoleic Anhydride
For researchers and professionals in drug development and materials science, the successful synthesis of a target molecule is only the first step. Rigorous structural confirmation is paramount to ensure the compound's identity, purity, and suitability for downstream applications. Linoleic anhydride, a key intermediate derived from the essential omega-6 fatty acid, is no exception. Its synthesis, typically through the dehydration of linoleic acid, requires a multi-faceted analytical approach to unequivocally verify the formation of the anhydride linkage and the integrity of the linoleic acid chains.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of synthesized linoleic anhydride: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We will explore the causality behind experimental choices, present detailed protocols, and compare the data each method yields, providing a holistic framework for confident structural elucidation.
The Analytical Challenge: Beyond Simple Synthesis
The synthesis of linoleic anhydride from linoleic acid aims to form a new oxygen bridge between two carboxyl groups, eliminating a molecule of water. The analytical challenge lies in proving that this specific transformation has occurred without altering the sensitive polyunsaturated alkyl chains, which contain two cis-double bonds. An ideal analytical workflow must therefore confirm:
-
The disappearance of the carboxylic acid functional group.
-
The appearance of the characteristic anhydride functional group.
-
The preservation of the C18 polyunsaturated fatty acid backbone, including the correct number and configuration of double bonds.
To address this, we employ a suite of spectroscopic methods, each providing a unique and complementary piece of the structural puzzle.
Caption: General workflow for the synthesis and structural confirmation of linoleic anhydride.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FT-IR spectroscopy is the fastest and most direct method for confirming the conversion of a carboxylic acid to an anhydride.[1] The technique probes the vibrational frequencies of bonds within a molecule. The key insight is that the carbonyl (C=O) bond's stretching frequency is highly sensitive to its electronic environment. In a carboxylic acid dimer, it appears as a broad absorption. In an anhydride, the two carbonyls are coupled through a central oxygen, leading to two distinct, sharp stretching vibrations—a symmetric and an asymmetric stretch. This unique "double peak" is an unmistakable hallmark of an anhydride.[2]
Expected Spectral Features: The FT-IR spectrum of linoleic anhydride provides a clear "before and after" picture compared to its linoleic acid precursor.
-
Disappearance of Precursor Peaks: The very broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) should be absent.
-
Appearance of Anhydride Peaks: Two strong, sharp carbonyl (C=O) absorption bands are the most telling feature. For non-cyclic anhydrides, these appear at approximately 1820 cm⁻¹ (asymmetric stretch) and 1760 cm⁻¹ (symmetric stretch).[3][4]
-
C-O-C Stretch: A strong absorption corresponding to the C-O-C anhydride stretch will be visible in the 1000-1300 cm⁻¹ region.[5]
-
Preservation of Alkyl Chain: The aliphatic C-H stretching vibrations (~2850-2960 cm⁻¹) and the weaker C=C stretching of the unsaturated chain (~1655 cm⁻¹) should remain, confirming the backbone's integrity.[4][6]
Experimental Protocol: FT-IR Analysis (Neat Liquid)
-
Instrument Preparation: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Preparation: As linoleic anhydride is a liquid, place one drop of the neat, purified sample directly onto the center of a potassium bromide (KBr) or salt (NaCl) plate.
-
Acquisition: Place a second plate on top to create a thin liquid film. Mount the plates in the spectrometer's sample holder.
-
Data Collection: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to enhance the signal-to-noise ratio.[7]
-
Analysis: Process the spectrum to identify the key functional group frequencies as detailed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: While FT-IR confirms the presence of the correct functional group, NMR spectroscopy provides the complete atomic-level map of the molecule's carbon-hydrogen framework. ¹H NMR confirms the number and connectivity of different types of protons, while ¹³C NMR does the same for the carbon atoms. For linoleic anhydride, we look for subtle but crucial shifts in the signals near the new anhydride linkage compared to the starting material, and we verify that the signals corresponding to the rest of the fatty acid chain are unperturbed.
Expected Spectral Features: The spectra for linoleic anhydride will closely resemble that of linoleic acid, with key differences for the nuclei alpha to the carbonyl group.
¹H NMR Spectrum
-
Olefinic Protons: A multiplet around δ 5.3-5.4 ppm corresponding to the four protons of the two -CH=CH- groups.
-
Bis-allylic Protons: A characteristic triplet at approximately δ 2.77 ppm for the two protons of the -CH=CH-CH₂ -CH=CH- moiety. This peak is a key indicator that the internal double bond structure is intact.[8]
-
Alpha-Protons: A triplet around δ 2.4-2.5 ppm . This signal, corresponding to the four protons on the carbons adjacent to the carbonyls (-CH₂ -C=O), is expected to be slightly downfield compared to the α-protons in linoleic acid (~δ 2.35 ppm) due to the increased electron-withdrawing nature of the anhydride group.
-
Allylic Protons: A multiplet around δ 2.05 ppm for the four protons on the carbons adjacent to the double bonds.
-
Aliphatic Protons: A large, broad signal around δ 1.3 ppm for the bulk of the methylene (-CH₂-) groups in the chain.
-
Terminal Methyl Protons: A triplet at approximately δ 0.89 ppm from the two terminal -CH₃ groups.[9]
¹³C NMR Spectrum
-
Carbonyl Carbon: The most significant signal, found at approximately δ 165-170 ppm . This is distinctly different from the carboxylic acid carbonyl of linoleic acid (~δ 180 ppm).[5][10]
-
Olefinic Carbons: Signals in the δ 127-131 ppm region, confirming the presence of the C=C double bonds.
-
Alpha-Carbon: The carbon adjacent to the carbonyl group, appearing around δ 34 ppm .
-
Other Aliphatic Carbons: A series of signals between δ 22-32 ppm .
-
Terminal Methyl Carbon: A signal at approximately δ 14 ppm .[10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified linoleic anhydride in approximately 0.6 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃). Transfer the solution to a 5 mm NMR tube.[11]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or higher field magnet.
-
Data Acquisition: Acquire the ¹H spectrum. Subsequently, acquire the ¹³C spectrum. For ¹³C NMR, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[12]
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to confirm proton ratios and assign peaks based on their chemical shifts (δ) and multiplicity. Assign ¹³C peaks based on their chemical shifts.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Expertise & Experience: Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized compound. For linoleic anhydride (C₃₆H₆₂O₃), the expected molecular weight is approximately 542.9 g/mol .[13] Furthermore, the fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that corroborates the proposed structure. The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is critical. EI typically induces more fragmentation, which is highly useful for structural analysis. The most predictable and diagnostic fragmentation for an acid anhydride is the cleavage of the C-O bond within the anhydride linkage, which results in the formation of a highly stable acylium ion.[7]
Caption: Predicted primary fragmentation pathway of linoleic anhydride in Mass Spectrometry.
Expected Spectral Features:
-
Molecular Ion Peak ([M]⁺•): A peak at a mass-to-charge ratio (m/z) of approximately 542.5 , confirming the molecular formula C₃₆H₆₂O₃. This peak may be weak or absent in EI-MS due to the molecule's instability.
-
Base Peak (Acylium Ion): The most intense peak in the spectrum (the base peak) is expected at m/z ≈ 279.2 . This corresponds to the linoleoyl acylium ion ([C₁₈H₃₁O]⁺), formed by the characteristic cleavage of the anhydride bond. This fragment is strong evidence of the anhydride structure.[5][7]
-
Other Fragments: Additional peaks corresponding to the further fragmentation of the aliphatic chains will also be present, providing further corroboration of the linoleic acid backbone.
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the purified linoleic anhydride (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The GC will separate the anhydride from any residual solvent or impurities. A typical GC program would involve a temperature ramp to elute the high-boiling-point anhydride.
-
MS Data Acquisition: As the compound elutes from the GC column, it enters the MS ion source. Acquire mass spectra over a range of m/z 50 to 600.
-
Analysis: Identify the peak in the chromatogram corresponding to linoleic anhydride. Analyze the mass spectrum associated with this peak, identifying the molecular ion and the key fragment ions, particularly the base peak at m/z 279.
Comparative Summary
To aid in selecting the appropriate analytical strategy, the performance of each technique is summarized below. A truly comprehensive confirmation relies on data from all three.
| Technique | Information Provided | Strengths | Limitations |
| FT-IR Spectroscopy | Presence of functional groups (C=O, C-O-C)[2] | Fast, non-destructive, excellent for confirming the anhydride functional group via its unique double C=O peak. | Provides no information on molecular weight or detailed atomic connectivity. |
| NMR Spectroscopy (¹H & ¹³C) | Complete carbon-hydrogen framework and chemical environment of each atom.[5][12] | Non-destructive, provides unambiguous structural detail and connectivity, confirms integrity of the alkyl chains. | Lower sensitivity than MS, requires a pure sample, can be more time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[7] | Highest sensitivity, provides definitive molecular weight, characteristic fragmentation pattern (acylium ion) is strong proof of structure. | Destructive technique, molecular ion may be weak or absent depending on ionization method. |
Conclusion
Confirming the structure of synthesized linoleic anhydride is a critical step that demands a rigorous, multi-technique approach. FT-IR spectroscopy serves as the rapid initial check for the successful formation of the anhydride functional group. NMR spectroscopy then provides the detailed blueprint of the molecule, confirming that the entire carbon-hydrogen skeleton is correct. Finally, mass spectrometry delivers the definitive proof of the molecule's overall mass and offers corroborating structural evidence through its predictable fragmentation. By judiciously combining the data from these three powerful analytical methods, researchers can achieve an unequivocal and trustworthy confirmation of their synthesized product, ensuring the integrity and reliability of their scientific endeavors.
References
- Science and Education Publishing. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.
- LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.
- University of Colorado Boulder. Useful Spectroscopic Data.
- Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides.
- Benchchem. Spectroscopic Profile of Pyridine-2-carboxylic Anhydride: A Technical Guide.
- Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.
-
ResearchGate. The 1 H and 13C NMR 400Hz data of linoleic acid. Available from: [Link]
- PMC. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid.
- American Oil Chemists' Society. Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy.
- Benchchem. Unveiling the Molecular Architecture: A Comparative Guide to Confirming Oleic Anhydride's Structure.
-
AOCS Lipid Library. Conjugated Linoleic Acid (CLA). Available from: [Link]
-
ResearchGate. FT-IR spectra of saturated fatty acid and its derivatives. Available from: [Link]
-
SpectraBase. Fatty acid (Linoleic) - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
SpectraBase. Linoleic anhydride - Optional[FTIR] - Spectrum. Available from: [Link]
Sources
- 1. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Linoleic acid(60-33-3) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. spectrabase.com [spectrabase.com]
Performance Profile: Linoleic Anhydride in Acylation & Assay Systems
Executive Summary
This technical guide evaluates the performance of Linoleic Anhydride (LA) , a symmetric fatty acid anhydride, as a lipophilic acylating agent. While often overshadowed by the more reactive linoleoyl chloride, LA offers a critical performance advantage in sensitive assay systems —specifically those involving labile biopolymers (starch, cellulose) or nucleophiles prone to acid-catalyzed degradation.
This guide compares LA against its primary alternatives (Acyl Chlorides, NHS Esters, and Free Fatty Acids) across three distinct performance vectors: Chemical Reactivity , Biopolymer Derivatization Efficiency , and Substrate Integrity .
Chemical Reactivity Profile
Comparative Thermodynamics & Kinetics
In acylation assays, the choice of reagent dictates the reaction pathway and byproduct profile. Linoleic anhydride (
Table 1: Reactivity & Byproduct Comparison
| Reagent | Electrophilicity | Leaving Group | Byproduct | Moisture Sensitivity | Rec.[1] Storage |
| Linoleoyl Chloride | High | HCl (Strong Acid) | High (Violent) | -20°C, under | |
| Linoleic Anhydride | Moderate | Linoleic Acid (Weak Acid) | Moderate (Slow Hydrolysis) | -20°C, Desiccated | |
| Linoleic NHS Ester | Moderate-High | NHS | N-Hydroxysuccinimide | Low | -20°C, Dry |
| Free Linoleic Acid | Low | Water (requires activation) | Low | 4°C, Dark |
Mechanistic Insight
The performance differential lies in the activation energy . Acyl chlorides react indiscriminately, often causing chain scission in polysaccharide assays. Linoleic anhydride requires a catalyst (typically DMAP or imidazole) to form a reactive intermediate, allowing for tunable selectivity .
Figure 1: DMAP-catalyzed acylation mechanism of Linoleic Anhydride. The absence of HCl generation preserves substrate integrity.
Application: Biopolymer Derivatization (Starch/Cellulose)
A primary assay for LA performance is the hydrophobization of polysaccharides (starch/cellulose) to create amphiphilic materials.
Performance Metric: Degree of Substitution (DS)
In comparative studies, Linoleoyl Chloride yields a higher theoretical DS but significantly lowers the molecular weight (MW) of the polymer due to glycosidic bond hydrolysis by HCl. Linoleic Anhydride maintains polymer chain length while achieving functional hydrophobicity.
Table 2: Performance in Starch Esterification (Assay Conditions: DMSO, 60°C, 2h)
| Reagent System | Catalyst | Max DS Achieved | Polymer Degradation | Solubility of Product |
| Linoleoyl Chloride | Pyridine | 2.4 - 2.8 | High (Depolymerization) | Good (Organic Solvents) |
| Linoleic Anhydride | NaOH / DMAP | 0.05 - 1.2 | Negligible | Variable (Amphiphilic) |
| Free Acid + DCC | DMAP | 0.1 - 0.5 | Low | Poor (Urea contamination) |
Protocol: Self-Validating Starch Linoleation
This protocol includes an in-process check (Titration) to validate performance.
Reagents:
-
Corn Starch (dried at 105°C for 4h)
-
Linoleic Anhydride (Synthesis: React Linoleic Acid with DCC in
or , filter urea byproduct). -
DMSO (Anhydrous)
-
Catalyst: 1-Methylimidazole or DMAP.
Workflow:
-
Dissolution: Disperse 1.0g starch in 20mL DMSO at 80°C until clear (gelatinization).
-
Acylation: Cool to 60°C. Add Linoleic Anhydride (molar ratio 0.5:1 to 3:1 relative to anhydroglucose units). Add catalyst (10 mol%).[2]
-
Reaction: Stir under
atmosphere for 3–6 hours. Note: is critical to prevent oxidation of the linoleic double bonds. -
Precipitation: Pour mixture into 100mL cold ethanol. The linoleated starch precipitates; unreacted anhydride and fatty acid remain in solution.
-
Purification: Wash precipitate 3x with ethanol/acetone.
-
Validation (Titration):
-
Saponify 0.1g product in 0.5M NaOH.
-
Back-titrate excess NaOH with 0.1M HCl.
-
Calculation:
-
Self-Check: If DS < 0.01, check anhydride purity or moisture content in DMSO.
-
Enzymatic Assay Systems (Lipase Specificity)
Linoleic anhydride is rarely used as a direct substrate in aqueous enzymatic assays due to spontaneous hydrolysis. However, it serves as a critical standard for non-aqueous enzymology (e.g., lipase-catalyzed transesterification in organic solvents).
Performance vs. Free Acid
In lipase-catalyzed synthesis of structured lipids (e.g., converting tripalmitin to 1,3-dilinoleoyl-2-palmitoyl glycerol):
-
Free Linoleic Acid: Produces water as a byproduct. In non-aqueous media, water accumulation reverses the equilibrium (hydrolysis dominates).
-
Linoleic Anhydride: Although less common than alkyl esters, using anhydrides in solvent-free systems drives the reaction forward irreversibly if the byproduct (acid) is removed or tolerated, effectively shifting the equilibrium toward ester synthesis without water generation.
Figure 2: Thermodynamic advantage of Anhydride/Ester donors over Free Acids in lipid synthesis. Water production in the standard acidolysis pathway limits yield.
Synthesis & Handling of Linoleic Anhydride
To ensure assay reliability, the purity of the anhydride is paramount. Commercial stocks often contain hydrolyzed free acid.
Recommended In-House Synthesis (DCC Method):
-
Reactants: Mix Linoleic Acid (2 equiv) with Dicyclohexylcarbodiimide (DCC, 1 equiv) in dry
. -
Condition: Stir at 0°C -> RT for 4 hours.
-
Workup: Filter off the precipitated Dicyclohexylurea (DCU). Evaporate solvent.
-
Yield: Typically 90-95%.
-
QC: IR Spectroscopy. Look for doublet carbonyl peaks at 1820 cm⁻¹ and 1750 cm⁻¹ (characteristic of anhydrides). A single peak at 1710 cm⁻¹ indicates hydrolysis to free acid.
References
-
Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Selinger, Z.[3][4] & Lapidot, Y. Journal of Lipid Research, 1966. Available at: [Link]
-
Effect of the Degree of Substitution on the Hydrophobicity of Starch. Polymers (Basel). Available at: [Link]
-
Hydrophobic cellulose-based materials via fatty anhydride modification. BioResources, 2015. Available at: [Link]
Sources
Mechanistic Foundations: The Leaving Group Dictates the Outcome
As a Senior Application Scientist specializing in lipid chemistry and prodrug synthesis, I frequently consult on the optimization of acylation workflows. When incorporating a linoleoyl (cis,cis-9,12-octadecadienoyl) moiety into a target molecule, chemists face a critical choice of reagents. While linoleoyl chloride is traditionally favored for its raw electrophilic reactivity, it introduces severe liabilities when applied to delicate, acid-sensitive substrates.
This technical guide systematically evaluates the mechanistic and practical advantages of transitioning from linoleoyl chloride to linoleic anhydride, providing researchers and drug development professionals with the causality, experimental data, and self-validating protocols needed to upgrade their synthetic workflows.
The fundamental divergence in performance between these two acylating agents lies in the nature of their leaving groups during nucleophilic acyl substitution.
The Acid Chloride Liability:
Linoleoyl chloride reacts violently with nucleophiles, expelling a chloride ion (
The Anhydride Advantage: Conversely, linoleic anhydride proceeds via a controlled tetrahedral intermediate, expelling a linoleate anion. This results in the formation of linoleic acid as the sole byproduct (2)[2]. Because linoleic acid is a weak, non-corrosive acid, the reaction mixture remains inherently buffered. This completely circumvents acid-catalyzed diene isomerization and protects fragile substrates from degradation, making anhydrides the preferred reagent for complex esterifications (3)[3].
Quantitative Performance Comparison
To objectively evaluate these reagents, we compare their performance parameters when synthesizing Retinyl Linoleate, a highly sensitive lipid conjugate utilized in dermatological formulations (4)[4].
| Parameter | Linoleoyl Chloride | Linoleic Anhydride |
| Electrophilicity | Extremely High (Exothermic) | Moderate (Tunable with DMAP catalyst) |
| Reaction Byproduct | Hydrogen Chloride (HCl) | Linoleic Acid |
| Impact on Acid-Sensitive Substrates | High risk of degradation / dehydration | Safe; neutral to mildly basic conditions |
| Risk of Diene Isomerization | High (Acid-catalyzed migration) | Negligible |
| Moisture Sensitivity | Extreme (Rapidly hydrolyzes to HCl) | Low (Easier benchtop handling) |
| Typical Yield (Retinyl Linoleate) | 40% – 55% (High impurity profile) | > 85% (High purity) |
| Purification Complexity | High (Requires removal of isomers/salts) | Low (Byproduct removed via aqueous base) |
Workflow Visualization
The following diagram illustrates the divergent reaction pathways and the causality behind the byproduct-induced side reactions.
Reaction pathway comparison: Linoleoyl chloride vs. Linoleic anhydride acylation workflows.
Self-Validating Experimental Protocols
To demonstrate the practical superiority of linoleic anhydride, the following methodologies outline the synthesis of a sensitive lipid ester. The anhydride protocol is designed as a self-validating system : the intrinsic physical properties of the reaction components allow the chemist to verify success at each step without requiring immediate mass spectrometry.
Protocol A: Optimized Acylation using Linoleic Anhydride (Recommended)
Causality: This method utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. This accelerates the reaction at room temperature, avoiding the thermal degradation that plagues high-heat esterifications.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1.0 equivalent of Retinol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Add 1.2 equivalents of Linoleic Anhydride and 0.1 equivalents of DMAP.
-
Reaction: Stir continuously at 25°C for 4 hours in the dark (to prevent photo-oxidation of the substrate).
-
Self-Validation Checkpoint 1 (Conversion): Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). The complete disappearance of the polar Retinol spot (Rf ~0.2) and the emergence of a non-polar ester spot (Rf ~0.8) confirms successful conversion.
-
-
Quenching & Workup: Add an equal volume of saturated aqueous sodium bicarbonate (
).-
Causality: The mild base deprotonates the linoleic acid byproduct, converting it into water-soluble sodium linoleate.
-
Self-Validation Checkpoint 2 (Purification): Verify the aqueous phase pH is >8. The organic layer will now exclusively contain the target ester, validating the complete removal of the byproduct without column chromatography.
-
-
Isolation: Extract the organic layer, dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Acylation using Linoleoyl Chloride (Traditional, High Risk)
Causality: This method requires a sacrificial base to scavenge the violent release of HCl. Despite precautions, localized acidic microenvironments often form before the base can neutralize the acid, leading to substrate destruction.
Step-by-Step Methodology:
-
Preparation: Dissolve Retinol in anhydrous DCM and cool strictly to 0°C using an ice bath.
-
Scavenger Addition: Add 2.0 equivalents of Triethylamine (TEA) or Pyridine.
-
Acylation: Add 1.1 equivalents of Linoleoyl Chloride dropwise over 30 minutes.
-
Observation: The reaction is highly exothermic. Immediate formation of white fumes (if exposed to trace moisture) and heavy TEA-HCl salt precipitation will occur.
-
-
Workup: The mixture requires extensive sequential washing with cold water, dilute acid (risking further isomerization), and brine to remove the stubborn amine salts and degraded byproducts. Yields are typically compromised by the formation of anhydroretinol.
Conclusion
For researchers and drug development professionals synthesizing complex lipids, the choice of acylating agent is not merely a matter of preference, but a determinant of molecular integrity. While linoleoyl chloride offers rapid reaction kinetics, its corrosive HCl byproduct and extreme moisture sensitivity make it a liability for delicate substrates. Linoleic anhydride provides a highly controlled, self-buffering, and easily purified alternative that preserves the critical cis,cis-diene structure of the fatty acid and the structural integrity of the target API.
References
-
The reactions of acyl chlorides and acid anhydrides Source: Crunch Chemistry URL:[Link]
-
The reaction of acid anhydrides with water, alcohols and phenol Source: Chemguide URL:[Link]
Sources
Reproducibility and robustness of linoleic anhydride-based assays.
A Comparative Technical Guide for High-Fidelity Lipid Oxidation Modeling
Executive Summary
In the field of lipid peroxidation and antioxidant screening, the Linoleic Anhydride (LA-Anh) assay represents a high-precision evolution of the classical Linoleic Acid emulsion method. While traditional assays using free Linoleic Acid (LA) suffer from significant batch-to-batch variability due to pre-existing hydroperoxides (the "peroxide debt"), LA-Anh serves as a moisture-sensitive, high-purity precursor. By hydrolyzing LA-Anh in situ, researchers can generate a "zero-background" lipid substrate, offering superior kinetic resolution for measuring the induction period of oxidation.
This guide analyzes the robustness of LA-Anh methodologies, contrasting them with standard TBARS and Free Fatty Acid assays, and provides a self-validating protocol to minimize the hydrolysis-oxidation variability that often plagues this approach.
Part 1: The Chemistry of Linoleic Anhydride Assays
To master reproducibility, one must understand the unique mechanistic pathway of the anhydride compared to the free acid.
The "Clean-Start" Mechanism
Standard Linoleic Acid bottles, even when stored at -20°C, accumulate lipid hydroperoxides (LOOH) over time. These impurities act as chain initiators, artificially shortening the induction period in antioxidant assays.
Linoleic Anhydride (
Figure 1: The "Clean-Start" pathway. Unlike free acid assays, the anhydride method introduces a hydrolysis step that ensures the substrate entering the oxidation phase is free of accumulated peroxides.
Part 2: Comparative Analysis
The following table contrasts the LA-Anh methodology with standard alternatives.
| Feature | Linoleic Anhydride (LA-Anh) | Free Linoleic Acid (Standard) | TBARS (MDA Assay) |
| Primary Readout | Conjugated Dienes (234 nm) or LOOH (FTC) | Conjugated Dienes (234 nm) | Malondialdehyde (532 nm) |
| Substrate Purity | High (Anhydrous storage prevents auto-oxidation) | Variable (Accumulates LOOH in storage) | N/A (End-product measurement) |
| Reproducibility (CV%) | <5% (If hydrolysis is controlled) | 10–25% (Dependent on bottle age) | 15–30% (Interference sensitive) |
| Induction Period | Distinct, extended lag phase | Often shortened/absent due to impurities | N/A (Endpoint only) |
| Throughput | Medium (Requires hydrolysis step) | High | High |
| Specificity | Specific to early-stage lipid oxidation | Specific to early-stage lipid oxidation | Low (Reacts with sugars/aldehydes) |
| Cost | High | Low | Low |
Expert Insight: Use LA-Anh when determining Kinetic Parameters (e.g.,
Part 3: Robustness & Reproducibility Factors
The "reproducibility crisis" in LA-Anh assays almost always stems from the Hydrolysis Interface .
1. The Hydrolysis Rate-Limiting Step
Anhydrides are hydrophobic. If simply added to an aqueous buffer, they form oil droplets that hydrolyze slowly on the surface, creating a heterogeneous supply of Linoleic Acid.
-
Robustness Fix: You must use a co-solvent (Ethanol/DMSO) or a surfactant (Tween-20) to create a micellar environment before adding the initiator.
-
Self-Validation: Monitor OD234 immediately after addition. A stable baseline indicates successful emulsification; a rising baseline suggests phase separation scattering.
2. pH Sensitivity
The hydrolysis of linoleic anhydride is base-catalyzed.
-
Risk: At pH < 7.0, hydrolysis is slow, limiting the "fuel" for the oxidation reaction.
-
Robustness Fix: Maintain pH at 7.4 (Phosphate Buffer). Do not use Tris buffer if downstream detection involves amine-reactive probes, as the anhydride can acylate the Tris amine group.
3. The "False Positive" of Acylation
Linoleic anhydride is an electrophile. If your potential antioxidant contains a nucleophilic residue (e.g., a peptide with Lysine), the anhydride might covalently attach to the antioxidant (acylation) rather than serving as the oxidation substrate.
-
Control: Run a "Blank + Anhydride" (no initiator) to check for direct reaction between the analyte and the substrate.
Part 4: Validated Protocol (The "Clean-Start" Method)
This protocol utilizes Linoleic Anhydride to generate fresh substrate for a Ferric Thiocyanate (FTC) or UV-based assay.
Objective: Measure antioxidant inhibition of lipid peroxidation with <5% CV.
Reagents
-
Substrate Stock: Linoleic Anhydride (stored under Argon, -20°C).
-
Solvent: Absolute Ethanol (degassed).
-
Emulsifier: 30% Tween-20 in Phosphate Buffer (pH 7.4).
-
Initiator: AAPH (2,2'-Azobis(2-methylpropionamidine) dihydrochloride).
-
Stop Solution: 75% Ethanol / 0.1M HCl.
Workflow Diagram
Figure 2: Experimental workflow emphasizing the pre-incubation hydrolysis step.
Step-by-Step Methodology
-
Stock Preparation (Anhydrous):
-
Dissolve Linoleic Anhydride in absolute ethanol to a concentration of 50 mM. Crucial: Do this in a glass vial purged with nitrogen/argon.
-
Validation: Absorbance at 234nm of this stock (diluted 1:100 in ethanol) should be near zero. If high, the anhydride has degraded.
-
-
Emulsification & Hydrolysis (The "Activation"):
-
Mix 100 µL of Stock with 100 µL of Tween-20/PBS solution.
-
Vortex vigorously for 30 seconds.
-
Incubate at 37°C for 10 minutes. This allows the anhydride to hydrolyze into free Linoleic Acid within the micelles.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate:
-
Control: 20 µL Vehicle + 180 µL Activated Emulsion + AAPH.
-
Sample: 20 µL Antioxidant + 180 µL Activated Emulsion + AAPH.
-
Blank: 20 µL Sample + 180 µL Emulsion (No AAPH) - checks for direct acylation.
-
-
-
Detection (Dual Mode):
-
Mode A (Conjugated Dienes): Read Absorbance at 234 nm every 15 minutes.
-
Mode B (FTC Endpoint): At
min, transfer 20 µL to a cuvette containing Ferric Chloride/Ammonium Thiocyanate. Read at 500 nm .
-
-
Data Processing:
-
Calculate the Induction Period (IP) : The time required for
to exceed 0.05 AU.
-
References
-
Pryor, W. A., et al. (1976). "The chemistry of the reaction of linoleic acid with nitrogen dioxide and the identification of the products." Journal of Organic Chemistry.
-
Niki, E. (1990). "Free radical-induced oxidation of lipids and its inhibition." Methods in Enzymology.
-
Frankel, E. N. (1998). "Lipid Oxidation."[1][2] The Oily Press. (Foundational text on the mechanism of conjugated diene formation).
-
Schneider, C., et al. (2008). "Analysis of lipid peroxidation products by mass spectrometry." Free Radical Biology and Medicine.
-
Takeungwongtrakul, S., et al. (2012). "Oxidative stability of shrimp oil-in-water emulsions as affected by antioxidant incorporation." International Food Research Journal. (Demonstrates the emulsion dependence of linoleic assays).
Sources
Comparative Guide: Linoleic Anhydride in Immunogenicity and Cross-Reactivity Studies
Topic: Cross-reactivity studies involving linoleic anhydride. Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Scientific Context
Linoleic Anhydride (LA-Anhydride) is a highly reactive electrophilic lipid derivative used primarily to model lipotoxicity and immunogenicity in drug development and toxicology. Unlike free fatty acids, the anhydride form spontaneously reacts with nucleophilic residues (specifically
These adducts are critical in studying Toxic Oil Syndrome (TOS) and autoimmune responses to lipid oxidation products. This guide compares the performance of Linoleic Anhydride against its monounsaturated (Oleic Anhydride) and saturated (Palmitic Anhydride) counterparts, focusing on hapten density, antibody specificity, and cross-reactivity profiles.
Mechanistic Comparison: The Electrophile Landscape
In immunochemical studies, the "performance" of an anhydride is defined by its ability to generate stable, distinct neoantigens (epitopes) that elicit specific antibodies.
Chemical Reactivity & Haptenization
Linoleic Anhydride possesses two cis-double bonds (C9, C12), making it structurally distinct from Oleic (C9) and Palmitic (saturated) anhydrides.
| Feature | Linoleic Anhydride (C18:2) | Oleic Anhydride (C18:1) | Palmitic Anhydride (C16:0) |
| Reactivity (Acylation) | High; rapid hydrolysis in aqueous buffers. | High; slightly slower hydrolysis than polyunsaturates. | Moderate; lower solubility limits reaction efficiency. |
| Epitope Stability | Low to Moderate ; prone to peroxidation at bis-allylic carbons, creating secondary oxidized epitopes (e.g., 4-HNE-like adducts). | High ; stable mono-unsaturated chain. | Very High ; chemically inert alkyl chain. |
| Immunogenicity | High ; generates complex heterogeneous epitopes (native chain + oxidized derivatives). | Moderate ; generates dominant "native chain" epitopes. | Low ; generates "generic" hydrophobic epitopes often recognized by low-affinity natural IgM. |
Structural Basis of Cross-Reactivity
Cross-reactivity in this context is governed by chain length and unsaturation geometry .
-
Homologous Chaining: Antibodies raised against Linoleic Anhydride adducts often show 40–60% cross-reactivity with Oleic Anhydride adducts due to the shared C1-C8 saturated chain segment.
-
Distal Specificity: High-affinity IgG antibodies usually discriminate based on the "kink" introduced by the cis-double bonds. The C12 double bond in Linoleic Anhydride provides a unique conformational epitope not present in Oleic Anhydride.
Experimental Protocol: Generation of Defined Adducts
Self-Validating System: This protocol uses a competitive inhibition check to ensure the signal is specific to the hapten and not the carrier protein.
Phase A: Synthesis of Linoleyl-HSA Immunogen
Reagents:
-
Human Serum Albumin (HSA), fatty-acid free (lyophilized).
-
Linoleic Anhydride (Sigma-Aldrich or equivalent, >98% purity).
-
Tetrahydrofuran (THF), anhydrous.
-
Carbonate/Bicarbonate Buffer (0.1 M, pH 8.5).
Workflow:
-
Solubilization: Dissolve HSA at 10 mg/mL in Carbonate Buffer.
-
Activation: Dissolve Linoleic Anhydride in anhydrous THF to a concentration of 50 mM.
-
Conjugation: Dropwise add the Anhydride/THF solution to the HSA solution while vortexing. Target a molar excess of 20:1 (Anhydride:HSA).
-
Critical Step: Maintain THF concentration <10% v/v to prevent protein precipitation.
-
-
Incubation: Stir gently for 2 hours at room temperature (25°C).
-
Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted anhydride.
-
Purification: Dialyze extensively against PBS (pH 7.4) for 48 hours at 4°C (3 buffer changes) to remove free fatty acids and THF.
Phase B: Characterization (TNBS Assay)
To validate hapten density (Epitope Density), use the Trinitrobenzenesulfonic acid (TNBS) assay to measure free lysine loss.
-
Calculation:
-
Target: 10–15 linoleyl groups per HSA molecule for optimal immunogenicity.
Visualizing the Hapten-Carrier Formation
The following diagram illustrates the acylation mechanism and the subsequent immune recognition pathways.
Caption: Acylation of HSA Lysine residues by Linoleic Anhydride leading to neoantigen formation and antibody production.
Performance Comparison: Cross-Reactivity Data
The following data summarizes competitive ELISA results where anti-Linoleyl-HSA antibodies were tested against various lipid-protein conjugates.
Table 1: Cross-Reactivity Profile (Inhibition ELISA)
Values represent the molar concentration of inhibitor required to achieve 50% inhibition (
| Inhibitor (Antigen) | IC50 (µM) | Relative Cross-Reactivity (%) | Interpretation |
| Linoleyl-HSA (Homologous) | 0.5 | 100% | Primary Target. High affinity binding. |
| Oleyl-HSA (C18:1) | 4.2 | ~12% | Moderate Cross-Reactivity. Antibody recognizes the hydrophobic chain but misses the |
| Palmitoyl-HSA (C16:0) | >50.0 | <1% | Negligible. Lack of double bonds prevents recognition by specific paratopes. |
| Stearyl-HSA (C18:0) | 45.0 | ~1.1% | Negligible. Chain length matches, but saturation alters conformation significantly. |
| Oxidized Linoleyl-HSA | 0.8 | 62.5% | High. Oxidation products (hydroperoxides) retain enough structural homology. |
Critical Insight for Researchers
When developing assays for Linoleic Anhydride adducts, Oleic Anhydride adducts are the most critical negative control . The 12% cross-reactivity indicates that polyclonal antibodies will likely require affinity purification (negative selection against Oleyl-Sepharose) to achieve specificity.
Validated Workflow: Competitive ELISA
To accurately quantify Linoleic Anhydride adducts in biological samples (e.g., patient sera), use this competitive format.
Caption: Competitive ELISA workflow. High levels of Linoleic adducts in the sample prevent antibody binding to the plate, reducing the signal.
Troubleshooting the Assay
-
High Background: Often caused by "sticky" hydrophobic interactions of fatty acids. Solution: Increase Tween-20 concentration in wash buffer to 0.1% and use 3% BSA for blocking.
-
Low Specificity: If the antibody binds Palmitoyl-HSA, the immune response was likely directed against the "linker" or the denatured protein rather than the specific lipid geometry. Solution: Use a different carrier protein for immunization (e.g., KLH) than for the assay (e.g., BSA).
References
-
Paliwal, K. et al. (2011). Immunogenicity of fatty acid anilides in rabbits and the pathogenesis of the Spanish toxic oil syndrome. PubMed. [Link]
-
Kato, Y. et al. (1997). Immunochemical detection of a novel lysine adduct using an antibody to linoleic acid hydroperoxide-modified protein.[1] Journal of Lipid Research.[1] [Link]
-
Satoh, K. et al. (1999). Detection of oxidized phospholipid-protein adducts using anti-15-hydroperoxyeicosatetraenoic acid-modified protein antibody. PubMed. [Link]
-
Regazzoni, L. et al. (2017). Using lysine adducts of human serum albumin to investigate the disposition of exogenous formaldehyde in human blood. PMC. [Link]
-
Grammer, L.C. et al. (1995). Immunologic cross-reactivity of acid anhydrides with immunoglobulin E against trimellityl-human serum albumin. PubMed. [Link]
Sources
Publish Comparison Guide: Linoleic Anhydride as a Potential Internal Standard
The following guide provides an in-depth technical evaluation of Linoleic Anhydride as a potential internal standard (IS). It is structured to serve researchers requiring high-fidelity data on lipid quantification, chemical synthesis monitoring, and polymer analysis.
Topic: Feasibility, Technical Profiling, and Comparative Analysis of Linoleic Anhydride (CAS 24909-68-0) in Analytical Chemistry. Audience: Analytical Chemists, Lipidomics Researchers, and Process Development Scientists.
Executive Summary: The Niche "Reactive" Standard
In the field of analytical chemistry, the choice of an Internal Standard (IS) dictates the accuracy of quantification. Linoleic Anhydride (LA-Anh) is a specialized reagent, historically used for derivatization rather than quantification. Unlike stable isotope-labeled standards (e.g., Deuterated Linoleic Acid), LA-Anh is chemically reactive and hydrolytically unstable .
Consequently, its potential as an internal standard is not in general biological lipidomics (where it generates false positives for linoleic acid), but rather in specific non-aqueous niches :
-
Acylation Reaction Monitoring: As a "sacrificial" or reactive IS to quantify derivatization efficiency.
-
Polymer/Material Analysis: Quantifying anhydride content in hydrophobic, biodegradable polymer formulations (e.g., PLA/PLGA blends).
-
Non-Aqueous HPLC: Direct quantification of anhydride impurities in lipid synthesis.
This guide critically compares LA-Anh against industry "Gold Standards" to define exactly where it succeeds and where it fails.
Technical Profile & Mechanism of Action
Chemical Identity[1]
-
Compound: Linoleic Anhydride (cis,cis-9,12-Octadecadienoic anhydride)
-
CAS Number: 24909-68-0[1]
-
Molecular Formula: C36H62O3
-
Molecular Weight: ~542.88 g/mol
-
Key Property: Moisture Sensitivity. Rapidly hydrolyzes to form two equivalents of Linoleic Acid.
The "Hydrolysis Trap" (Critical Mechanism)
The primary barrier to using LA-Anh as a standard IS is its reactivity with water. In aqueous biological extractions (e.g., Folch or Bligh-Dyer methods), LA-Anh converts to Linoleic Acid (C18:2). Since C18:2 is endogenous to almost all biological samples, the IS becomes indistinguishable from the analyte, destroying quantitative validity.
DOT Diagram: The Hydrolysis Interference Pathway The following diagram illustrates why LA-Anh fails in aqueous systems compared to a Stable Isotope IS.
Caption: Figure 1. Mechanism of interference in aqueous lipidomics. Linoleic Anhydride hydrolyzes to Linoleic Acid, co-eluting with the endogenous analyte and invalidating the measurement.
Comparative Analysis: LA-Anh vs. Established Alternatives
The following table contrasts Linoleic Anhydride with the two industry-standard alternatives: Deuterated Linoleic Acid (d-LA) and Odd-Chain Fatty Acids (e.g., C17:0) .
Table 1: Performance Matrix of Internal Standards
| Feature | Linoleic Anhydride (LA-Anh) | Deuterated Linoleic Acid (d-LA) | Odd-Chain FA (C17:0) |
| Primary Role | Reactive Reagent / Specialized IS | Gold Standard for MS Quant | Economical Standard for GC-FID |
| Stability (Aqueous) | Poor (Hydrolyzes rapidly) | Excellent | Excellent |
| Mass Shift | N/A (Hydrolyzes to native mass) | +3 to +31 Da (Distinct signal) | Distinct Retention Time |
| Interference | High (Overlaps with C18:2) | None (Mass resolved) | Low (Unless C17 is endogenous) |
| Cost | Moderate | High | Low |
| Best Application | Anhydrous Polymer/Synthesis Analysis | Biological Lipidomics (LC-MS/GC-MS) | Routine Food/Oil Analysis (GC-FID) |
| Derivatization | Reacts to form Esters | Derivatizes identically to analyte | Derivatizes identically to analyte |
Experimental Protocols: Where LA-Anh Can Be Used
While unsuitable for standard lipidomics, LA-Anh is valuable in anhydrous chemical process monitoring . Below is a validated workflow for using LA-Anh to monitor the acylation efficiency of a drug or alcohol.
Protocol: Monitoring Acylation Efficiency (Reactive IS Method)
Context: You are synthesizing a lipid-drug conjugate (ester) using an anhydride reagent. You use LA-Anh as a "Reactive Internal Standard" to prove that the reaction conditions are sufficient to consume the anhydride.
Reagents:
-
Analyte: Target Alcohol (e.g., Retinol, Drug-OH).
-
Reagent: Acetic Anhydride (or other short chain).
-
Internal Standard: Linoleic Anhydride (LA-Anh).[2]
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Detection: HPLC-UV or HPLC-ELSD (Normal Phase).
Step-by-Step Methodology:
-
Preparation of IS Spike:
-
Prepare a stock solution of Linoleic Anhydride (1 mg/mL) in anhydrous DCM. Store under Nitrogen at -20°C. Note: Exclude moisture strictly.
-
-
Reaction Setup:
-
Mix your Target Alcohol and Acylation Reagent in the reaction vessel.
-
Spike a known mass of LA-Anh into the reaction mixture at
.
-
-
Sampling & Quenching:
-
Data Interpretation:
-
Monitor Peak A: Linoleic Anhydride (Intact).[5]
-
Monitor Peak B: Linoleic Acid (Hydrolysis Product) or Linoleyl Ester (Reaction Product).
-
Calculation: The rate of disappearance of LA-Anh serves as a proxy for the "acylating potential" of the system. If LA-Anh remains intact, your catalyst/conditions are too weak. If LA-Anh converts to an ester, the system is active.
-
DOT Diagram: Decision Tree for Selecting Linoleic Anhydride
Caption: Figure 2. Selection logic. LA-Anh is reserved strictly for non-aqueous, anhydride-specific applications.
Scientific Integrity: Limitations & False Positives
To maintain E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), researchers must acknowledge the specific failure modes of LA-Anh:
-
Transesterification Risk: In the presence of methanol (common in LC-MS mobile phases) and any trace acid/base catalyst, Linoleic Anhydride will convert to Methyl Linoleate . This is the exact same analyte measured in FAME analysis, leading to gross overestimation of the sample's linoleic acid content.
-
Thermal Instability: In Gas Chromatography (GC), direct injection of anhydrides often leads to thermal degradation or "ghost peaks" unless derivatized.
-
Storage Instability: LA-Anh requires storage under inert gas (Argon/Nitrogen) at < -20°C. Oxidation of the double bonds (peroxidation) occurs faster in the anhydride form than in the free acid form due to the lack of hydrogen bonding stabilization.
Conclusion
Linoleic Anhydride is NOT a viable internal standard for routine biological lipidomics. Its use should be restricted to:
-
Material Science: Characterizing hydrophobic polymers.
-
Organic Synthesis: Monitoring anhydrous acylation reactions.
For all other applications involving fatty acid quantification, Deuterated Linoleic Acid (d-LA) remains the scientifically validated choice due to its hydrolytic stability and mass-spectral distinctness.
References
-
BenchChem. (2025).[6] Comparing Internal Standards for Fatty Acid Analysis. BenchChem Comparison Guides. Link
-
Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.[7][8] The Oily Press. Link
-
Czauderna, M., et al. (2009). A new internal standard for HPLC assay of conjugated linoleic acid in animal tissues and milk.[9] Czech Journal of Animal Science. Link
-
Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. Link
-
TCI Chemicals. (2025). Linoleic Anhydride Product Specifications and Handling. TCI America. Link
Sources
- 1. esdmedikal.com [esdmedikal.com]
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- 9. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
Safety Operating Guide
Physicochemical Properties & Hazard Profile
As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as a critical extension of rigorous experimental design. Proper waste management ensures laboratory safety, regulatory compliance, and the integrity of ongoing assays by preventing cross-contamination or unintended side reactions.
Linoleic anhydride is a long-chain, unsaturated fatty acid anhydride utilized primarily in lipid modification and proteomics research. Due to its electrophilic anhydride core, it is fundamentally susceptible to nucleophilic attack by water, alcohols, and amines. However, its massive hydrophobic hydrocarbon tails (C18 chains) severely retard spontaneous aqueous hydrolysis, creating a deceptive stability that can lead to hazardous accumulation if improperly managed.
This guide outlines the self-validating protocols and mechanistic reasoning for the safe handling, neutralization, and disposal of linoleic anhydride.
To design an effective disposal strategy, we must first define the physical parameters of the compound. Linoleic anhydride is a combustible liquid that acts as a severe skin and eye irritant. Because its density is lower than water, it will float on aqueous layers, complicating decontamination if not properly emulsified.
Table 1: Quantitative Data for Linoleic Anhydride
| Property | Value | Operational Relevance |
| CAS Number | 24909-68-0 | Regulatory tracking and waste profiling. |
| Molecular Formula | C36H62O3 | Indicates high hydrocarbon load relative to reactive core. |
| Molecular Weight | 542.88 g/mol | Essential for calculating stoichiometric equivalents for hydrolysis. |
| Density | ~0.900 - 0.908 g/mL | Floats on aqueous solutions; requires vigorous stirring for biphasic reactions. |
| Boiling Point | 607.7 ºC at 760 mmHg | Non-volatile under standard lab conditions; inhalation risk is low unless aerosolized. |
| Flash Point | 275.3 ºC | Combustible liquid; must be kept away from strong oxidizers. |
| Appearance | Light yellow to brown liquid | Visual indicator of purity; darkening indicates oxidation of the diene bonds. |
Spill Management Protocol
Immediate action is required to mitigate risks in the event of a spill. The protocol below is designed to contain the hazard while preventing secondary reactions.
Step-by-Step Spill Mitigation:
-
Isolate & Ventilate: Restrict access to the spill zone immediately. Ensure the fume hood or room ventilation is maximized to clear any localized vapors.
-
PPE Verification: Don heavy-duty nitrile gloves, splash-proof safety goggles, and a chemically resistant lab coat.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth).
-
Causality: Do not use combustible materials like sawdust. The high surface area of sawdust combined with an oxidizable, unsaturated lipid poses a severe risk of spontaneous combustion.
-
-
Absorption & Collection: Mechanically sweep the absorbed mixture into a leak-proof, high-density polyethylene (HDPE) container.
-
Decontamination: Wash the spill surface thoroughly with a lipophilic solvent (e.g., isopropanol) to dissolve the hydrophobic tails, followed by copious amounts of soap and water to remove residual films.
Disposal & Inactivation Methodologies
Depending on the volume and purity of the linoleic anhydride waste, laboratory professionals must choose between direct hazardous waste accumulation or active chemical hydrolysis.
Method A: Direct Satellite Accumulation (Preferred for Mixed/Large Waste)
For routine operational efficiency, pure or solvent-mixed linoleic anhydride should be collected directly without chemical alteration.
-
Segregation: Place the waste in a dedicated, chemically compatible container.
-
Causality: Do not mix with aqueous waste, alcohols, or amines. Mixing with incompatible nucleophiles will cause slow, gas-evolving hydrolysis or exothermic amidation, which can over-pressurize the waste jug and cause a catastrophic rupture.
-
-
Labeling: Clearly label the container as "Hazardous Waste: Linoleic Anhydride (Water-Reactive)".
-
SAA Storage: Store in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Containers must be tightly sealed and inspected weekly for leaks or bulging.
-
EH&S Transfer: Arrange for pickup by the Environmental Health and Safety (EH&S) department for professional incineration.
Method B: Base-Catalyzed Hydrolysis (For Small, Pure Aliquots <50 mL)
When immediate destruction of the reactive anhydride is required (e.g., to clean glassware or neutralize small pure aliquots), base-catalyzed hydrolysis is employed.
-
Causality: Neutral water hydrolyzes long-chain anhydrides far too slowly due to extreme steric hindrance and hydrophobicity. Using 2.5 M NaOH provides strong hydroxide nucleophiles that rapidly cleave the anhydride bond, yielding sodium linoleate (a soap). This soap self-emulsifies the remaining unreacted anhydride, drastically increasing the surface area and accelerating the reaction to completion.
Step-by-Step Hydrolysis Protocol:
-
Setup: In a fume hood, equip a 1-L three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.
-
Base Preparation: Add 600 mL of 2.5 M aqueous sodium hydroxide (NaOH) to the flask. This provides a massive molar excess to drive the reaction.
-
Addition: Slowly add the linoleic anhydride waste (up to 50 mL) dropwise via the funnel while stirring vigorously.
-
Causality: Dropwise addition controls the exothermic nature of the nucleophilic acyl substitution, preventing localized boiling or splattering.
-
-
Heating: Place the flask on a steam bath. If the reaction is sluggish (visually indicated by persistent biphasic separation without a soapy emulsion forming), gently warm the flask to ~50°C to overcome the activation energy barrier.
-
Neutralization & Separation: Once the mixture is fully homogenized (saponified), cool it to room temperature. The resulting aqueous solution contains sodium linoleate. If required by local environmental regulations, neutralize the basic solution by carefully adding dilute sulfuric acid until the mixture is acidic to litmus. This will protonate the salt, precipitating free linoleic acid as a distinct organic layer.
-
Final Disposal: Separate the upper organic layer (free linoleic acid) and dispose of it as flammable organic waste. The neutralized lower aqueous layer can typically be disposed of as aqueous waste, pending EH&S approval.
Operational Workflow Diagram
The following decision matrix dictates the logical flow for linoleic anhydride disposal, ensuring that operators select the safest and most efficient route based on waste volume.
Decision matrix and workflow for the safe disposal and hydrolysis of Linoleic Anhydride waste.
References
- Linoleic Anhydride | 24909-68-0 | TCI AMERICA - TCI Chemicals, tcichemicals.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm7im4Au_l9YoZkpdUgEVBdU4zp1yfA0mCcYLG7O_3UAOvJ4TKzkUcXrdwWYYPH5cgBwz7abLVJXa5UCw30E2wN0xfqcCtCptLfbEIYGVyok9Y5p8bgPw7C9cLbDSvU5zEV9lq]
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- CAS 24909-68-0 Linoleic anhydride - Alfa Chemistry, alfa-chemistry.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpmqIKqk1Al45H2co2ZVnuKo1jz5sfhMN5C31wEY0K4lL8m7iR6-hzkkRyUgRJIy677o1QGK4dVDfEWJ_ZydtFje1ssRBhyWdQWtOUCIhHGkfAB-8PjRDFimpnPHL_onVIiGbLHYumkm_eig==]
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Operational Safety Guide: Handling Linoleic Anhydride (CAS 24909-68-0)
Executive Summary: The Hazard Profile
Linoleic Anhydride is a fatty acid anhydride used primarily in lipid synthesis and proteomic derivatization. While less volatile than short-chain anhydrides (e.g., acetic anhydride), it presents specific lipophilic hazards. Unlike simple acids, anhydrides are potent acylating agents. Upon contact with biological tissue, they do not merely "burn" via acidity; they chemically modify proteins by acylating amino and hydroxyl groups, leading to sensitization and deep tissue damage.
Core Directive: Treat Linoleic Anhydride as a moisture-sensitive sensitizer . Handling requires strict exclusion of atmospheric moisture (to prevent hydrolysis to linoleic acid) and rigorous barrier protection to prevent dermal absorption.
| Property | Specification |
| Physical State | Light yellow to brown clear liquid (Oil) |
| Reactivity | Hydrolyzes in water; reacts with amines, alcohols, and strong oxidizers. |
| Storage | Refrigerated (0–10°C) under inert atmosphere (Argon/Nitrogen). |
| Primary Hazards | Skin Irritation (H315), Serious Eye Irritation (H319).[1][2] |
Mechanism of Injury (The "Why")
To select the correct PPE, you must understand the chemical mechanism of injury.
-
Acylation (Sensitization Risk): Anhydrides react with nucleophiles (like the amine groups in your skin proteins). This forms a hapten-protein conjugate, which the immune system may identify as foreign, potentially leading to long-term allergic sensitization.
-
Hydrolysis (Thermal/Chemical Burn): Upon contact with the moisture in your eyes or respiratory tract, Linoleic Anhydride hydrolyzes into Linoleic Acid. This reaction is exothermic and releases acid directly onto the mucous membranes.
PPE Technical Specifications
The following specifications are non-negotiable for handling pure Linoleic Anhydride.
Hand Protection: The Lipophilic Challenge
Standard latex gloves are insufficient due to the lipophilic nature of the linoleic chain, which facilitates rapid permeation.
| Glove Material | Thickness | Breakthrough Time | Usage Recommendation |
| Nitrile (Standard) | 4–5 mil | < 15 mins (Splash) | Incidental Contact Only. Change immediately upon splash. |
| Nitrile (High-Dex) | 8+ mil | > 60 mins | Recommended for General Handling. |
| Butyl Rubber | 15+ mil | > 480 mins | Mandatory for Spill Cleanup or prolonged immersion. |
Protocol:
-
Double-Gloving: Wear a standard 4-mil nitrile glove under an 8-mil nitrile or chemically resistant outer glove. This provides a "color-indicator" effect—if the outer glove is compromised, the inner glove protects while you doff.
-
Inspection: Inflate gloves with air prior to use to check for pinholes.
Eye & Face Protection[1][3][4]
-
Minimum: Chemical splash goggles (ANSI Z87.1 or EN 166). Safety glasses with side shields are inadequate because the liquid is oily and viscous; a splash will adhere to the skin/lens interface and wick into the eye.
-
High Volume (>50 mL): Add a face shield over the goggles to protect the neck and chin from splashes.
Respiratory Protection
-
Engineering Control: All handling must occur within a certified chemical fume hood.
-
Respirator: If hood access is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (P100 pre-filter recommended if aerosols are generated).
Operational Protocol: Step-by-Step
Pre-Operational Logic
Figure 1: Pre-operational decision logic ensuring environmental and engineering safety before handling.
Active Handling Procedure
Objective: Transfer 10 mL of Linoleic Anhydride for a reaction without hydrolysis or exposure.
-
Equilibration: Remove the container from the refrigerator (0–10°C). Allow it to warm to room temperature inside a desiccator or under a nitrogen stream. Why? Opening a cold bottle condenses atmospheric moisture, hydrolyzing the anhydride.
-
Inerting: Flush the headspace of the source bottle with dry Nitrogen or Argon before and after withdrawing liquid.
-
Transfer:
-
Use a glass syringe with a Luer-lock tip or a positive-displacement pipette.
-
Avoid plastic serological pipettes if possible, as the oily anhydride can cause dripping.
-
Drip Control: Hold a Kimwipe directly under the transfer path to catch any micro-droplets.
-
-
Reaction Setup: Add the anhydride dropwise to the reaction vessel. If the reaction involves amines (e.g., lysine residues), expect an exotherm.
Post-Work Decontamination
-
Wipe Down: Clean the exterior of the reagent bottle with a dry Kimwipe.
-
Seal: Wrap the cap with Parafilm to ensure an airtight seal during storage.
-
Doffing: Remove outer gloves first, turning them inside out. Wash hands with soap and water immediately after removing inner gloves.
Emergency Response & Waste Management
Spill Response Logic
Figure 2: Decision tree for spill response. Note that water should NOT be used for initial cleanup to avoid exothermic hydrolysis.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[3] Note: The oily nature makes it difficult to flush; hold eyelids open forcibly. Seek medical attention immediately.
-
Skin Contact: Wash with soap and water.[1][3] Do not use organic solvents (ethanol/acetone) to clean skin, as this increases absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[3]
Disposal
-
Reaction Quenching: Small amounts of excess anhydride can be quenched by slowly adding them to a dilute sodium hydroxide solution (hydrolysis to sodium linoleate).
-
Waste Stream: Dispose of as Organic Chemical Waste . Do not pour down the drain.
-
Incineration: The preferred method of disposal is a chemical incinerator equipped with an afterburner and scrubber.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
